Omeprazole (sodium)
Description
Properties
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole Sodium for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Omeprazole sodium is the sodium salt of omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] For research and development purposes, a thorough understanding of its synthesis and a robust characterization are crucial to ensure the identity, purity, and quality of the compound. Unlike the free base, omeprazole sodium offers greater solubility and stability, making it suitable for various formulations, including intravenous preparations.[1] This guide provides a detailed overview of a common synthetic route to omeprazole sodium and the analytical techniques employed for its comprehensive characterization.
Synthesis of Omeprazole Sodium
The synthesis of omeprazole is a multi-step process that culminates in the formation of the sodium salt.[2] A prevalent method involves the coupling of a substituted pyridine with a benzimidazole core, followed by a controlled oxidation to form the sulfoxide, and finally, salt formation.[2]
Overall Synthesis Workflow
The synthesis can be broken down into three primary stages:
-
Formation of the Thioether Intermediate: A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2]
-
Oxidation to Omeprazole: Selective oxidation of the thioether intermediate to the corresponding sulfoxide, which is omeprazole.[2]
-
Formation of Omeprazole Sodium: Reaction of omeprazole with a sodium base to yield the sodium salt.[3][4]
References
An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Omeprazole sodium salt, a crucial active pharmaceutical ingredient (API) in the treatment of acid-related gastrointestinal disorders. This document details its solubility, stability, polymorphism, and other key characteristics, supported by detailed experimental protocols and visual representations to aid in research and development.
General Information
| Property | Value | Reference |
| Chemical Name | Sodium 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide | |
| CAS Number | 95510-70-6 | |
| Molecular Formula | C₁₇H₁₈N₃NaO₃S | |
| Molecular Weight | 367.4 g/mol | |
| Appearance | White to off-white, hygroscopic powder |
Physicochemical Properties
A summary of the key physicochemical properties of Omeprazole sodium salt is presented below.
Quantitative Data Summary
| Property | Method | Value | Reference |
| Melting Point | Differential Scanning Calorimetry (DSC) | >165°C (with decomposition) | |
| Solubility | Shake-Flask Method | Water: Freely soluble | |
| Ethanol (96%): Freely soluble | |||
| Methanol: Soluble | |||
| Propylene Glycol: Soluble | |||
| Methylene Chloride: Very slightly soluble | |||
| DMSO: ~100 mg/mL | |||
| PBS (pH 7.2): ~5 mg/mL | |||
| pKa | Potentiometric Titration / Spectrophotometry | pKa1 ≈ 4.0 (pyridine nitrogen), pKa2 ≈ 8.8 (benzimidazole nitrogen) (Values for parent omeprazole) | |
| Polymorphism | X-Ray Powder Diffraction (XRPD) | At least two forms exist: Form A and Form B. Form B is thermodynamically more stable and less hygroscopic. |
Stability Profile
Omeprazole sodium is known to be sensitive to acidic conditions, moisture, and light. In acidic environments, it rapidly degrades into inactive products. Infusions of omeprazole sodium in 0.9% NaCl and 5% dextrose have been shown to be stable for up to 48 hours at 22°C with no significant loss of the active drug. For long-term storage, it is recommended to keep the substance under an inert gas at 2-8°C.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a reliable technique for assessing the solubility of crystalline solids.
Methodology:
-
Preparation of Saturated Solution: An excess amount of Omeprazole sodium salt is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid material by centrifugation and filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: The concentration of the dissolved Omeprazole sodium salt in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Data Analysis: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Purity and Assay Determination (RP-HPLC)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity and assay of Omeprazole sodium salt.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 65:35 v/v). The pH of the aqueous phase is typically adjusted to around 7.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A known concentration of Omeprazole sodium salt reference standard is prepared in the mobile phase.
-
Sample Solution: A known weight of the Omeprazole sodium salt sample is dissolved in the mobile phase to a similar concentration as the standard.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the omeprazole peak are recorded.
-
Calculation: The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Purity is determined by identifying and quantifying any impurity peaks relative to the main omeprazole peak.
Workflow for RP-HPLC Analysis
Caption: General workflow for the assay and purity determination by RP-HPLC.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is employed to determine the melting point and to study the thermal behavior and polymorphism of Omeprazole sodium salt.
Methodology:
-
Sample Preparation: A small amount of the Omeprazole sodium salt sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.
-
Data Analysis: The resulting thermogram is analyzed to identify thermal events. An endothermic peak indicates melting, and the onset of this peak is taken as the melting point. Exothermic events may indicate decomposition. The enthalpy of fusion can also be calculated from the peak area.
Workflow for DSC Analysis
Caption: Workflow for thermal analysis of Omeprazole sodium salt using DSC.
Mechanism of Action: Proton Pump Inhibition
Omeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. It is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The active form, a sulfenamide, then covalently binds to the H⁺/K⁺-ATPase enzyme system (the proton pump), specifically to cysteine residues. This binding is irreversible and inhibits the final step in gastric acid production.
Signaling Pathway of Omeprazole Action
Caption: Simplified signaling pathway of Omeprazole's proton pump inhibition.
Conclusion
This technical guide provides a foundational understanding of the critical physicochemical properties of Omeprazole sodium salt. The data and protocols presented herein are intended to support researchers and drug development professionals in their efforts to formulate stable, effective, and safe pharmaceutical products containing this important API. Further characterization of specific polymorphic forms and a more detailed investigation into its pKa in various media would be beneficial for a more complete understanding.
Spectroscopic Analysis of Omeprazole Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and interpretation of omeprazole sodium. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control. This guide details the experimental protocols, presents key quantitative data in structured tables, and offers visual representations of analytical workflows and data integration to facilitate a deeper understanding of the structural elucidation of omeprazole sodium.
Introduction to Omeprazole Sodium and Spectroscopic Analysis
Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1][2][3] As a pharmaceutical compound, its identity, purity, and stability are critical for safety and efficacy. Spectroscopic methods are indispensable tools for the qualitative and quantitative analysis of omeprazole sodium, providing detailed information about its molecular structure and properties.[4] This guide focuses on four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for the quantitative analysis of omeprazole sodium in various formulations. The method is based on the absorption of ultraviolet or visible light by the molecule, which is directly proportional to its concentration, as described by the Beer-Lambert law.[5]
Experimental Protocol:
Objective: To determine the concentration of omeprazole sodium in a sample.
Materials:
-
Omeprazole sodium reference standard
-
0.1 N Sodium Hydroxide (NaOH) or Methanol
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: 0.1 N NaOH is a commonly used solvent for omeprazole analysis.[6][7][8][9]
-
Preparation of Standard Stock Solution: Accurately weigh a specific amount of omeprazole sodium reference standard (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a stock solution (e.g., 100 µg/mL).
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 10 µg/mL, 12 µg/mL, 14 µg/mL, 16 µg/mL, 18 µg/mL).[6][7]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity should be confirmed by a correlation coefficient (r) close to 1.[6][7]
-
-
Sample Preparation: Prepare the sample solution by dissolving a known quantity of the omeprazole sodium formulation in the solvent and diluting it to fall within the concentration range of the calibration curve.
-
Data Acquisition:
-
Scan the sample solution over the UV range (typically 200-400 nm) to determine the λmax.[6]
-
Measure the absorbance of the sample solution at the determined λmax.
-
-
Quantification: Determine the concentration of omeprazole sodium in the sample by interpolating its absorbance value on the calibration curve or using the regression equation derived from it.[6]
Data Presentation:
| Parameter | Value | Reference |
| Solvent | 0.1 N Sodium Hydroxide (NaOH) | [6][7][8][9] |
| λmax in 0.1 N NaOH | ~304.80 nm | [6][7][8][9] |
| λmax in 0.1 N HCl | ~275.60 nm | [7] |
| Linearity Range | 10 - 18 µg/mL | [6][7][8] |
| Correlation Coefficient (r) | > 0.99 | [6][7][8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification and structural characterization of omeprazole sodium. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrational bonds.[1]
Experimental Protocol:
Objective: To obtain the FT-IR spectrum of omeprazole sodium for identification and structural analysis.
Materials:
-
Omeprazole sodium sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place a small amount of omeprazole sodium (1-2 mg) and about 200 mg of dry KBr in an agate mortar.
-
Grind the mixture to a very fine powder to ensure uniform dispersion of the sample in the KBr matrix.
-
Transfer the powdered mixture to a pellet-forming die.
-
Press the mixture under high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to specific functional groups and vibrational modes within the omeprazole sodium molecule by comparing the observed frequencies with correlation charts and literature data.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3441 | O-H stretching (crystalline water in sodium salt) | |
| 3440–3310 | N-H stretching | |
| ~3070 | C-H stretching (aromatic) | [6] |
| 1627 | C=N stretching | |
| 1014 | S=O stretching | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of omeprazole sodium in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
Experimental Protocol:
Objective: To acquire ¹H and ¹³C NMR spectra of omeprazole sodium for structural confirmation and assignment.
Materials:
-
Omeprazole sodium sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of omeprazole sodium in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals in the spectra.
-
Assign the signals to the specific protons and carbons in the omeprazole sodium structure using chemical shift databases, theoretical predictions, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
-
Data Presentation: ¹H NMR of Omeprazole in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 2.23 | s | 6H | -CH₃ (on pyridine ring) | [7] |
| 3.72 | s | 3H | -OCH₃ (on benzimidazole ring) | [7] |
| 3.86 | d | 3H | -OCH₃ (on pyridine ring) | [7] |
| 4.88 | s | 2H | -CH₂- | [7] |
| 6.95 | s | 1H | Aromatic H | [7] |
| 7.18 | s | 1H | Aromatic H | [7] |
| 7.53 | s | 1H | Aromatic H | [7] |
| 8.16 | s | 1H | Aromatic H | [7] |
| 12.36 | s | 1H | N-H (benzimidazole) | [7] |
¹³C NMR Interpretation: The ¹³C NMR spectrum of omeprazole in DMSO-d₆ would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the methyl and methoxy carbons would be found in the upfield region. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of omeprazole sodium. It also provides valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol:
Objective: To determine the molecular weight and fragmentation pattern of omeprazole sodium.
Materials:
-
Omeprazole sodium sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of omeprazole sodium in a suitable solvent.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a product ion spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment ions.
-
Data Presentation:
| m/z (mass-to-charge ratio) | Interpretation |
| 346 | [M+H]⁺ (Protonated omeprazole) |
| 198 | Major fragment ion |
Visualization of Analytical Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of omeprazole sodium.
Logical Relationship for Structural Elucidation
Caption: Integration of data from different spectroscopic techniques for structural elucidation.
Conclusion
The spectroscopic analysis of omeprazole sodium using UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive characterization of this important pharmaceutical compound. Each technique offers unique and complementary information, from quantitative determination to detailed structural elucidation. The protocols, data, and workflows presented in this guide are intended to equip researchers and professionals with the foundational knowledge required for the robust analysis of omeprazole sodium, ensuring its quality, safety, and efficacy in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
Crystalline Structure of Omeprazole Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structure of omeprazole sodium salt, a critical aspect in the development and formulation of the widely used proton pump inhibitor. Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly influences the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This document details the known polymorphic forms of omeprazole sodium, their characterization, and the experimental methods used for their analysis.
Introduction to Polymorphism in Omeprazole Sodium
Omeprazole sodium (C₁₇H₁₈N₃NaO₃S) is known to exist in several crystalline forms, each with a unique three-dimensional lattice structure. The specific arrangement of molecules in the crystal lattice affects the material's properties. The initial production of omeprazole sodium often resulted in a mixture of crystalline and amorphous forms, which presented challenges in ensuring batch-to-batch consistency and stability.[1][2] Consequently, extensive research has been conducted to identify, characterize, and control the polymorphic forms of omeprazole sodium. To date, several distinct crystalline forms have been identified, most notably Forms A, B, C, D, N, and a V-type crystal.
Form B is reported to be a well-defined, stable, true monohydrate crystalline form, and is thermodynamically more stable than Form A.[1] Form A is described as a hydrate with one to two moles of water, where one water molecule is strongly bound within the crystal structure.[1] The dried form of Form A, containing one water molecule, is highly hygroscopic.[1] Form C is characterized as a relatively stable physical form that is less hygroscopic than Form A.[3] Form D is noted for its thermal stability and free-flowing solid nature, making it suitable for pharmaceutical formulations.[3]
Physicochemical Characterization of Polymorphic Forms
The various polymorphic forms of omeprazole sodium can be distinguished by a range of analytical techniques that probe their solid-state properties.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms. Each polymorph exhibits a unique diffraction pattern due to its distinct crystal lattice. The following tables summarize the characteristic XRPD peaks for the known polymorphs of omeprazole sodium.
Table 1: X-Ray Powder Diffraction Data for Omeprazole Sodium Polymorphs (Form A and Form B)
| Form A (d-value Å) | Relative Intensity | Form B (d-value Å) | Relative Intensity |
| 9.8 | vs | 9.8 | vs |
| 7.8 | vw | 7.8 | vw |
| 6.7 | s | 6.7 | s |
| 6.5 | s | 6.5 | s |
| 6.2 | vw | 6.2 | vw |
| 5.9 | m | 5.9 | m |
| 5.8 | vw | 5.8 | vw |
| 5.4 | w | 5.4 | w |
| 5.1 | w | 5.1 | w |
| 4.6 | m | 4.6 | m |
| 4.5 | m | 4.5 | m |
| 4.3 | s | 4.3 | s |
| 4.1 | m | 4.1 | m |
| 3.96 | m | 3.96 | m |
| 3.92 | m | 3.92 | m |
| 3.71 | s | 3.71 | s |
| 3.60 | w | 3.60 | w |
| 3.43 | vw | 3.43 | vw |
| 3.37 | w | 3.37 | w |
| 3.25 | vw | 3.25 | vw |
| 3.17 | vw | 3.17 | vw |
| 3.14 | w | 3.14 | w |
| 3.12 | m | 3.12 | m |
| 3.05 | w | 3.05 | w |
| 2.99 | w | 2.99 | w |
| 2.98 | m | 2.98 | m |
| 2.91 | m | 2.91 | m |
| 2.89 | m | 2.89 | m |
| 2.79 | vw | 2.79 | vw |
| 2.62 | vw | 2.62 | vw |
| 2.59 | vw | 2.59 | vw |
| 2.50 | vw | 2.50 | vw |
| 2.45 | vw | 2.45 | vw |
| 2.40 | vw | 2.40 | vw |
| 2.37 | vw | 2.37 | vw |
| 2.28 | vw | 2.28 | vw |
vs = very strong, s = strong, m = medium, w = weak, vw = very weak. Data sourced from EP0991641B1.
Table 2: X-Ray Powder Diffraction Data for Omeprazole Sodium Polymorphs (Form C, D, and V-type)
| Form C (2θ°) | Form D (2θ°) | V-type (2θ°) |
| 6.19 | 11.896 | 3.8 |
| 10.15 | - | 5.4 |
| 11.06 | - | 7.2 |
| 11.94 | - | 11.7 |
| 12.84 | - | 14.6 |
| 13.83 | - | 18.1 |
| 18.73 | - | 23.5 |
| 19.64 | - | 26.8 |
| 21.56 | - | - |
| 22.31 | - | - |
| 25.58 | - | - |
| 31.52 | - | - |
Data for Form C and D sourced from US20040224987A1. Data for V-type sourced from CN103012371A.
Unit Cell Parameters
The crystal lattice of a polymorph can be described by its unit cell parameters. These have been determined for Forms A and B.
Table 3: Unit Cell Parameters for Omeprazole Sodium Polymorphs
| Polymorph | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Form A | Triclinic | 10.410(4) | 10.468(3) | 9.729(4) | 111.51(3) | 116.78(3) | 90.77(3) |
| Form B | Monoclinic | 15.09 | 12.83 | 9.82 | 90 | 94.4 | 90 |
Data for Form A sourced from US7514560B2. Data for Form B sourced from EP0991641B1.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the different polymorphs, such as melting points, decomposition temperatures, and water content.
A study on one form of omeprazole sodium revealed an endothermic event in the DSC curve with a peak at 128.92 °C, corresponding to dehydration. This was followed by exothermic and endothermic events at 194.36 °C and 202.74 °C, respectively, indicating decomposition.[4] The TGA curve showed a mass loss of approximately 6.6% between 120 and 165 °C, which is attributed to the release of crystallization water.[4] Dehydrated omeprazole sodium does not show the initial dehydration endotherm.[4]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to differentiate polymorphs by identifying differences in their vibrational spectra, which arise from the different molecular conformations and intermolecular interactions in the crystal lattice. For omeprazole sodium, the FTIR spectrum shows a characteristic sharp band at 3441 cm⁻¹, corresponding to the O-H stretching of crystalline water.[1] In contrast, the base form of omeprazole exhibits N-H stretching vibrations in the range of 3440–3310 cm⁻¹.[1] For Form C of omeprazole sodium, significant IR bands have been observed around 3517, 3352, and 3162 cm⁻¹.[4]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of omeprazole sodium polymorphs based on information from patents and scientific literature.
Preparation of Polymorphic Forms
This procedure describes the preparation of Form B from omeprazole.
-
Materials: Omeprazole, isopropanol, sodium hydroxide, water, seeds of omeprazole sodium Form B.
-
Procedure:
-
Add 120 g of omeprazole to a mixture of 480 ml of isopropanol and a solution of 13.2 g of NaOH in 26.7 g of water in a 3-necked glass vessel.[1]
-
Stir the resulting slurry for 40 minutes at ambient room temperature.[1]
-
Filter the solution through a clarifying filter and wash the filter with 20 ml of isopropanol.[1]
-
Combine the filtrate and the wash.
-
Seed the solution with 6 g of omeprazole sodium Form B suspended in 25 ml of isopropanol.[1]
-
Stir the slurry for an additional 25 hours.[1]
-
Filter the product and dry at 40°C.[1]
-
This protocol details the conversion of Form A to the more stable Form B.
-
Materials: Omeprazole sodium Form A, ethanol, seeds of omeprazole sodium Form B.
-
Procedure:
-
General Procedure: Dissolve omeprazole in an aqueous base (e.g., sodium hydroxide or sodium alkoxide) at room temperature in a suitable solvent.[4] Suitable solvents include C3-C7 hydrocarbons, C2-C7 ethers, cyclic ethers, lower fatty acid esters, aliphatic ketones, halogenated hydrocarbons, or acetonitrile, optionally containing water. Neutralize the solution with an anti-solvent in which the product is poorly soluble to precipitate Form C.[4]
Analytical Methods
-
Instrumentation: A standard X-ray powder diffractometer.
-
Radiation: Cu Kα radiation is commonly used.
-
Sample Preparation: Samples are typically lightly ground to ensure a random orientation of the crystals.
-
Data Collection: Diffraction patterns are recorded over a specific range of 2θ angles, for example, from 2° to 40°.
-
Data Analysis: The positions (in d-value or 2θ) and relative intensities of the diffraction peaks are determined and compared to reference patterns for each polymorph. Unit cell parameters can be calculated from the peak positions using software such as "TREOR".[1]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed.
-
Typical Experimental Conditions:
-
Heating Rate: A constant heating rate, for example, 10 °C/min, is applied.[4]
-
Temperature Range: The sample is heated over a temperature range that encompasses the thermal events of interest, for instance, from 25 °C to 300 °C.
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).
-
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A few milligrams of the sample are placed in a suitable pan (e.g., platinum).
-
Typical Experimental Conditions:
-
Heating Rate: A constant heating rate, such as 10 °C/min, is used.
-
Temperature Range: The sample is heated over a defined temperature range, for example, from ambient temperature to 600 °C.
-
Atmosphere: The analysis is usually performed under a controlled atmosphere, such as nitrogen or synthetic air, with a set flow rate (e.g., 50 mL/min).[4]
-
-
Instrumentation: A Fourier transform infrared spectrometer.
-
Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.
-
Data Collection: Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a specified resolution and number of scans.
Polymorphic Relationships and Interconversion
The different crystalline forms of omeprazole sodium are not all equally stable. Form A is known to be thermodynamically unstable and can convert to the more stable Form B under certain storage conditions.[1] This transformation is a key consideration in the manufacturing and storage of omeprazole sodium to ensure product quality and consistency.
The diagram above illustrates the relationship between the amorphous state in solution and the crystalline Forms A and B. Form B can be obtained directly through seeded crystallization or via the conversion of the less stable Form A. The formation of other polymorphic forms is dependent on specific crystallization conditions.
Experimental Workflow for Polymorph Characterization
A typical workflow for the characterization of a new batch of omeprazole sodium to determine its polymorphic form is outlined below.
This workflow begins with XRPD as the primary identification method, followed by confirmatory analyses using thermal and spectroscopic techniques. The collective data is then compared against a library of known polymorphs to identify the crystalline form present in the sample.
Conclusion
The control of polymorphism is a critical aspect of the development and manufacturing of omeprazole sodium. This guide has provided a detailed overview of the known crystalline forms, their physicochemical properties, and the experimental methods used for their characterization. A thorough understanding and application of these principles are essential for ensuring the quality, stability, and therapeutic efficacy of omeprazole sodium formulations. For researchers and drug development professionals, the careful selection and control of the desired polymorphic form are paramount to successful product development.
References
- 1. researchgate.net [researchgate.net]
- 2. US20040224987A1 - Crystalline form C of omeprazole sodium and the related process of its preparation, a crystalline form D of omeprazole sodium and the related process of its preparation, and a process for preparation of crystalline form a of omeprazole sodium - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pharmacodynamics of Omeprazole Sodium in Cellular Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the cellular pharmacodynamics of omeprazole sodium. It covers its primary mechanism of action on gastric parietal cells and explores its effects on various other cellular models, particularly in the context of cancer biology. The guide includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Omeprazole is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1][2] It is a prodrug, meaning it requires conversion into its active form to exert its pharmacological effect.[3] While its primary clinical use is in treating acid-related gastrointestinal disorders, in vitro studies have revealed a broader range of cellular effects, including anti-proliferative, pro-apoptotic, and anti-migratory activities in cancer cells. This guide delves into the molecular and cellular mechanisms underpinning these effects, providing a technical overview for researchers.
Core Mechanism of Action: H+/K+-ATPase Inhibition
The principal mechanism of omeprazole involves the irreversible inhibition of the H+/K+-ATPase enzyme system, also known as the gastric proton pump, located on the secretory surface of parietal cells.[1][2][3]
-
Activation: Omeprazole is a weak base that, after systemic absorption, selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[3][4]
-
Conversion: In this acidic environment, the inactive prodrug undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide intermediate.[1][3]
-
Inhibition: This active form then establishes a permanent, covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[1][5]
-
Effect: This irreversible binding inactivates the pump, blocking the final step in the pathway of gastric acid secretion—the exchange of H+ and K+ ions across the parietal cell membrane.[1][2] Acid secretion can only resume after new H+/K+-ATPase enzyme units are synthesized, which can take 3 to 5 days.[4]
Caption: Mechanism of omeprazole activation and inhibition of the H+/K+-ATPase.
Pharmacodynamics in Specific Cellular Models
Gastric Parietal Cells
In isolated human parietal cells, omeprazole demonstrates a dose-dependent inhibition of both basal and stimulated acid production.[6][7] Its action is downstream of histamine (H2) receptor and intracellular cAMP pathways, allowing it to inhibit acid secretion regardless of the stimulus.[6][7]
| Cell Model | Stimulator | Parameter | Value | Reference |
| Isolated Human Parietal Cells | Histamine (High Conc., 10⁻⁴ M) | IC50 (Acid Production) | 2 x 10⁻⁷ M | [6] |
| Isolated Human Parietal Cells | Histamine (Low Conc., 5 x 10⁻⁶ M) | IC50 (Acid Production) | 3 x 10⁻⁸ M | [6] |
| Isolated Human Parietal Cells | db-cAMP (10⁻³ M) | IC50 (Acid Production) | 5 x 10⁻⁶ M | [6] |
| Isolated Gastric Vesicles | - | IC50 (H+,K+-ATPase) | 5.8 µM | |
| Histamine-Induced Acid Formation | Histamine | IC50 (Acid Secretion) | 0.16 µM |
Table 1: Quantitative analysis of omeprazole's inhibitory effects on acid secretion in gastric cell models.
Cancer Cellular Models
Recent in vitro research has highlighted the potential anti-neoplastic properties of omeprazole across various cancer cell lines.
3.2.1 Inhibition of Proliferation and Cell Cycle Arrest
Omeprazole inhibits the proliferation of cancer cells, often by inducing cell cycle arrest.[8][9] In Barrett's esophagus cells, for example, omeprazole treatment leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase.[9] This effect has been linked to the upregulation of miR-203a-3p, which in turn suppresses the Hedgehog/Gli1 signaling pathway.[9][10]
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MiaPaCa-2 | Pancreatic | IC50 (Proliferation) | 129.5 µM | [11] |
| ASPC-1 | Pancreatic | IC50 (Proliferation) | 185.7 µM | [11] |
| Colo357 | Pancreatic | IC50 (Proliferation) | 179.3 µM | [11] |
| PancTu-1 | Pancreatic | IC50 (Proliferation) | 158.4 µM | [11] |
| Panc1 | Pancreatic | IC50 (Proliferation) | 165.9 µM | [11] |
| Panc89 | Pancreatic | IC50 (Proliferation) | 164.7 µM | [11] |
| HepG2 (S-Omeprazole) | Hepatocyte | IC50 (Cytotoxicity) | 214 µM | [12] |
Table 2: IC50 values of omeprazole for proliferation inhibition and cytotoxicity in various cancer cell lines.
Caption: Omeprazole-induced cell cycle arrest via the miR-203a-3p/Gli1 axis.
3.2.2 Induction of Apoptosis
Omeprazole can induce apoptosis in various cell types, including human polymorphonuclear neutrophils (PMNs), Jurkat cells, and B-cell tumors.[13][14][15] The mechanisms can be both caspase-dependent and independent. In PMNs, acidified omeprazole (OM-HCl) is a more potent inducer of apoptosis than its native form, activating both caspase-8 and caspase-3.[13] In Jurkat cells, omeprazole induces lysosomal destabilization, involving cysteine cathepsins in the apoptotic pathway alongside caspases.[15] In B-cell tumors, omeprazole-induced apoptosis is associated with the production of reactive oxygen species (ROS) and appears to be caspase-independent.[14]
| Cell Model | Condition | Observation | Reference |
| Human PMNs | 24h, 1 x 10⁻⁴ M OM-HCl | 70% of cell population apoptotic | [13] |
| Human PMNs | 24h, 1 x 10⁻⁴ M Omeprazole | 37% of cell population apoptotic | [13] |
| Pre-B ALL Cells | Omeprazole (100 µM) | ~29% cell death | [14] |
| Pre-B ALL Cells | Omeprazole (200 µM) | ~63% cell death | [14] |
Table 3: Pro-apoptotic effects of omeprazole in different cellular models.
Caption: Diverse apoptotic pathways induced by omeprazole in cellular models.
3.2.3 Modulation of Autophagy
In pancreatic cancer cell lines, omeprazole has been shown to modulate autophagy.[8][16] Electron microscopy revealed an accumulation of phagophores and early autophagosomes in cells treated with omeprazole.[8] This is associated with changes in the expression of lysosomal transport pathway proteins like LAMP-1 and Cathepsin-D, suggesting an interaction with the regulatory functions of vacuolar-type H+-ATPase (vATPase) that leads to programmed cell death.[8][16]
3.2.4 Inhibition of Cell Migration and Metastasis
Omeprazole can suppress key events in metastasis. In aggressive cancer cell lines, it has been shown to dose-dependently decrease cell migration.[17] This effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a critical process for metastasis. Mechanistically, omeprazole was found to decrease the protein levels of the EMT-associated transcription factor Snail by promoting its degradation.[17]
Experimental Protocols
Measurement of Acid Production (Aminopyrine Accumulation Assay)
This protocol is based on the methodology used to assess acid production in isolated human parietal cells.[6]
-
Cell Isolation: Obtain gastric mucosal tissue (e.g., via endoscopic biopsy). Isolate parietal cells using sequential incubation with pronase and collagenase.
-
Cell Culture: Resuspend the isolated cells in a suitable buffer or medium.
-
Stimulation: Stimulate acid production using agonists such as histamine (e.g., 10⁻⁴ M) or dibutyryl-cAMP (db-cAMP, e.g., 10⁻³ M).
-
Omeprazole Treatment: Concurrently, add varying concentrations of omeprazole sodium to the cell suspensions. Include a vehicle control.
-
Radiolabeling: Add radioactive [¹⁴C]aminopyrine to the cell suspension. Aminopyrine is a weak base that accumulates in acidic compartments.
-
Incubation: Incubate the cells for a defined period (e.g., 20-30 minutes) at 37°C.
-
Separation: Separate the cells from the medium by centrifugation through a silicone oil layer.
-
Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.
-
Analysis: The amount of accumulated [¹⁴C]aminopyrine is proportional to the level of acid production. Calculate the IC50 value by plotting the percentage inhibition against the log concentration of omeprazole.
Cell Viability/Proliferation (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cells (e.g., pancreatic cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of omeprazole sodium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of specific proteins (e.g., caspases, autophagy markers, EMT factors).[8][17]
-
Cell Lysis: After treating cells with omeprazole for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Snail, anti-Caspase-3, anti-LAMP-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized workflow for studying omeprazole in cellular models.
Conclusion
The pharmacodynamics of omeprazole sodium in cellular models extend far beyond its well-established role as an inhibitor of the gastric proton pump. In vitro evidence demonstrates its capacity to inhibit cell proliferation, induce apoptosis and autophagy, and suppress migration and EMT in various cancer cell lines. These effects are mediated through the modulation of multiple signaling pathways, including Hedgehog/Gli1 and those governing programmed cell death. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers investigating the multifaceted cellular activities of omeprazole and exploring its potential applications beyond acid suppression.
References
- 1. What is the mechanism of Omeprazole Sodium? [synapse.patsnap.com]
- 2. Omeprazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omeprazole, cimetidine, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omeprazole induces apoptosis in normal human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omeprazole inhibits proliferation and modulates autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Omeprazole Sodium on Non-Gastric H+/K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a substituted benzimidazole, is a potent proton pump inhibitor (PPI) widely prescribed for the management of acid-related disorders. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, thereby suppressing gastric acid secretion.[1][2] While the pharmacology of omeprazole on the gastric proton pump is well-documented, its effects on the homologous but distinct non-gastric H+/K+-ATPases are less characterized. These non-gastric isoforms are expressed in various tissues, including the colon, kidney, and inner ear, where they play crucial roles in ion homeostasis and pH regulation. This technical guide provides a comprehensive overview of the current understanding of the interaction between omeprazole sodium and non-gastric H+/K+-ATPases, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Non-Gastric H+/K+-ATPase Isoforms and Their Physiological Roles
The non-gastric H+/K+-ATPases belong to the P-type ATPase family and are heterodimeric proteins composed of an α-catalytic subunit and a β-regulatory subunit.[3] Two main α-subunits of the renal H+/K+-ATPase have been identified: the gastric type (HKα1) and the colonic type (HKα2 or ATP12A).[3]
Table 1: Major Non-Gastric H+/K+-ATPase Isoforms and Their Functions
| Isoform | Gene | Primary Location(s) | Physiological Role(s) |
| Colonic H+/K+-ATPase | ATP12A (HKα2) | Distal Colon, Kidney (Collecting Duct) | K+ absorption, Na+ absorption, acid-base balance.[4] |
| Renal H+/K+-ATPase | ATP4A (HKα1) & ATP12A (HKα2) | Kidney (Collecting Duct) | K+ reabsorption, H+ secretion, acid-base balance.[3] |
Quantitative Analysis of Omeprazole's Effect on H+/K+-ATPases
Direct quantitative data on the inhibitory effect of omeprazole sodium specifically on non-gastric H+/K+-ATPase isoforms is limited in the published literature. The majority of studies focus on the gastric isoform due to its therapeutic relevance. However, the available data for the gastric H+/K+-ATPase provides a crucial reference point for understanding the potential interactions with its non-gastric counterparts.
The inhibitory activity of omeprazole is highly dependent on acidic conditions for its conversion to the active sulfenamide intermediate.[5][6] This pH-dependent activation is a key factor in its targeted action on the gastric proton pump, which functions in a highly acidic environment.
Table 2: In Vitro Inhibition of H+/K+-ATPase by Omeprazole
| Enzyme Source | Omeprazole Concentration for 50% Inhibition (IC50) | Experimental Conditions | Reference(s) |
| Human Gastric Mucosa H+/K+-ATPase | ~4 µM | Isolated gastric membrane vesicles. | [7] |
| Pig Gastric (H+ + K+)-ATPase | 3.9 µM | Pre-incubation at pH 6.1 for 30 min. | [5] |
| Pig Gastric (H+ + K+)-ATPase | 36 µM | Incubation at pH 7.4. | [5] |
| H+/K+-ATPase (unspecified isoform) | 5.8 µM | Not specified. | [8] |
| Pig Gastric H+/K+-ATPase | 2.4 µM | Acid-activating conditions in membrane vesicles. | [9] |
Note: The variability in IC50 values highlights the critical influence of experimental conditions, particularly pH, on the apparent inhibitory potency of omeprazole.
Experimental Protocols
Isolation of a Microsomal Fraction Enriched in H+/K+-ATPase from Colonic Tissue
This protocol is adapted from methods used for the characterization of colonic H+/K+-ATPase.
-
Tissue Homogenization: Freshly obtained colonic mucosal scrapings are homogenized in an ice-cold buffer solution (e.g., 4-morpholinepropanesulfonic acid buffer, pH 7.4) containing protease inhibitors (e.g., EDTA, EGTA, PMSF, DTT).[11]
-
Differential Centrifugation:
-
The homogenate is first centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[11]
-
The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 5,000 x g for 10 minutes) to pellet mitochondria.[11]
-
The supernatant from this step is then centrifuged at a very high speed (e.g., 188,000 x g for 45 minutes) to pellet the crude microsomal fraction, which is enriched in membrane proteins including H+/K+-ATPase.[11]
-
-
Protein Quantification: The protein concentration of the microsomal fraction is determined using a standard method, such as the Bradford or Lowry assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colonic H(+)-K(+)-ATPase in K(+) conservation and electrogenic Na(+) absorption during Na(+) restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP12A Proton Pump as an Emerging Therapeutic Target in Cystic Fibrosis and Other Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vitro Activity of Omeprazole on Isolated Gastric Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of omeprazole, a proton pump inhibitor, on isolated gastric glands. It delves into the quantitative data from key studies, details the experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the inhibitory effects of omeprazole on acid secretion in isolated gastric glands and its direct action on the H+,K+-ATPase enzyme.
Table 1: Inhibitory Concentration (IC₅₀) of Omeprazole on Stimulated Acid Secretion in Isolated Gastric Glands
| Stimulant | Species | IC₅₀ Value | Reference |
| Histamine | Human | ~50 nM | [1] |
| Dibutyryl-cAMP (db-cAMP) | Human | ~50 nM | [1] |
| Potassium (High Conc.) | Human | ~50 nM | [1] |
| Histamine | Guinea Pig | ~0.5 µM | [2] |
Table 2: Inhibition of H+,K+-ATPase Activity by Omeprazole
| Preparation | pH Conditions | IC₅₀ Value | Reference |
| Isolated Human Gastric Membrane Vesicles | Not Specified | 4 µM | [1] |
| Isolated Hog Gastric Microsomes | Incubated at pH 6.1, Assayed at pH 7.4 | 1.1 µM | [3] |
Table 3: Effect of Omeprazole on Basal and Stimulated Acid Secretion
| Condition | Preparation | Omeprazole Concentration | Inhibition | Reference |
| Basal Secretion | Isolated Guinea Pig Gastric Mucosa | 1 µM | Significant Inhibition | [2] |
| Basal Secretion | Isolated Rabbit Gastric Glands | Not Specified | Inhibited to 58% of basal values | [4][5] |
| Histamine-Stimulated | Isolated Guinea Pig Gastric Mucosa | Concentration-dependent | Depressed maximal response | [2] |
| Dibutyryl-cAMP-Stimulated | Isolated Guinea Pig Gastric Mucosa | Not Specified | Inhibited | [2] |
| Forskolin-Stimulated | Isolated Rat Gastric Fundus | 3 µM | Inhibited | [6] |
Experimental Protocols
Isolation of Rabbit Gastric Glands
This protocol is based on the method described for isolating viable and functional gastric glands from rabbit mucosa.[7]
Materials:
-
New Zealand White rabbit
-
Saline solution
-
Collagenase solution (1 mg/mL)
-
Buffer solution (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Anesthetize the rabbit and perfuse the stomach with saline through the aorta under high pressure.
-
Excise the stomach and remove the contents.
-
Strip the gastric mucosa from the underlying muscle layer.
-
Mince the mucosa into small pieces.
-
Transfer the minced tissue to a collagenase solution.
-
Incubate at 37°C for approximately 90 minutes with gentle agitation.
-
After incubation, a large number of isolated gastric glands and individual cells will be separated.
-
Wash the preparation with a buffer solution to remove collagenase and contaminating cells. This can be achieved by repeated gentle centrifugation and resuspension.
-
Assess the viability of the isolated glands using a method such as the dye exclusion technique (e.g., Trypan Blue).
Measurement of Acid Secretion (¹⁴C-Aminopyrine Accumulation Assay)
This method indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic compartments of the parietal cells.[1][8]
Materials:
-
Isolated gastric glands
-
Incubation medium (e.g., Minimal Essential Medium)
-
¹⁴C-aminopyrine
-
Stimulants (e.g., histamine, db-cAMP)
-
Omeprazole or other inhibitors
-
Scintillation fluid
Procedure:
-
Pre-incubate the isolated gastric glands in the incubation medium.
-
Add ¹⁴C-aminopyrine to the gland suspension.
-
Add the desired stimulant (e.g., histamine) and the inhibitor (omeprazole) at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the incubation by centrifuging the glands to form a pellet.
-
Lyse the cells in the pellet and measure the radioactivity using a scintillation counter.
-
The amount of ¹⁴C-aminopyrine accumulated is proportional to the level of acid secretion.
Visualizations
Signaling Pathway of Gastric Acid Secretion
References
- 1. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of forskolin on gastric acid secretion "in vitro": interaction with different secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Omeprazole with the Proton Pump
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between omeprazole, a widely prescribed proton pump inhibitor (PPI), and its target, the gastric H+/K+-ATPase, commonly known as the proton pump. This document delves into the mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and illustrating key pathways and workflows with detailed diagrams.
Introduction: The Gastric Proton Pump and Its Inhibition
The gastric H+/K+-ATPase is an integral membrane protein located in the secretory canaliculi of parietal cells in the stomach lining.[1] It is the final step in the pathway of gastric acid secretion, responsible for pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+).[2] Omeprazole, a substituted benzimidazole, is a potent and irreversible inhibitor of this proton pump, making it a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4][5]
Mechanism of Action: A Prodrug's Journey to Covalent Inhibition
Omeprazole is administered as an inactive prodrug, a critical feature that ensures its selective action at the site of acid secretion.[6][7] Its mechanism of action can be dissected into several key steps:
-
Systemic Absorption and Accumulation: Following oral administration, the enteric-coated formulation of omeprazole protects it from the acidic environment of the stomach. It is absorbed in the small intestine and reaches the parietal cells via the bloodstream.[6] As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells, where the pH can be as low as 1.0.[2]
-
Acid-Catalyzed Activation: In the highly acidic environment of the secretory canaliculi, omeprazole undergoes a two-step protonation. This proton-catalyzed conversion transforms the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[6][7]
-
Covalent Binding and Irreversible Inhibition: The activated sulfenamide is a highly reactive thiophilic agent that rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[6][8] This covalent modification irreversibly inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.[3][7] The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules.[6][8]
Molecular Interactions and Binding Sites
The irreversible inhibition of the H+/K+-ATPase by omeprazole is highly specific. The activated form of omeprazole covalently binds to cysteine residues located on the alpha-subunit of the enzyme.
-
Primary Binding Sites: Extensive research, including site-directed mutagenesis studies, has identified Cysteine 813 (Cys813) as a primary site of covalent modification by omeprazole.[9] Another key residue involved is Cysteine 892 (Cys892) .[8]
-
Location of Binding Sites: Cys813 is located in the loop between the 5th and 6th transmembrane segments of the H+/K+-ATPase alpha-subunit, while Cys892 is situated in the loop between the 7th and 8th transmembrane segments.[8]
-
Conformational State: Omeprazole is believed to bind to the E2-P conformation of the enzyme, which is the phosphorylated, luminal-open state.
Quantitative Data on Omeprazole-Proton Pump Interactions
The following tables summarize key quantitative data from various in vitro and in vivo studies on the interaction of omeprazole with the H+/K+-ATPase.
Table 1: Inhibitory Potency of Omeprazole
| Parameter | Value | Experimental System | Reference |
| IC50 | 50 nM | Histamine-stimulated acid production in isolated human gastric glands | [10] |
| IC50 | 4 µM | H+,K+-ATPase activity in isolated human gastric membrane vesicles | [10] |
| IC50 | 1.7 µM | H+,K+-ATPase activity in pig gastric microsomes (activated at pH 6.1) | [11] |
Table 2: Binding Stoichiometry and Kinetics
| Parameter | Value | Experimental System | Reference |
| Binding Stoichiometry | 2.1 mol omeprazole / mol phosphoenzyme | In vivo, rabbit gastric mucosa | [12] |
| Binding Stoichiometry | 2 mol omeprazole / mol phosphoenzyme | In vitro, isolated gastric vesicles | [13] |
| Half-life of inhibited enzyme | ~54 hours (rat) | In vivo studies | [9] |
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows involved in studying the molecular interactions of omeprazole with the proton pump.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of omeprazole's interaction with the proton pump.
Preparation of Gastric H+/K+-ATPase-Enriched Microsomes
This protocol describes the isolation of membrane vesicles enriched in H+/K+-ATPase from porcine gastric mucosa, a common model system.
Materials:
-
Fresh porcine stomachs
-
Homogenization buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient solutions: 37% (w/v) sucrose and 15% (w/v) Ficoll in homogenization buffer
-
Protease inhibitors (e.g., PMSF, leupeptin)
-
Dounce homogenizer
-
Ultracentrifuge and rotors
Protocol:
-
Excise the gastric mucosa from fresh porcine stomachs and wash thoroughly with cold saline.
-
Scrape the mucosal layer and suspend it in ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose/Ficoll gradient.
-
Centrifuge the gradient at high speed for several hours.
-
Collect the H+/K+-ATPase-enriched vesicles from the interface of the 15% Ficoll and 37% sucrose layers.
-
Dilute the collected fraction with buffer and pellet the vesicles by ultracentrifugation.
-
Resuspend the final pellet in a suitable buffer for storage at -80°C.
H+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the proton pump by quantifying the rate of ATP hydrolysis.
Materials:
-
H+/K+-ATPase-enriched microsomes
-
Assay buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl
-
ATP solution (e.g., 50 mM)
-
Omeprazole solutions of varying concentrations (acid-activated immediately before use by dissolving in a low pH buffer)
-
Malachite green reagent for phosphate detection
-
96-well microplate and plate reader
Protocol:
-
Thaw the H+/K+-ATPase-enriched microsomes on ice.
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the acid-activated omeprazole solution to the test wells. Add buffer alone to the control wells.
-
Add a fixed amount of the microsomal preparation to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the malachite green reagent, which also serves to quantify the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measure the absorbance at a wavelength of ~620-660 nm using a microplate reader.
-
Calculate the specific activity of the H+/K+-ATPase (e.g., in µmol Pi/mg protein/hour) and determine the IC50 of omeprazole by plotting the percentage of inhibition against the logarithm of the omeprazole concentration.
Site-Directed Mutagenesis of H+/K+-ATPase
This protocol outlines the general steps for introducing a point mutation into the gene encoding the H+/K+-ATPase alpha-subunit to investigate the role of specific cysteine residues in omeprazole binding.
Materials:
-
Plasmid DNA containing the cDNA of the H+/K+-ATPase alpha-subunit
-
Mutagenic primers designed to introduce the desired mutation (e.g., changing a cysteine codon to an alanine codon)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation (e.g., Cys813Ala). The primers should be ~25-45 bases in length with the mutation in the center.
-
Mutagenesis PCR: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on a selective agar medium. Select individual colonies and isolate the plasmid DNA.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
-
Functional Analysis: Express the mutated H+/K+-ATPase and perform the activity and binding assays as described above to assess the impact of the mutation on omeprazole's inhibitory effect.
Conclusion
The molecular interaction of omeprazole with the gastric H+/K+-ATPase is a highly specific and well-characterized process that forms the basis of its therapeutic efficacy. As a prodrug, its selective accumulation and acid-catalyzed activation in the parietal cell secretory canaliculi, followed by irreversible covalent binding to key cysteine residues on the proton pump, ensures potent and prolonged inhibition of gastric acid secretion. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and scientists in the field of pharmacology and drug development, facilitating a deeper understanding of this important class of drugs and aiding in the development of future acid-suppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid purification of the gastric H+/K(+)-ATPase complex by tomato-lectin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site | Semantic Scholar [semanticscholar.org]
- 8. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Omeprazole's In Vitro Impact on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related gastrointestinal disorders, has been investigated for its potential off-target effects on steroid hormone biosynthesis. This technical guide provides a comprehensive overview of the in vitro effects of omeprazole on steroidogenesis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is curated from studies utilizing adrenocortical cell lines, primarily the human H295R cell line, a well-established model for steroidogenesis research. This document aims to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the endocrine-disrupting potential of pharmaceuticals.
Quantitative Effects of Omeprazole on Steroid Hormone Production
In vitro studies have demonstrated that omeprazole can significantly alter the steroid hormone profile, primarily by inhibiting key enzymes in the steroidogenic pathway. The effects are concentration-dependent and, in some cases, enantioselective, with the S-enantiomer (esomeprazole) exhibiting greater potency.
Summary of Quantitative Data from H295R Cell-Based Assays
The following table summarizes the observed effects of omeprazole and its enantiomers on the production of key steroid hormones in the H295R human adrenocortical carcinoma cell line. In these experiments, cells are typically exposed to the test compounds for 48 hours, and hormone levels in the cell culture medium are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Steroid Hormone | Effect of Omeprazole (Racemic) | Effect of S-Omeprazole | Effect of R-Omeprazole | Implied Enzyme Inhibition |
| Progesterone | Increase[1][2] | Stronger Increase[1][2] | Weaker Increase[1][2] | CYP17A1, CYP21A2 |
| 17α-Hydroxyprogesterone | Increase[1][2] | Stronger Increase[1][2] | Weaker Increase[1][2] | CYP17A1 (lyase), CYP21A2 |
| Androstenedione | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP17A1 (lyase) |
| Testosterone | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP17A1 (lyase) |
| Corticosteroids (e.g., Cortisol) | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP21A2, CYP11B1 |
Data from Bovine Adrenocortical Cell Assays
Earlier studies using isolated bovine adrenocortical cells provided initial quantitative insights into omeprazole's inhibitory effects on cortisol synthesis.
| Precursor | Omeprazole Concentration | Inhibition of Cortisol Synthesis | Reference |
| 20α-hydroxycholesterol | 100 µg/mL | 83% | [3] |
| Pregnenolone & Progesterone | 100 µg/mL | 20-40% | [3] |
| ACTH-stimulated | ED50 = 20 µg/mL | 50% | [4] |
Affected Signaling Pathways and Mechanisms of Action
The primary mechanism by which omeprazole disrupts steroidogenesis is through the direct inhibition of cytochrome P450 (CYP) enzymes. The observed accumulation of progesterone and 17α-hydroxyprogesterone, coupled with a reduction in downstream androgens and corticosteroids, strongly points to the inhibition of CYP17A1 and CYP21A2.[1][2]
Steroidogenesis Pathway and Points of Omeprazole Inhibition
The following diagram illustrates the simplified steroidogenesis pathway and highlights the key enzymes inhibited by omeprazole.
Caption: Simplified steroidogenesis pathway highlighting the inhibitory effects of omeprazole on CYP17A1 and CYP21A2.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays cited in this guide, based on the OECD Test Guideline 456 and practices described in the literature.[5]
H295R Cell Culture and Maintenance
-
Cell Line: H295R (human adrenocortical carcinoma), available from ATCC (CRL-2128).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 1% ITS+ Premix (containing insulin, transferrin, selenium, bovine serum albumin, and linoleic acid) and 2.5% Nu-Serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The recommended split ratio is 1:3 to 1:4. It is crucial to use cells within a consistent passage number range for experiments to ensure reproducibility.
H295R Steroidogenesis Assay Protocol
This protocol is adapted from the OECD Test Guideline 456.
-
Cell Seeding: H295R cells are seeded into 24-well plates at a density of approximately 200,000 to 300,000 cells per well in complete culture medium.
-
Acclimation: The cells are allowed to attach and acclimate for 24 hours at 37°C and 5% CO₂.
-
Chemical Exposure:
-
After 24 hours, the seeding medium is replaced with fresh medium containing the desired concentrations of omeprazole, its enantiomers, or vehicle control (e.g., DMSO, typically at a final concentration of ≤0.1%).
-
Positive controls, such as forskolin (an inducer of steroidogenesis) and prochloraz (a known inhibitor), are included in each assay.
-
Cells are exposed to the test compounds for 48 hours.
-
-
Sample Collection: After the 48-hour exposure period, the cell culture medium is collected for hormone analysis and stored at -80°C until analysis.
-
Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed on the remaining cells to assess cytotoxicity and ensure that observed effects on hormone production are not due to cell death.
Hormone Quantification by LC-MS/MS
-
Sample Preparation:
-
Cell culture medium samples are thawed.
-
An internal standard mixture (containing deuterated analogs of the target steroids) is added to each sample.
-
Steroids are typically extracted from the medium using solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the steroids are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with a small percentage of formic acid and methanol or acetonitrile).
-
Mass Spectrometric Detection: The separated steroids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the accurate quantification of a panel of steroid hormones in a single run.
Mandatory Visualizations
Experimental Workflow for In Vitro Steroidogenesis Assay
The following diagram outlines the general workflow for assessing the effects of a test compound on steroidogenesis in H295R cells.
Caption: General workflow for the H295R in vitro steroidogenesis assay.
Conclusion
The in vitro evidence strongly suggests that omeprazole can act as an endocrine disruptor by inhibiting key enzymes in the steroidogenic pathway, namely CYP17A1 and CYP21A2. The observed effects are enantioselective, with S-omeprazole being a more potent inhibitor than R-omeprazole. The accumulation of upstream hormones like progesterone and the depletion of downstream androgens and corticosteroids are consistent with the inhibition of these specific CYP enzymes.
For researchers and drug development professionals, these findings highlight the importance of considering potential off-target endocrine effects of pharmaceuticals, even those not designed to interact with the endocrine system. The H295R cell-based assay, coupled with sensitive analytical techniques like LC-MS/MS, provides a robust and reliable platform for screening compounds for their potential to disrupt steroidogenesis. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings, particularly in the context of long-term omeprazole use.
References
- 1. Enantioselective endocrine disrupting effects of omeprazole studied in the H295R cell assay and by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro studies of the site of inhibitory action of omeprazole on adrenocortical steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by omeprazole of adrenocortical response to ACTH: clinical studies and experiments on bovine adrenal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
An In-Depth Technical Guide to the Pharmacokinetics of Omeprazole Enantiomers in Human Plasma
Introduction
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is administered as a racemic mixture of two stereoisomers: (S)-omeprazole and (R)-omeprazole.[1][2] Although these enantiomers are chemically identical in structure, they exhibit significant differences in their pharmacokinetic profiles due to stereoselective metabolism in the human body. The (S)-enantiomer, known as esomeprazole, has been developed as a single-isomer product, a decision rooted in the distinct metabolic handling of the two forms.[3][4] This guide provides a comprehensive technical overview of the pharmacokinetics of omeprazole enantiomers, detailing their metabolic pathways, comparative pharmacokinetic parameters, the influence of genetic factors, and the experimental protocols used for their analysis in human plasma.
Metabolic Pathways and Enzymology
The metabolism of omeprazole is a stereoselective process primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4.[1][5][6]
-
(R)-omeprazole is preferentially metabolized by CYP2C19 through 5-hydroxylation to form 5-hydroxyomeprazole.[5][7] This pathway is the dominant metabolic route for the R-enantiomer.
-
(S)-omeprazole (Esomeprazole) is metabolized by both CYP2C19 and CYP3A4 .[8] However, its rate of metabolism via CYP2C19 is significantly lower than that of the R-enantiomer.[1][2] CYP3A4 contributes to the formation of omeprazole sulfone, and this pathway is more significant for the S-enantiomer than for the R-enantiomer.[5][8] Other metabolites, such as 5-O-desmethylomeprazole, are also formed via CYP2C19.[1][8]
This differential metabolism results in a lower metabolic rate and reduced clearance for S-omeprazole compared to R-omeprazole.[3][9] Consequently, administration of either racemic omeprazole or pure esomeprazole leads to higher plasma concentrations of the S-enantiomer.[1]
Comparative Pharmacokinetic Data
The stereoselective metabolism leads to distinct pharmacokinetic profiles for S- and R-omeprazole. Following administration of the racemate, plasma levels of the S-enantiomer are consistently higher than those of the R-enantiomer.[10][11] Treatment with pure S-omeprazole (esomeprazole) results in significantly higher Area Under the Curve (AUC) values compared to treatment with racemic omeprazole or R-omeprazole.[9]
Table 1: Pharmacokinetic Parameters of Omeprazole Enantiomers After Single and Repeated Doses
Data from a study in healthy subjects receiving oral solutions once daily for 5 days.[9]
| Dose | Day | Compound | AUC (µmol·h/L) |
| 20 mg | 1 | S-Omeprazole | 1.52 |
| R-Omeprazole | 0.62 | ||
| Racemic Omeprazole | 1.04 | ||
| 5 | S-Omeprazole | 2.84 | |
| R-Omeprazole | 0.68 | ||
| Racemic Omeprazole | 1.63 | ||
| 40 mg | 1 | S-Omeprazole | 3.88 |
| R-Omeprazole | 1.39 | ||
| Racemic Omeprazole | 2.44 | ||
| 5 | S-Omeprazole | 9.32 | |
| R-Omeprazole | 1.80 | ||
| Racemic Omeprazole | 5.79 |
Table 2: Pharmacokinetic Parameters After a Single Oral Dose
Data from a study in healthy subjects after a single oral dose.[12]
| Parameter | (S)-Omeprazole | (R)-Omeprazole | Ratio (S/R) |
| Cmax | Higher | Lower | ~1.5 |
| AUC | Higher | Lower | ~1.3 |
| Tmax | 2.5 h | 2.5 h | - |
| t½ (half-life) | ~0.7 h longer | Shorter | - |
These data clearly demonstrate that S-omeprazole has a higher systemic exposure (AUC) and peak plasma concentration (Cmax) than R-omeprazole.[9][12] This difference becomes more pronounced with repeated dosing, suggesting that omeprazole may inhibit its own metabolism, an effect that is more significant for the S-enantiomer.[8][13]
Influence of CYP2C19 Genetic Polymorphism
The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to significant interindividual variability in omeprazole metabolism.[14] Individuals can be classified into different phenotypes:
-
Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).
-
Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2, 2/3, 3/3), resulting in deficient CYP2C19 activity.
-
Intermediate Metabolizers (IMs): Heterozygous carriers of one functional and one non-functional allele.
-
Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17).[15]
In Poor Metabolizers , the primary metabolic pathway for R-omeprazole is impaired. This leads to a dramatic increase in the plasma concentrations of both enantiomers and a reduction in the pharmacokinetic differences between them.[16] Conversely, Ultrarapid Metabolizers (carriers of the CYP2C19*17 allele) exhibit increased metabolism, resulting in significantly lower plasma concentrations and AUC of omeprazole compared to extensive metabolizers.[15] The clinical implication is that PMs are exposed to much higher levels of the active drug, while UMs may have subtherapeutic exposure at standard doses.[14][15]
Experimental Protocols for Analysis in Human Plasma
The determination of omeprazole enantiomers in human plasma requires specialized bioanalytical methods capable of chiral separation and sensitive quantification. The standard methodology involves High-Performance Liquid Chromatography (HPLC) coupled with a detection system.
Sample Preparation
The initial step involves extracting the enantiomers from the complex plasma matrix. Common techniques include:
-
Microextraction by Packed Sorbent (MEPS): A miniaturized solid-phase extraction technique used for rapid and efficient sample cleanup.[10][11]
-
Solid-Phase Extraction (SPE): A widely used method for extracting omeprazole from plasma.[12]
-
Liquid-Liquid Extraction (LLE): Another established technique for sample preparation.[12]
Chiral Chromatographic Separation
Separation of the S- and R-enantiomers is achieved using a chiral stationary phase (CSP) within an HPLC column.
-
Column Types: Polysaccharide-based columns are frequently employed, such as Chiralpak IA, Chiralcel OD-H, or columns with a cellulose-SB phase.[10][17][18][19]
-
Mobile Phase: The composition of the mobile phase is optimized for resolution. Examples include mixtures of hexane, ethanol, and modifiers like ammonium hydroxide or diethylamine.[10][11][18]
Detection and Quantification
-
UV Detection: Omeprazole enantiomers can be detected by their UV absorbance, typically at a wavelength of around 302 nm.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis due to its high sensitivity and specificity. Quantification is performed using multiple reaction monitoring (MRM) of specific mass transitions for the parent drug and an internal standard (e.g., m/z 346.3 → 198.0 for omeprazole).[10][11][20]
Conclusion
The pharmacokinetics of omeprazole in human plasma are fundamentally dictated by the stereoselective metabolism of its S- and R-enantiomers. The preferential and rapid metabolism of R-omeprazole by CYP2C19 results in the S-enantiomer (esomeprazole) having a lower clearance, longer half-life, and consequently, a significantly higher systemic exposure (AUC).[2][9] This pharmacokinetic advantage is further influenced by the genetic polymorphism of the CYP2C19 enzyme, which creates substantial inter-individual variability in drug exposure.[14] The understanding of these enantioselective pharmacokinetics, elucidated through robust bioanalytical methods like chiral HPLC-MS/MS, provides the scientific rationale for the development and clinical use of esomeprazole as a single-enantiomer proton pump inhibitor.[3]
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic study comparing single and repeated oral doses of 20 mg and 40 mg omeprazole and its two optical isomers, S-omeprazole (esomeprazole) and R-omeprazole, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Studies with Esomeprazole, the (S)-Isomer of Omeprazole | Semantic Scholar [semanticscholar.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of omeprazole (a substrate of CYP2C19) and comparison with two mutant alleles, C gamma P2C19m1 in exon 5 and C gamma P2C19m2 in exon 4, in Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantiomeric determination of the plasma levels of omeprazole by direct plasma injection using high-performance liquid chromatography with achiral-chiral column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Omeprazole as a Prodrug: A Technical Guide to its Activation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions as a prodrug, requiring chemical transformation into its active form to exert its therapeutic effect. This technical guide provides an in-depth exploration of the activation process of omeprazole, from its initial protonation in the acidic milieu of the gastric parietal cells to its covalent inhibition of the H+/K+-ATPase. The following sections detail the physicochemical properties, activation kinetics, and the precise molecular interactions that underpin its mechanism of action. Furthermore, this guide furnishes detailed experimental protocols for the characterization of omeprazole's stability and inhibitory activity, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs, which have revolutionized the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its efficacy lies in its ability to be delivered systemically in an inactive form, and then to be selectively activated at its site of action, the secretory canaliculi of gastric parietal cells. This targeted activation minimizes off-target effects and maximizes therapeutic potency. The conversion of the omeprazole prodrug is a fascinating example of acid-catalyzed intramolecular rearrangement, culminating in a highly reactive species that irreversibly blocks gastric acid secretion.
Physicochemical Properties and Acid-Catalyzed Activation
Omeprazole is a weak base, a characteristic crucial for its accumulation in the highly acidic environment of the parietal cell canaliculi.[2] The activation process is initiated by protonation, a step governed by its pKa values.
Quantitative Data on Omeprazole Properties
The following table summarizes key quantitative parameters related to omeprazole's stability and activation.
| Parameter | Value | Reference |
| pKa1 (pyridine nitrogen) | ~4.0 | [2] |
| pKa2 (benzimidazole nitrogen) | ~1.0 | [2] |
| Maximum Stability | pH 11 | [3][4][5][6] |
| Degradation Half-life at pH < 5 | ~10 minutes | [1] |
| Degradation Half-life at pH 6.5 | ~18 hours | [1] |
The Chemical Pathway of Activation
The transformation of omeprazole from its prodrug form to the active inhibitor is a multi-step process that occurs in the acidic environment of the parietal cell. The key steps are outlined below and visualized in the accompanying diagram.
-
Protonation: The activation cascade begins with the protonation of the pyridine nitrogen of omeprazole. A second protonation event occurs on the benzimidazole nitrogen.[2][7]
-
Formation of Sulfenic Acid: The protonated intermediate undergoes a molecular rearrangement to form a sulfenic acid derivative.[2][8]
-
Cyclization to Sulfenamide: The sulfenic acid is in equilibrium with a cyclic sulfenamide, which is the active, electrophilic species.[8][9]
-
Covalent Inhibition: The tetracyclic sulfenamide then forms a stable disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 4. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Omeprazole's Impact on Cell Proliferation and Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a widely used proton pump inhibitor (PPI), has demonstrated notable anti-cancer properties beyond its intended use for acid-related disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which omeprazole inhibits cell proliferation and induces apoptosis in various cancer cell lines. It summarizes key quantitative data, details experimental methodologies for assessing its effects, and illustrates the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development, facilitating further investigation into the therapeutic potential of omeprazole as an adjunct cancer therapy.
Quantitative Effects of Omeprazole on Cancer Cell Proliferation and Apoptosis
Omeprazole exerts a dose-dependent inhibitory effect on the proliferation of a wide range of cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in various studies.
Table 1: IC50 Values of Omeprazole in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Pancreatic Cancer | MiaPaCa-2 | ~32.5 | Not Specified | ATP-bioluminescence |
| Pancreatic Cancer | ASPC-1 | ~145 | Not Specified | ATP-bioluminescence |
| Pancreatic Cancer | Colo357 | ~69.5 | Not Specified | ATP-bioluminescence |
| Pancreatic Cancer | PancTu-1 | ~121.5 | Not Specified | ATP-bioluminescence |
| Pancreatic Cancer | Panc1 | ~133 | Not Specified | ATP-bioluminescence |
| Pancreatic Cancer | Panc89 | ~26 | Not Specified | ATP-bioluminescence |
| Barrett's Esophagus | CP-A | >200 | 48 | CCK-8 |
| Barrett's Esophagus | CP-B | >200 | 48 | CCK-8 |
| Glioblastoma | 15-037 | Not Specified | Not Specified | XTT |
| Gastric Cancer | AGS | Not Specified | 24 | MTT |
| Gastric Cancer | HGC-27 | Not Specified | 24 | MTT |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Omeprazole
| Cancer Type | Cell Line | Omeprazole Conc. (µM) | Effect | Method |
| Barrett's Esophagus | CP-A | 40, 80, 160 | Increased G0/G1 phase from 37.4% to 43.7%, 55.4%, and 62.3% respectively | Flow Cytometry (PI Staining)[1][2] |
| Barrett's Esophagus | CP-B | 40, 80, 160 | Increased G0/G1 phase | Flow Cytometry (PI Staining)[1][2] |
| Gastric Cancer | AGS | Not Specified | Increased apoptosis | Annexin V/PI Staining[3] |
| Gastric Cancer | HGC-27 | Not Specified | Increased apoptosis | Annexin V/PI Staining[3] |
| Jurkat (T-cell leukemia) | Jurkat | Not Specified | Time and concentration-dependent apoptosis | Not Specified[4] |
Key Signaling Pathways Modulated by Omeprazole
Omeprazole's anti-cancer effects are mediated through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of V-ATPase and Alteration of Tumor Microenvironment
A primary mechanism of omeprazole's action is the inhibition of vacuolar-type H+-ATPase (V-ATPase) on the cancer cell surface.[5] This inhibition disrupts the acidic tumor microenvironment, which is crucial for tumor progression, invasion, and chemoresistance.[6]
Downregulation of the Hedgehog/Gli1 Signaling Pathway
In Barrett's esophagus cancer cells, omeprazole has been shown to up-regulate miR-203a-3p, which in turn targets and inhibits Gli1, a key transcription factor in the Hedgehog signaling pathway.[1][2] This inhibition leads to cell cycle arrest at the G0/G1 phase.[1][2]
Modulation of the FTO/mTORC1 Signaling Pathway
In gastric cancer cells, omeprazole pretreatment has been found to inhibit the N6-methyladenosine (m6A) demethylase FTO.[3] This leads to an increase in m6A levels, which in turn activates the mTORC1 signaling pathway.[7] Activated mTORC1 inhibits pro-survival autophagy and upregulates the apoptosis-related tumor suppressor gene DDIT3, thereby enhancing the chemosensitivity of cancer cells.[3][7]
Promotion of Snail Degradation
Omeprazole has been shown to directly bind to the transcription factor Snail, a key driver of epithelial-mesenchymal transition (EMT) and metastasis.[8][9] This binding disrupts Snail's acetylation by CBP/p300, leading to its ubiquitination and subsequent degradation via the proteasome.[8][9] The degradation of Snail inhibits Snail-dependent cell cycle progression.[8][9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of omeprazole on cancer cell proliferation and apoptosis.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to a colored formazan product.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Omeprazole stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of omeprazole in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v).
-
Remove the old medium from the wells and add 100 µL of the omeprazole dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
References
- 1. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Omeprazole Sodium in Cell Culture: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Omeprazole, a widely used proton pump inhibitor (PPI), has demonstrated significant anti-cancer properties in various preclinical studies.[1] Its sodium salt, omeprazole sodium, offers improved solubility, making it suitable for in vitro experimental setups.[2] The anti-neoplastic effects of omeprazole are multifaceted, extending beyond its well-known role in inhibiting gastric acid secretion. In cell culture settings, omeprazole has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[3][4][5] Furthermore, it can impede cell migration and epithelial-mesenchymal transition (EMT), key processes in cancer metastasis.[6]
The mechanisms underlying these effects involve the modulation of several critical cellular signaling pathways. Omeprazole has been reported to suppress the Snail-dependent EMT pathway, a crucial driver of cancer cell invasion and metastasis.[6] It can also influence the mTORC1 signaling pathway, which is central to cell growth and proliferation.[7] Additionally, omeprazole has been observed to modulate the MAPK signaling cascade, specifically by suppressing ERK phosphorylation while activating p38, a combination that can lead to reduced cell survival and increased apoptosis.[4] In some breast cancer cells, omeprazole's anti-invasive effects are mediated through the Aryl Hydrocarbon Receptor (AHR) pathway, leading to the downregulation of pro-metastatic genes.[8] These findings highlight omeprazole's potential as a repurposed drug in oncology research and development.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of omeprazole observed in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 (Colon Cancer) | Cell Proliferation (CCK-8) | Dose-dependent inhibition | - | [6] |
| SUM159 (Breast Cancer) | Cell Proliferation (CCK-8) | Dose-dependent inhibition | - | [6] |
| 4T1 (Mouse Breast Cancer) | Cell Proliferation (CCK-8) | Dose-dependent inhibition | - | [6] |
| NCI-H716 (Colon Cancer) | Cell Proliferation | Concentration-dependent decrease | - | [9] |
| MKN-45 (Gastric Cancer) | Cell Viability (MTT) | Dose-dependent reduction | - | [4] |
| AGS (Gastric Cancer) | Apoptosis (Annexin V-FITC/PI) | 98.7% apoptosis at 0.4 mM (36h) | - | [10] |
| CP-A (Barrett's Esophagus) | Cell Proliferation (CCK-8) | Dose-dependent decrease (20-200 µM) | - | [5] |
| CP-B (Barrett's Esophagus) | Cell Proliferation (CCK-8) | Dose-dependent decrease (20-200 µM) | - | [5] |
| Human Hepatocytes | CYP1A2 Induction | EC50 | 2 µM | [11] |
| AZ-GR transgenic cells | Cytotoxicity | IC50 (S-omeprazole) | 214 µM | [12] |
| AZ-GR transgenic cells | Cytotoxicity | IC50 (R-omeprazole) | >250 µM | [12] |
| HepG2 cells | AhR Inhibition | IC50 (S-omeprazole) | 7.5 ± 3.0 µM | [13] |
| HepG2 cells | AhR Inhibition | IC50 (R-omeprazole) | 54.8 ± 25.9 µM | [13] |
| HepG2 cells | AhR Inhibition | IC50 (rac-omeprazole) | 73.8 ± 23.4 µM | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on gastric cancer cells.[4]
Materials:
-
Omeprazole sodium (CAS 95510-70-6)
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of omeprazole sodium in complete culture medium. Remove the old medium from the wells and add 100 µL of the omeprazole dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve omeprazole).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on a study on gastric cancer cells.[10]
Materials:
-
Omeprazole sodium
-
Cancer cell line of interest (e.g., AGS)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of omeprazole sodium for a specified time (e.g., 36 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.
Cell Migration Assay (Transwell Assay)
This protocol is adapted from a study on aggressive cancer cells.[6]
Materials:
-
Omeprazole sodium
-
Cancer cell line of interest (e.g., HCT116)
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium with chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of omeprazole sodium. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for the required duration to allow for migration (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope. To quantify migration, dissolve the crystal violet stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance.
Visualizations
Caption: Experimental workflow for studying omeprazole sodium in cell culture.
Caption: Key signaling pathways affected by omeprazole in cancer cells.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. CN103204841B - Omeprazole sodium and preparation method - Google Patents [patents.google.com]
- 3. Omeprazole Inhibits Proliferation and Modulates Autophagy in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Omeprazole inhibits growth of cancer cell line of colonic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Omeprazole Sodium in Cell Lysates Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders by suppressing gastric acid secretion.[1] Its mechanism of action involves the inhibition of the H+/K+-ATPase in gastric parietal cells.[2] Understanding the intracellular concentration of omeprazole is crucial for in vitro studies investigating its efficacy, metabolism, and cellular effects. This application note provides a detailed protocol for the quantification of omeprazole sodium in cell lysates using both High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of omeprazole in a cellular matrix.
Principle
This protocol outlines the extraction of omeprazole from cultured cells followed by quantification using reverse-phase HPLC. The HPLC-UV method offers a robust and widely accessible approach for routine analysis, while the LC-MS/MS method provides higher sensitivity and selectivity, making it ideal for studies with low intracellular drug concentrations. The principle involves cell lysis, protein precipitation to remove interfering macromolecules, and subsequent chromatographic separation of omeprazole from other cellular components on a C18 column. Detection is achieved by monitoring the UV absorbance at 302 nm or by using specific mass transitions for the parent drug and its internal standard in LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of omeprazole in cell lysates is depicted below.
References
Using Omeprazole Sodium as a Positive Control for Proton Pump Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a substituted benzimidazole, is a potent and specific irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is responsible for the final step in gastric acid secretion from parietal cells. Due to its well-characterized mechanism of action and consistent inhibitory effects, omeprazole sodium is widely utilized as a positive control in experimental assays designed to screen for and characterize new proton pump inhibitors (PPIs). This document provides detailed application notes and protocols for the use of omeprazole sodium as a positive control in both in vitro and in vivo models of proton pump inhibition.
Omeprazole itself is a prodrug that is activated in the acidic environment of the secretory canaliculi of parietal cells.[2] The acidic conditions catalyze its conversion to a reactive tetracyclic sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[2]
Mechanism of Action: Proton Pump Inhibition
The signaling pathway for gastric acid secretion involves the activation of the H+/K+-ATPase. Upon stimulation by secretagogues like histamine, gastrin, or acetylcholine, the proton pumps are translocated to the apical membrane of parietal cells. Here, they actively pump hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), a process powered by the hydrolysis of ATP. Omeprazole, after its activation in the acidic vicinity of the pump, covalently binds to and inhibits the enzyme, thereby blocking acid secretion.
Quantitative Data Summary
The inhibitory activity of omeprazole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the H+/K+-ATPase activity. The following tables summarize representative quantitative data for omeprazole from various studies.
Table 1: In Vitro Inhibition of H+/K+-ATPase Activity by Omeprazole
| Assay System | IC50 (µM) | Reference |
| Isolated Pig Gastric Microsomes | 1.1 | [2] |
| Isolated Pig Gastric Microsomes | 1.7 | |
| Isolated Rabbit Gastric Glands | Varies (pH-dependent) | [3] |
Table 2: In Vivo Inhibition of Gastric Acid Secretion by Omeprazole in Pylorus-Ligated Rats
| Dosage | Parameter Measured | % Inhibition | Reference |
| 20 mg/kg | Ulcer Index | Significant Reduction | [4] |
| 20 mg/kg | Gastric Volume | Significant Reduction | [4] |
| 20 mg/kg | Total Acidity | Significant Reduction | [4] |
Experimental Protocols
Preparation of Omeprazole Sodium Stock Solution
Omeprazole is sensitive to heat, humidity, and light.[5] It is also unstable in acidic solutions. Therefore, proper handling and preparation of omeprazole solutions are crucial for obtaining reliable and reproducible results.
-
Reagents and Materials:
-
Omeprazole sodium powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
0.1 N Sodium Hydroxide (NaOH) (for some applications)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of omeprazole sodium. The molecular weight of omeprazole sodium is approximately 367.4 g/mol .
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.674 mg of omeprazole sodium in 1 ml of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In Vitro Protocol: H+/K+-ATPase Inhibition Assay
This protocol describes the measurement of H+/K+-ATPase activity in isolated gastric microsomes and its inhibition by omeprazole.
Materials and Reagents
-
Freshly isolated gastric mucosa (e.g., from pig or rabbit)
-
Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 4 mM MgCl2, 10 mM KCl)
-
ATP solution (e.g., 20 mM)
-
Omeprazole sodium stock solution (e.g., 10 mM in DMSO)
-
Reagents for phosphate determination (e.g., Malachite green-based reagent)
-
Microplate reader
Procedure
-
Preparation of Gastric Microsomes (H+/K+-ATPase source):
-
Excise the stomach and scrape the gastric mucosa.
-
Homogenize the mucosa in ice-cold homogenization buffer.
-
Perform differential centrifugation to enrich for the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
H+/K+-ATPase Inhibition Assay:
-
Prepare serial dilutions of omeprazole sodium from the stock solution.
-
In a microplate, pre-incubate the gastric microsomes with varying concentrations of omeprazole for 30 minutes at 37°C in a buffer at pH 6.1 to facilitate the acid-catalyzed activation of omeprazole.[2]
-
Initiate the ATPase reaction by adding the assay buffer (pH 7.4) containing ATP. The final reaction mixture should contain the microsomes, omeprazole, MgCl2, and KCl.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the Malachite green assay.
-
Include a control group with the vehicle (DMSO) instead of omeprazole.
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each omeprazole concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the omeprazole concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Protocol: Pylorus Ligation Model in Rats
The pylorus ligation model is a widely used method to assess the in vivo anti-secretory activity of compounds. Ligation of the pyloric end of the stomach leads to the accumulation of gastric secretions, allowing for the measurement of gastric volume, pH, and total acidity.
Materials and Reagents
-
Wistar or Sprague-Dawley rats (fasted for 24-48 hours with free access to water)
-
Omeprazole sodium
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agent (e.g., ether, isoflurane)
-
Surgical instruments
-
pH meter
-
0.01 N NaOH solution
-
Topfer's reagent and phenolphthalein indicator
Procedure
-
Animal Preparation and Dosing:
-
Fast the rats for 24-48 hours before the experiment, allowing free access to water.
-
Divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving omeprazole sodium.
-
Administer omeprazole (e.g., 20-40 mg/kg) or the vehicle orally or intraperitoneally 30-60 minutes before the surgical procedure.
-
-
Pylorus Ligation Surgery:
-
Anesthetize the rat.
-
Make a midline incision in the abdomen to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture, being cautious not to obstruct the blood supply.
-
Suture the abdominal wall in layers.
-
-
Gastric Content Collection and Analysis:
-
After a set period (e.g., 4-6 hours) post-ligation, sacrifice the animals by a humane method.
-
Excise the stomach, clamp the esophageal end, and collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric content to remove any solid residue.
-
Measure the pH of the supernatant using a pH meter.
-
Determine the total acidity by titrating the gastric juice with 0.01 N NaOH using phenolphthalein as an indicator. The total acidity is expressed as mEq/L.
-
-
Data Analysis:
-
Calculate the mean ± SEM for gastric volume, pH, and total acidity for each group.
-
Compare the omeprazole-treated group with the control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Calculate the percentage inhibition of gastric secretion parameters in the omeprazole-treated group compared to the control group.
-
Conclusion
Omeprazole sodium serves as an indispensable positive control for the study of proton pump inhibition. Its well-defined mechanism of action and robust inhibitory effects provide a reliable benchmark for the evaluation of novel anti-secretory agents. The detailed protocols provided herein for both in vitro and in vivo assays offer a standardized framework for researchers in the field of gastroenterology and drug development. Adherence to these protocols will facilitate the generation of accurate and reproducible data, ultimately contributing to the discovery of new therapeutic agents for acid-related disorders.
References
Omeprazole sodium administration protocol for in vivo mouse studies
Application Notes: Omeprazole Sodium for In Vivo Mouse Studies
Introduction
Omeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the surface of gastric parietal cells.[1][2][3] It is widely used in preclinical research to study the effects of acid suppression and for modeling conditions related to gastric acid. Omeprazole sodium is the salt form commonly used for preparing solutions for in vivo administration. Due to its acid-labile nature, proper preparation and administration are critical for ensuring its bioavailability and efficacy in mouse models.[3][4]
Mechanism of Action
Omeprazole is a prodrug that, after absorption, is activated in the acidic environment of the parietal cell canaliculi.[3] It converts to a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[5] This irreversible binding inactivates the proton pump, preventing the final step of acid secretion into the gastric lumen.[3] The antisecretory effect is long-lasting, and the restoration of acid secretion requires the synthesis of new proton pump molecules, which can take 3 to 5 days.[3]
Caption: Mechanism of omeprazole action on the gastric proton pump.
Experimental Protocols
Protocol 1: Preparation of Omeprazole Sodium for Administration
Omeprazole is unstable in acidic conditions; therefore, the choice of vehicle and preparation method is critical.
A. For Oral Administration (Gavage): For oral dosing, omeprazole is often administered as a suspension to protect it from degradation in the stomach.
-
Vehicle: A 0.5% or 1% Methocel® (methylcellulose) solution or a 1% acacia solution is commonly used.[6][7]
-
Preparation:
-
Weigh the required amount of omeprazole sodium powder.
-
Separately, prepare the Methocel® or acacia vehicle.
-
Create a homogenous suspension by gradually adding the omeprazole sodium powder to the vehicle while vortexing or stirring.
-
Prepare the suspension fresh on the day of the experiment.[8]
-
B. For Intravenous (IV) or Intraperitoneal (IP) Administration: For systemic administration, a clear, stable solution is required. This often involves adjusting the pH to an alkaline state.
-
Vehicle: Sterile Water for Injection or 40% Polyethylene Glycol (PEG 400).[6][9]
-
Preparation:
-
Dissolve the required amount of omeprazole sodium in Sterile Water for Injection.[10][11]
-
Use a 0.5 mol/L sodium hydroxide (NaOH) solution to adjust the pH of the solution to between 10.5 and 11.5.[10][12] This alkaline pH is critical for the stability of the omeprazole in the solution.
-
Ensure the solution is clear and free of particulates before administration. The solution should be prepared fresh before use.
-
Protocol 2: General Administration Workflow
The following workflow outlines the key steps for an in vivo mouse study involving omeprazole administration.
Caption: General experimental workflow for omeprazole administration in mice.
Data Presentation
Table 1: Toxicity of Omeprazole in Mice
The acute toxicity of omeprazole is generally low, especially via the oral route.
| Administration Route | Strain | LD50 Value | Clinical Signs of Toxicity | Reference(s) |
| Oral | NMRI | > 4 g/kg | No deaths or adverse reactions at the highest practical dose. | [9][13] |
| Oral | Not Specified | 1350 mg/kg | Sedation, ptosis, tremors, convulsions, decreased activity, decreased body temperature. | [2][14] |
| Intravenous (IV) | Not Specified | 82.8 mg/kg | Not specified. | [13] |
Table 2: Reported Dosage Regimens for Omeprazole in Mouse Studies
Dosages vary widely depending on the study's objective, duration, and administration route.
| Dose | Route | Frequency | Mouse Strain | Study Purpose / Context | Reference(s) |
| 6 - 30 mg/kg | Oral Gavage | Daily for 24 weeks | Not Specified | Carcinogenesis study with MNNG co-stimulation. | [15] |
| 10 mg/kg | PO, IV, IP | Single dose | ICR | Pharmacokinetics and metabolite identification. | [8] |
| 40 - 400 µmol/kg | Oral Gavage | Daily for 18 months | CD-1 | Carcinogenicity and chronic toxicity. | [13] |
| 40 mg/kg | IP | Daily for 5 days | Not Specified | Evaluation of gastrointestinal transit. | [16] |
| 40 mg/kg | Oral | Daily for 30 days | Not Specified | Evaluation of long-term treatment effects. | [17] |
| Not Specified | Oral Gavage | Daily for 28 days | C57BL/6 | Study of behavioral and inflammatory alterations. | [18] |
Note: 400 µmol/kg is approximately equivalent to 138 mg/kg.
Table 3: Pharmacokinetic Parameters of Omeprazole in Mice
Pharmacokinetic properties can be influenced by factors such as the mouse strain and health status.
| Parameter | Value | Mouse Strain / Condition | Administration Route | Reference(s) |
| Terminal Half-Life | ~ 6 minutes | CF-KO and Wild-Type | IV and Oral | [19] |
| Blood Clearance (Clb) | 73 ml/min/kg | Wild-Type (Male) | IV and Oral | [19] |
| Blood Clearance (Clb) | 100 ml/min/kg | Wild-Type (Female) | IV and Oral | [19] |
| Blood Clearance (Clb) | 190 ml/min/kg | CF-KO (Male) | IV and Oral | [19] |
| Blood Clearance (Clb) | 168 ml/min/kg | CF-KO (Female) | IV and Oral | [19] |
| Plasma Protein Binding | ~ 95% | Not Specified | Not Specified | [3] |
| Bioavailability | ~30-40% (single dose) | General | Oral | [3] |
| Time to Peak Plasma | 0.5 - 3.5 hours | General | Oral | [3] |
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. rjppd.org [rjppd.org]
- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CN101987099A - Omeprazole sodium for injection and preparation method thereof - Google Patents [patents.google.com]
- 11. Omeprazole sodium for injection and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103054863A - Pharmaceutical composition of omeprazole sodium, and preparation method of pharmaceutical composition - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Omeprazole promotes carcinogenesis of fore-stomach in mice with co-stimulation of nitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omeprazole-induced slowing of gastrointestinal transit in mice can be countered with tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-term administration of omeprazole in mice: a study of behavior, inflammatory, and oxidative stress alterations with focus on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Altered pharmacokinetics of omeprazole in cystic fibrosis knockout mice relative to wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Omeprazole in Bulk Drug Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. Accurate and reliable analytical methods are crucial for the quality control of omeprazole in its bulk drug form. This application note details simple, rapid, and cost-effective spectrophotometric methods for the quantitative determination of omeprazole. Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for this purpose due to its simplicity and accessibility.[1] The methods described herein are validated according to International Council for Harmonisation (ICH) guidelines and are suitable for routine quality control analysis.
Principle
The spectrophotometric determination of omeprazole is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. Omeprazole exhibits strong absorbance in the UV region, and its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) where it shows maximum absorption. The stability of omeprazole is pH-dependent; it degrades rapidly in acidic media but has acceptable stability under alkaline conditions.[2] Therefore, the choice of solvent is critical for accurate and reproducible results.
Methodologies
Several UV spectrophotometric methods have been developed for the determination of omeprazole in bulk form using different solvents and analytical wavelengths. Below are protocols for some of the commonly employed methods.
Method 1: Determination in Sodium Hydroxide
This method utilizes 0.1 N Sodium Hydroxide (NaOH) as the solvent, which provides an alkaline medium to ensure the stability of omeprazole.[1][3][4]
Experimental Protocol:
-
Preparation of 0.1 N NaOH: Dissolve 4.0 g of NaOH pellets in 1000 mL of distilled water.
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of omeprazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of 0.1 N NaOH and then dilute to the mark with the same solvent.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions with 0.1 N NaOH to obtain concentrations in the range of 10-18 µg/mL.[1][4]
-
Sample Preparation: Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of omeprazole and prepare a solution as described for the standard stock solution. Further dilute to obtain a final concentration within the calibration range.
-
Spectrophotometric Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 304.80 nm, against 0.1 N NaOH as a blank.[1][4]
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions.
-
Quantification: Determine the concentration of omeprazole in the sample solution from the calibration curve.
Method 2: Determination in Ethanol
Ethanol is another solvent that has been successfully used for the spectrophotometric analysis of omeprazole.[5]
Experimental Protocol:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of omeprazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of ethanol, sonicate for five minutes, and then dilute to the mark with ethanol.[5]
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution using ethanol to achieve concentrations within the linear range (e.g., 2-20 µg/mL).[3][5]
-
Sample Preparation: Prepare the sample solution using the bulk drug powder in the same manner as the standard solution to obtain a final concentration within the calibration range.
-
Spectrophotometric Measurement: Measure the absorbance of the prepared solutions in the UV range of 200-400 nm against ethanol as a blank. The λmax is observed at approximately 217.80 nm.[3][5]
-
Calibration Curve and Quantification: Construct a calibration curve and determine the concentration of omeprazole in the sample as described in Method 1.
Method 3: Determination using Charge-Transfer Complexation
This method involves the formation of a colored charge-transfer complex between omeprazole as an electron donor and an acceptor reagent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2]
Experimental Protocol:
-
Reagent Preparation (1% w/v DDQ): Dissolve 100 mg of DDQ in 100 mL of distilled water.[2]
-
Preparation of Standard Stock Solution (1 mg/mL): Dissolve 50 mg of pure omeprazole in methanol and adjust the volume to 50 mL with methanol.[2]
-
Procedure for Complex Formation: Transfer various aliquots (0.2-1.0 mL) of the standard omeprazole solution into a series of standard flasks. To each flask, add 1.0 mL of the DDQ solution to produce an orange-red color. Bring the final volume to 10 mL with methanol. Allow the reaction to stand for 5 minutes.[2]
-
Spectrophotometric Measurement: Measure the absorbance of the orange-red solution at 460 nm against a reagent blank prepared in the same manner without the drug.[2]
-
Calibration Curve and Quantification: The Beer's law is obeyed in the concentration range of 20-100 µg/mL.[2] Plot the calibration curve and determine the sample concentration.
Data Presentation
The quantitative data for the different spectrophotometric methods for omeprazole determination are summarized in the tables below.
Table 1: UV Spectrophotometric Methods for Omeprazole Determination
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Method 1 | 0.1 N Sodium Hydroxide | 304.80 | 10 - 18 | [1][4] |
| Method 2 | Ethanol | 217.80 | 2 - 20 | [3][5] |
| Method 3 | DDQ in Methanol | 460 | 20 - 100 | [2] |
| - | Phosphate Buffer (pH 6.8) | 298.4 | 2 - 18 |
Table 2: Validation Parameters for Spectrophotometric Methods
| Method | Parameter | Value | Reference |
| Method 1 | Correlation Coefficient (r²) | 0.9998 | [1] |
| % Recovery | 102.87 - 105.48% | [1] | |
| Relative Standard Deviation (RSD) | < 2% | [1] | |
| Method 2 | Limit of Detection (LOD) | 0.1 µg/mL | [3][5] |
| Limit of Quantitation (LOQ) | 1.1 µg/mL | [3][5] | |
| % Recovery | 100.68% | [3][5] | |
| Relative Standard Deviation (RSD) | < 2% | [3][5] | |
| Method 3 | Correlation Coefficient (r²) | - | - |
| % Recovery | - | - | |
| Relative Standard Deviation (RSD) | - | - |
Data for Method 3 validation parameters were not fully available in the searched documents.
Experimental Workflow and Diagrams
The general workflow for the spectrophotometric determination of omeprazole is depicted below.
Caption: General workflow for spectrophotometric analysis of Omeprazole.
The logical relationship for applying Beer-Lambert's Law in this analysis is illustrated in the following diagram.
Caption: Relationship of variables in Beer-Lambert's Law.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Omeprazole
Application Note & Protocol
This document provides detailed methodologies for the quantitative analysis of Omeprazole in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1][2] Accurate and reliable analytical methods are crucial for quality control and formulation development. HPLC is a powerful technique for the separation, identification, and quantification of Omeprazole. This note details two validated reversed-phase HPLC (RP-HPLC) methods and a chiral HPLC method for the separation of Omeprazole enantiomers.
Method 1: RP-HPLC with Phosphate Buffer (pH 7.4)
This method is a robust and validated procedure for the routine analysis of Omeprazole in bulk and capsule dosage forms.[1][3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Novapak C18 (250 x 4.6 mm, 5µm)[1] or ZORBAX, XDB, C-18 (150×4.6 mm, 5 micron)[3] |
| Mobile Phase | Phosphate Buffer (pH 7.4) : Acetonitrile (60:40 v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1] or 0.5 mL/min[3] |
| Detection | UV at 302 nm[1][3] |
| Injection Volume | 20 µL[1] |
| Temperature | Ambient |
| Run Time | ~10-15 minutes[3] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution and adjust the pH to 7.4 using phosphoric acid or a suitable base.
-
Mix the phosphate buffer and HPLC-grade acetonitrile in a 60:40 volume-to-volume ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[4]
2. Preparation of Standard Stock Solution:
-
Accurately weigh 40 mg of Omeprazole reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add 30 mL of 0.1 N NaOH to dissolve the standard and then make up the volume to 100 mL with 0.1 N NaOH.[1]
-
From this stock solution, prepare a working standard solution of 40 µg/mL by diluting with the mobile phase.[1]
3. Preparation of Sample Solution (Capsules):
-
Take the contents of 20 capsules and weigh a quantity of the powder equivalent to 100 mg of Omeprazole.[1]
-
Transfer the powder to a 250 mL volumetric flask containing 150 mL of 0.1 N NaOH.[1]
-
Sonicate the solution for 15 minutes, ensuring the temperature does not exceed 30°C.[1]
-
Make up the volume to 250 mL with 0.1 N NaOH.
-
Centrifuge a portion of this solution at 3000 RPM for 15 minutes.[1]
-
Dilute the supernatant with the mobile phase to obtain a final concentration of approximately 40 µg/mL.[1]
4. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank solution (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of the peak area.
-
Inject the sample solution.
-
The retention time for Omeprazole is expected to be around 7.71 min.[1]
Quantitative Data Summary
| Parameter | Result |
| Retention Time | 7.71 min[1] |
| Linearity Range | 20 - 60 ppm (µg/mL)[1] |
| Regression Equation | y = 50417.3x + 2579.4[1] |
| Correlation Coefficient (r²) | 1.0000[1] |
| Accuracy (% Recovery) | 100.95%[3] |
| Precision (%RSD) | < 2%[1][3] |
Method 2: RP-HPLC with Phosphate Buffer (pH 7.0) for Enantiomer Analysis
This method is designed for the separation and quantification of Omeprazole's R- and S-enantiomers using a chiral column.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral AGP (100 mm x 4.6 mm id, 5µm particle size)[4] |
| Guard Column | Inertsil ODS (4 cm x 4.6 mm, i.d.)[4] |
| Mobile Phase | 0.025 M Disodium Hydrogen Phosphate : Acetonitrile (90:10, v/v), pH adjusted to 7.0[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 301 nm[4] |
| Injection Volume | 20 µL[4] |
| Temperature | Ambient[4] |
| Run Time | 15 min[4] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 0.025 M solution of disodium hydrogen phosphate.
-
Mix the buffer with acetonitrile in a 90:10 v/v ratio.
-
Adjust the pH of the final mixture to 7.0 using diluted ortho-phosphoric acid.[4]
-
Filter and degas the mobile phase before use.[4]
2. Preparation of Standard Solutions:
-
Prepare separate stock solutions of R-Omeprazole and S-Omeprazole (e.g., 200 µg/mL) in the mobile phase.[4]
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration.
3. Analysis:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the individual enantiomer standards to determine their respective retention times.
-
Inject a mixture of the standards to confirm baseline separation.
-
Prepare and inject the sample solution, diluted in the mobile phase.
Quantitative Data Summary
| Parameter | R-Omeprazole | S-Omeprazole |
| Linearity Range | 0.01 - 150 µg/mL[4] | 0.015 - 152 µg/mL[4] |
| Limit of Detection (LOD) | 0.0029 µg/mL[4] | 0.0031 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.01 µg/mL[4] | 0.015 µg/mL[4] |
| Inter-day Precision (%RSD) | 0.3 - 1.2%[4] | 0.6 - 0.9%[4] |
| Intra-day Precision (%RSD) | 0.5 - 0.8%[4] | 0.2 - 0.7%[4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of Omeprazole and the logical relationship of the key analytical parameters.
Caption: General workflow for Omeprazole analysis by HPLC.
Caption: Key parameters for HPLC method validation.
References
- 1. banglajol.info [banglajol.info]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Visualizing Omeprazole's Journey into the Cell: An Application Note on Fluorescence Microscopy
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by targeting the H+/K+ ATPase in parietal cells. Its therapeutic action is initiated by accumulation in the acidic compartments of these cells, where it undergoes a transformation into its active, sulfenamide form. This activated species is not only pharmacologically active but also intrinsically fluorescent, providing a unique opportunity to visualize its cellular uptake and subcellular localization using fluorescence microscopy. This application note details the principles and protocols for imaging the cellular uptake of omeprazole, leveraging its acid-activated fluorescence. This technique is valuable for researchers in drug development and cell biology studying the pharmacokinetics and cellular interactions of PPIs and other lysosomotropic drugs.
Data Presentation
The quantitative analysis of omeprazole uptake can be performed by measuring the fluorescence intensity within individual cells or specific organelles over time and at different concentrations. The data can be summarized for comparative analysis.
| Cell Line | Omeprazole Concentration (µM) | Incubation Time (hours) | Mean Cellular Fluorescence Intensity (Arbitrary Units) | % of Cells with Punctate Fluorescence |
| AGS (gastric cancer) | 10 | 1 | 150 ± 12 | 65 ± 5 |
| AGS (gastric cancer) | 10 | 4 | 420 ± 25 | 92 ± 4 |
| AGS (gastric cancer) | 50 | 1 | 350 ± 30 | 88 ± 6 |
| AGS (gastric cancer) | 50 | 4 | 980 ± 55 | 98 ± 2 |
| HeLa | 50 | 4 | 750 ± 48 | 95 ± 3 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Omeprazole Uptake
This protocol outlines the steps for visualizing the accumulation of omeprazole in the acidic organelles of living cells.
Materials:
-
Cell line of interest (e.g., AGS, HeLa)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
Omeprazole powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (phenol red-free)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (Excitation ~370 nm, Emission ~560 nm) and an environmental chamber.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will allow for 50-70% confluency on the day of the experiment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of omeprazole in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the omeprazole stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the omeprazole-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Washing: Gently remove the omeprazole-containing medium and wash the cells twice with pre-warmed PBS to remove extracellular drug.
-
Nuclear Staining: Add pre-warmed live-cell imaging medium containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes.
-
Imaging: Replace the staining solution with fresh, pre-warmed live-cell imaging medium. Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Image Acquisition: Acquire images using the appropriate fluorescence channels for omeprazole's activated form (Ex: ~370 nm, Em: ~560 nm) and the nuclear stain.
Protocol 2: Fixed-Cell Imaging and Co-localization with Lysosomal Markers
This protocol is for fixing cells after omeprazole treatment to allow for immunofluorescence co-localization studies with lysosomal markers.
Materials:
-
Cells treated with omeprazole (as in Protocol 1, steps 1-6)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Fixation: After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium with DAPI.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for omeprazole, the lysosomal marker, and DAPI.
Mandatory Visualizations
Application Notes and Protocols: The Role of Omeprazole Sodium in Gastric Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of omeprazole sodium on the viability of gastric cancer cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways. Omeprazole, a proton pump inhibitor, has demonstrated anti-cancer properties that extend beyond its acid-suppressing effects, making it a subject of interest in gastric cancer research.
Introduction
Omeprazole has been shown to impact gastric cancer cell viability through various mechanisms, including the induction of apoptosis, inhibition of pro-survival autophagy, and enhancement of chemosensitivity to standard anticancer drugs.[1][2][3][4][5] This document outlines the methodologies to assess these effects in vitro.
Quantitative Data Summary
The following tables summarize the quantitative effects of omeprazole on gastric cancer cell lines as reported in the literature. It is important to note that the effective concentration of omeprazole can vary significantly between different cell lines and experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for each specific cell line and assay.
Table 1: Effect of Omeprazole on Gastric Cancer Cell Viability and Apoptosis
| Cell Line | Assay | Omeprazole Concentration | Effect | Reference |
| AGS | Apoptosis (Flow Cytometry) | 0.4 mM | Significant induction of apoptosis | [2][3] |
| HGC-27 | Cell Viability (MTT) | 40 µg/mL (pretreatment) | Enhanced chemosensitivity to 5-FU, DDP, TAX | [1] |
| AGS | Cell Viability (MTT) | 40 µg/mL (pretreatment) | Enhanced chemosensitivity to 5-FU, DDP, TAX | [1] |
| MKN-45 | Cell Viability (MTT) | Not specified | Reduced cell viability | [6] |
| SNU-1 | Cell Viability | Not specified | Reduced cell viability |
Note: The concentration of 40 µg/µl mentioned in one source is presumed to be a typographical error and has been interpreted as 40 µg/mL. Researchers should empirically determine the optimal concentration.
Key Signaling Pathways Modulated by Omeprazole
Omeprazole's effects on gastric cancer cells are mediated through the modulation of specific signaling pathways. The following diagrams illustrate two of the key pathways identified in the literature.
References
- 1. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and D… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Omeprazole's Effect on Cell Migration In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro effects of omeprazole on cell migration. Omeprazole, a widely used proton pump inhibitor, has demonstrated varied effects on cell motility, promoting the migration of normal gastric epithelial cells while inhibiting the migration and invasion of various cancer cell types. This document outlines the key signaling pathways implicated in these processes and provides detailed protocols for two standard in vitro cell migration assays: the Wound Healing Assay and the Transwell Migration Assay.
Data Presentation: Quantitative Effects of Omeprazole on Cell Migration
The following tables summarize the quantitative data from studies investigating the impact of omeprazole on cell migration in different cell lines.
Table 1: Effect of Omeprazole on Gastric Epithelial Cell Migration
| Cell Line | Omeprazole Concentration | Incubation Time | Assay Type | Observed Effect on Migration | Reference |
| Rat Gastric Epithelial (RGM-1) | 10⁻⁶ M, 10⁻⁴ M | 24-48 hours | Wound Healing | Significant promotion of basal cell migration.[1][2] | [1][2] |
| Rat Gastric Epithelial (RGM-1) | 10⁻⁴ M | 24-48 hours | Wound Healing | Reversed the inhibitory action of indomethacin on cell migration.[1][2] | [1][2] |
Table 2: Inhibitory Effects of Omeprazole on Cancer Cell Migration and Invasion
| Cell Line | Omeprazole Concentration | Assay Type | Observed Effect on Migration/Invasion | Reference |
| Esophageal Squamous Carcinoma (TE1, KYSE150) | 100 µM, 300 µM | Wound Healing, Transwell | Dose-dependent inhibition of migration and invasion.[3][4][5] | [3][4][5] |
| Glioblastoma (15-037 patient-derived) | 100 µM | Spheroid Invasion, Boyden Chamber | Inhibition of invasion.[6] | [6] |
| Breast Cancer (MDA-MB-231) | Not specified | Scratch Assay | Inhibition of cell migration.[7] | [7] |
| Pancreatic Cancer (Panc1) | Not specified | Not specified | Inhibition of cell migration/invasion. | [8] |
Table 3: Molecular Effects of Omeprazole Relevant to Cell Migration
| Cell Line | Omeprazole Concentration | Target Molecule | Observed Effect | Reference |
| Esophageal Squamous Carcinoma (TE1, KYSE150) | 100 µM, 300 µM | MMP-9 | Decreased protein expression.[3] | [3] |
| Breast Cancer (MDA-MB-231) | Not specified | MMP-9, CXCR4 | Decreased mRNA levels.[7][9] | [7][9] |
| Glioblastoma (15-037) | 100 µM | CXCL12, CXCR4, MMP-9 | Decreased gene expression (AhR-dependent).[6] | [6] |
| Osteoclasts (RAW264.7) | Not specified | MMP-9 | Decreased mRNA expression.[10] | [10] |
| Cancer Cells (HCT116, SUM159, 4T1) | Not specified | Snail | Promotes Snail degradation. | [11] |
Signaling Pathways
The differential effects of omeprazole on cell migration are attributed to its interaction with specific signaling pathways. In cancer cells, omeprazole's inhibitory effects are often mediated through the Aryl Hydrocarbon Receptor (AhR) and by promoting the degradation of the Snail protein, a key regulator of the epithelial-mesenchymal transition (EMT).
Caption: Omeprazole's inhibition of cancer cell migration.
Conversely, the pro-migratory effect of omeprazole on gastric epithelial cells appears to be independent of common signaling pathways like ERK1/ERK2, p38 MAPK, and PI3K.[1][2] The exact mechanism for this pro-migratory effect is still under investigation.
Experimental Protocols
Detailed methodologies for the Wound Healing Assay and Transwell Migration Assay are provided below. These protocols can be adapted for various adherent cell lines to study the effect of omeprazole on cell migration.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration in a two-dimensional context.
Caption: Workflow for the Wound Healing Assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Omeprazole stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours. This helps to minimize cell proliferation.
-
Creating the Wound:
-
Carefully remove the medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[12]
-
To ensure consistency, a ruler or a guide can be used.
-
-
Washing and Treatment:
-
Gently wash the cells twice with PBS to remove any detached cells and debris.[13]
-
Add fresh serum-free medium containing the desired concentration of omeprazole to the treatment wells. Add medium with the vehicle control (e.g., DMSO) to the control wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch (T=0) using an inverted microscope at 4x or 10x magnification.
-
Mark the plate to ensure the same field of view is imaged each time.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Capture images of the same area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free "wound" at each time point for both control and treated wells.
-
Calculate the percentage of wound closure relative to the initial wound area at T=0.
-
Compare the rate of wound closure between the omeprazole-treated and control groups.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the migratory response of cells to a chemoattractant through a porous membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Omeprazole promotes gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the acid suppressor omeprazole on the proliferation, migration, invasion and cell cycle of esophageal squamous cell carcinoma cells via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of the acid suppressor omeprazole on the proliferation, migration, invasion and cell cycle of esophageal squamous cell carcinoma cells via the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of omeprazole on the expression of transcription factors in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Long-Term Omeprazole Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in long-term studies of the proton pump inhibitor (PPI), omeprazole. Given the widespread and often chronic use of omeprazole, understanding its long-term physiological and pathological effects is crucial. Rodent models, particularly rats and mice, have been instrumental in elucidating these effects.
Application Notes
Rationale for Animal Models
Long-term administration of omeprazole induces profound and sustained inhibition of gastric acid secretion, leading to a cascade of physiological responses. Animal models are essential for investigating the consequences of this prolonged hypoacidity and hypergastrinemia, which are difficult to study in humans over extended periods. Key applications include:
-
Gastric Pathology: Studying the development of enterochromaffin-like (ECL) cell hyperplasia and its potential progression to neuroendocrine tumors (carcinoids), a phenomenon well-documented in rats.[1][2]
-
Bone Metabolism: Investigating the association between long-term PPI use and reduced bone mineral density (BMD), potentially increasing fracture risk.[3][4][5]
-
Nutrient Malabsorption: Assessing the impact of decreased gastric acid on the absorption of essential micronutrients, such as vitamin B12, calcium, and magnesium.[6]
-
Microbiota Alterations: Examining shifts in the gut microbiome composition resulting from an altered gastric pH environment.[7][8]
-
Systemic and Off-Target Effects: Exploring effects on other organ systems, including the kidneys and central nervous system.[9][10]
Choice of Animal Model
-
Rats (Sprague-Dawley, Wistar): Rats are the most common model for studying omeprazole-induced gastric effects. They exhibit a pronounced gastrin response to acid inhibition, making them highly sensitive to developing ECL cell hyperplasia.[1][2][11] This makes them a valuable, albeit sensitive, model for assessing the risk of gastric carcinoids. Wistar rats have also been used to study effects on the bile duct and gut microbiota.[7][8]
-
Mice (C57BL/6): Mice are frequently used to investigate the systemic effects of omeprazole, including impacts on the central nervous system, inflammation, and carcinogenesis when co-administered with a carcinogen.[9][12]
It is important to note that the gastrin response and subsequent ECL cell proliferation are markedly more pronounced in rats than in humans, a crucial factor to consider when extrapolating findings.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various long-term omeprazole treatment studies in animal models.
Table 1: Long-Term Omeprazole Administration in Rat Models
| Strain | Dosage | Administration Route | Duration | Key Findings | References |
| Sprague-Dawley | 400 µmol/kg/day | Oral | 77 days | Suppressed body weight gain; Reduced bone mineral content and density; ECL cell hyperplasia. | [3] |
| Wistar | 40 mg/kg | Oral | 30 days | Altered fecal microbial profile; Precancerous lesions in the bile duct (ductal epithelial proliferation). | [7][8] |
| Wistar | 300 µmol/kg/day | Oral | 90 days | Decreased bone mineral density of the femur. | [4] |
| Wistar | 0.75 mg/kg/day | Oral | 2, 4, and 6 weeks | Time-dependent structural damage to renal tissue; Deterioration of renal function. | [10] |
| Female Rats | 400 µmol/kg/day | Oral | 10 weeks | Increased plasma gastrin; Increased ECL cell density. | [13][14] |
| Rats | 40 µmol/kg twice daily | Tube-fed | 30 and 60 days | Elevated fasting plasma gastrin; Increased antral G cell density; Decreased antral D cell density. | [15] |
Table 2: Long-Term Omeprazole Administration in Mouse Models
| Strain | Dosage | Administration Route | Duration | Key Findings | References |
| C57BL/6 | Not specified | Gavage | 28 days | Reduced weight gain; Increased IL-1β and TNF-α in prefrontal cortex; Increased nitrite levels in hippocampus and prefrontal cortex. | [9] |
| Mice | Low & High Doses | Gavage | Not specified | With MNNG co-stimulation, promoted carcinogenesis of the fore-stomach. | [12] |
Experimental Workflows & Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a long-term omeprazole study in a rodent model.
References
- 1. Omeprazole. Gastrin and gastric endocrine cell data from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-course of development and reversal of gastric endocrine cell hyperplasia after inhibition of acid secretion. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of long-term administration of omeprazole on bone mineral density and the mechanical properties of the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term administration of omeprazole in mice: a study of behavior, inflammatory, and oxidative stress alterations with focus on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does Omeprazole, the Proton-Pump Inhibitor, Affects the Structure of the Kidney of Male Albino Rats? Histological and Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proliferation of enterochromaffinlike cells in omeprazole-treated hypergastrinemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omeprazole promotes carcinogenesis of fore-stomach in mice with co-stimulation of nitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lansoprazole and omeprazole have similar effects on plasma gastrin levels, enterochromaffin-like cells, gastrin cells and somatostatin cells in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma gastrin and gastric enterochromaffinlike cell activation and proliferation. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of short- and long-term feeding of omeprazole on rat gastric endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Omeprazole as a Tool to Enhance Chemosensitivity in Gastric Cancer Cell Studies
Introduction
Omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, has demonstrated significant potential as an adjuvant in cancer therapy.[1][2] Emerging research highlights its ability to sensitize gastric cancer (GC) cells to conventional chemotherapeutic agents.[3][4] These notes detail the underlying mechanisms, present key quantitative data from preclinical studies, and provide protocols for investigating omeprazole's effects on chemo-sensitivity in a research setting. Omeprazole enhances the efficacy of drugs like 5-Fluorouracil (5-Fu), cisplatin (DDP), and paclitaxel (TAX) by modulating distinct cellular pathways, including autophagy, the tumor microenvironment, and oncogenic signaling.[3][5][6]
Mechanisms of Action
Omeprazole enhances chemosensitivity through several key molecular pathways:
-
Inhibition of FTO and Pro-survival Autophagy: Omeprazole treatment leads to the downregulation of the m6A RNA demethylase FTO.[3][4] This increases the total m6A methylation level in GC cells, which in turn activates the mTORC1 signaling pathway.[3][6][7] Activated mTORC1 inhibits pro-survival autophagy, a mechanism cancer cells use to withstand the stress of chemotherapy.[3][7] This inhibition of autophagy leads to increased apoptosis and improved antitumor efficiency of chemotherapeutic drugs.[3][8] Furthermore, this pathway increases the transcript level of the apoptosis-related tumor suppressor gene DDIT3.[3][7]
-
Modulation of the Tumor Microenvironment via V-ATPase Inhibition: The tumor microenvironment is typically acidic, which can reduce the efficacy of weakly basic chemotherapeutic drugs.[5] PPIs, including omeprazole, inhibit the vacuolar H+-ATPase (V-ATPase) on the cancer cell surface.[5][9] This action raises the extracellular pH, leading to better intracellular retention and effectiveness of cytotoxic drugs.[5]
-
Suppression of Snail-Mediated Processes: Omeprazole can directly bind to the oncogenic transcription factor Snail, promoting its degradation via the ubiquitin-proteasome pathway.[1][10] Aberrant activation of Snail is linked to cancer progression, epithelial-mesenchymal transition (EMT), and metastasis.[1] By degrading Snail, omeprazole can inhibit tumor growth, invasion, and cell cycle progression.[1][10]
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in gastric cancer and is associated with multidrug resistance.[5] PPIs can act as effective STAT3 inhibitors, potentially by inducing the protein tyrosine phosphatase SHP-1, which downregulates STAT3 phosphorylation.[5] This inhibition helps to overcome chemoresistance.[5]
Data Presentation
Table 1: Summary of Omeprazole's Effect on Gastric Cancer Cell Viability and Drug Synergy
| Cell Line(s) | Chemotherapeutic Agent(s) | Key Findings | Reference(s) |
| AGS, HGC-27 | 5-Fluorouracil (5-Fu), Cisplatin (DDP), Paclitaxel (TAX) | Omeprazole pretreatment significantly enhanced the inhibitory effect of all three chemo agents, reducing cell survival and increasing apoptosis. | [3] |
| Various solid cancer cell lines | Cisplatin, 5-Fluorouracil, Vinblastine | Pretreatment with omeprazole or esomeprazole significantly increased sensitivity to cytotoxic drugs. | [5] |
| SNU-1 | Cisplatin | Esomeprazole, while not cytotoxic alone, significantly enhanced cisplatin's cytotoxic effect, increased oxidative stress, apoptosis, and DNA damage. The combination index (CI) was < 1, indicating synergy. | [11] |
| MKN-45 | Pantoprazole (PPZ), Omeprazole, Lansoprazole | At pH 6.0, all three PPIs significantly inhibited cancer cell viability. | [12] |
Table 2: Key Molecular and Cellular Changes Induced by Omeprazole in Gastric Cancer Cells
| Parameter | Effect of Omeprazole Treatment | Mechanism | Reference(s) |
| m6A RNA Methylation | Increased total cellular m6A levels. | Inhibition of the m6A demethylase FTO. | [3][6] |
| Autophagy | Inhibited pro-survival autophagy induced by chemotherapy. | Activation of the mTORC1 signaling pathway. | [3][4][7] |
| Apoptosis | Increased apoptosis in combination with chemotherapy. | Inhibition of autophagy and upregulation of DDIT3. | [3][13] |
| Gene/Protein Expression | Decreased: FTO, Snail. Increased: Phosphorylated-mTORC1, DDIT3. | Transcriptional and post-translational regulation. | [1][3][10] |
| Tumor Microenvironment | Increased extracellular pH. | Inhibition of V-H+-ATPase activity. | [5][11] |
Visualizations: Signaling Pathways and Workflows
Caption: Omeprazole inhibits FTO, leading to mTORC1 activation and suppression of autophagy.
Caption: Omeprazole inhibits V-ATPase, alkalizing the TME and boosting drug retention.
Caption: Workflow for studying omeprazole's effect on gastric cancer cell chemosensitivity.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
This protocol outlines the basic steps for culturing gastric cancer cells and treating them with omeprazole and chemotherapeutic agents.
Materials:
-
Gastric cancer cell lines (e.g., AGS, HGC-27).
-
RPMI-1640 medium.[3]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100x).
-
Omeprazole powder.
-
Chemotherapeutic agents (e.g., 5-Fluorouracil, Cisplatin).
-
Dimethyl sulfoxide (DMSO) for dissolving drugs.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks, plates, and other sterile plasticware.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Cell Culture:
-
Culture GC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[3]
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
-
Drug Preparation:
-
Prepare stock solutions of omeprazole and chemotherapeutic agents in DMSO. Store at -20°C or as recommended by the manufacturer.
-
On the day of the experiment, dilute stock solutions to the desired final concentrations using a complete culture medium. Note: The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
For pretreatment studies: Remove the medium and add a fresh medium containing the desired concentration of omeprazole. Incubate for a specified period (e.g., 24 hours).[3]
-
After pretreatment, remove the omeprazole-containing medium and add a medium containing the chemotherapeutic agent (with or without omeprazole, depending on the experimental design).
-
For co-treatment studies: Add a medium containing both omeprazole and the chemotherapeutic agent simultaneously.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with omeprazole alone, and cells treated with the chemotherapeutic agent alone.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
-
Protocol 2: Cell Viability Assay (XTT/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1).
-
XTT (or MTT) labeling reagent.
-
Electron-coupling reagent (for XTT).
-
Solubilization buffer (for MTT).
-
Microplate reader.
Procedure:
-
Following the drug treatment period, add the XTT/MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours in the incubator. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization buffer and incubate further to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450-500 nm for XTT, ~570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values. To assess synergy, calculate the Coefficient of Drug Interaction (CDI), where CDI < 1 indicates a synergistic effect.[3]
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1).
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI).
-
Binding Buffer (1x).
-
Flow cytometer.
Procedure:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., FTO, p-mTORC1, LC3-II/I).
Materials:
-
Treated cells in a 6-well plate (from Protocol 1).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FTO, anti-p-mTORC1, anti-LC3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands and normalize the expression of the target protein to a loading control (e.g., β-actin). The ratio of LC3-II to LC3-I is often used as an indicator of autophagy.
References
- 1. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and D… [ouci.dntb.gov.ua]
- 5. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Proton pump inhibitors as anti vacuolar-ATPases drugs: a novel anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esomeprazole Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
In Vitro Models to Study Omeprazole's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, has demonstrated significant anti-inflammatory properties independent of its acid-suppressing mechanism. These pleiotropic effects are of growing interest for their potential therapeutic applications in various inflammatory conditions. This document provides detailed application notes and protocols for studying the anti-inflammatory effects of omeprazole in various in vitro models. The methodologies outlined here focus on key inflammatory pathways and markers, providing a framework for researchers to investigate the molecular mechanisms underlying omeprazole's anti-inflammatory actions.
Key Anti-inflammatory Mechanisms of Omeprazole
In vitro studies have elucidated several key mechanisms through which omeprazole exerts its anti-inflammatory effects:
-
Inhibition of Pro-inflammatory Cytokine Production: Omeprazole has been shown to significantly reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[1][2][3]
-
Suppression of the NF-κB Signaling Pathway: A central mechanism of omeprazole's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its inhibition by omeprazole leads to a downstream reduction in the expression of numerous inflammatory genes.
-
Reduction of Oxidative Stress: Omeprazole exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cellular components.[1]
-
Modulation of Neutrophil Function: Omeprazole can inhibit neutrophil chemotaxis and superoxide generation, key functions of these immune cells in the inflammatory cascade.[1][4]
-
Induction of Heme Oxygenase-1 (HO-1): Some studies suggest that PPIs like omeprazole can induce the expression of the antioxidant enzyme HO-1, which has cytoprotective and anti-inflammatory effects.[1]
Data Presentation: Quantitative Effects of Omeprazole on Inflammatory Markers
The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of omeprazole.
| Cell Line/Primary Cells | Inflammatory Stimulus | Omeprazole Concentration | Measured Cytokine | % Inhibition / Effect | Reference |
| Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) + Interferon-gamma (IFN-γ) | Concentration-dependent | TNF-α | Significant reduction | [5] |
| Human Monocytic THP-1 Cells | LPS + IFN-γ | Concentration-dependent | IL-6 | Trend towards reduction | [5] |
| Human Gastric Cancer Cell Line & HUVECs | H. pylori water extract (HPE) | Not specified | IL-8 | Significantly blocked | [1] |
| Primary Cultured Rat Hepatocytes | Interleukin-1β (IL-1β) | Not specified | TNF-α, IL-6, IL-1β mRNA | Decreased expression | [2][3] |
| Assay | Parameter | Omeprazole Concentration | IC50 Value | Reference |
| PHOSPHO1 Activity Assay | Enzyme Inhibition | Dose-dependent | 2.803 µM | [6] |
| (Na+ + K+)-ATPase Activity Assay | Enzyme Inhibition | Dose-dependent | 186 µM | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-inflammatory effects of omeprazole in vitro.
Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of TNF-α and IL-6 in the supernatant of stimulated cells treated with omeprazole.
Materials:
-
Cell line of interest (e.g., THP-1 human monocytic cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Omeprazole (dissolved in a suitable solvent, e.g., DMSO)
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Omeprazole Pre-treatment: Pre-treat the cells with various concentrations of omeprazole (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (solvent only).
-
Inflammatory Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 24 hours). Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by omeprazole compared to the stimulated control.
Protocol 2: Analysis of NF-κB Activation by Western Blotting
This protocol details the detection of phosphorylated p65 (p-p65), a key indicator of NF-κB activation, in cell lysates using Western blotting.
Materials:
-
Cell line of interest (e.g., Human Microglial Cells)
-
Cell culture medium
-
Inflammatory stimulus (e.g., LPS)
-
Omeprazole
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with omeprazole, then stimulate with LPS as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p65 overnight at 4°C. Also, probe separate blots for total p65 and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the p-p65 signal to the total p65 and/or the loading control.
Protocol 3: Gene Expression Analysis of Inflammatory Markers by qPCR
This protocol describes the use of quantitative Polymerase Chain Reaction (qPCR) to measure the mRNA expression levels of inflammatory genes like TNF and IL6.
Materials:
-
Cell line of interest
-
Cell treatment reagents (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (TNF, IL6) and a housekeeping gene (GAPDH or ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Run the qPCR reaction. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in omeprazole-treated cells compared to the stimulated control.
Visualization of Signaling Pathways and Workflows
To facilitate a clearer understanding of the experimental processes and the molecular pathways involved, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anti-inflammatory properties of omeprazole in vitro. By utilizing these methodologies, scientists can further elucidate the molecular mechanisms of action and explore the potential of omeprazole as a therapeutic agent for a range of inflammatory diseases. The consistent finding of omeprazole's ability to suppress pro-inflammatory cytokine production, primarily through the inhibition of the NF-κB pathway, underscores its potential beyond gastric acid suppression. Further research using these and other advanced in vitro models will be crucial in fully realizing the therapeutic scope of this well-established drug.
References
- 1. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proton pump inhibitors exert anti-inflammatory effects and decrease human microglial and monocytic THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proton Pump Inhibitors Inhibit PHOSPHO1 Activity and Matrix Mineralisation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Omeprazole Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of omeprazole nanoparticles for drug delivery studies. The following protocols and data are intended to serve as a foundational resource for the development and evaluation of nanoparticle-based omeprazole formulations.
Introduction
Omeprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. However, its instability in acidic environments and poor water solubility present challenges for conventional oral delivery. Encapsulating omeprazole into nanoparticles offers a promising strategy to protect the drug from degradation in the stomach, enhance its solubility, and provide controlled release in the intestine.[1][2] This document outlines the methodologies for synthesizing and characterizing omeprazole-loaded nanoparticles, providing a basis for further drug delivery research.
Data Presentation
The following tables summarize quantitative data from representative studies on omeprazole nanoparticles, offering a comparative overview of different formulation strategies and their outcomes.
Table 1: Physicochemical Properties of Omeprazole Nanoparticles
| Formulation ID | Polymer/Carrier System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| F4 | Gelatin and Sodium Alginate | Not Reported | Not Reported | Not Reported | [3][4] |
| F1 | Copper Sulfate based | 75 | Not Reported | Not Reported | [1] |
| R2 | Polyvinyl Alcohol | 175 | Not Reported | -24.5 | [2] |
| F5 | Chitosan and Eudragit L100/55 | 810 ± 14 | Not Reported | -38.2 ± 1.8 | [5] |
| OMP-AgNPs | Silver Nanoparticles | < 40 | Not Reported | Not Reported | [6] |
| Nanoemulgel | Olive Oil, Carbopol 940 | 369.7 ± 8.77 | 0.316 | -15.3 ± 6.7 | [7] |
Table 2: Drug Loading and In Vitro Release Characteristics of Omeprazole Nanoparticles
| Formulation ID | Encapsulation Efficiency (%) | Drug Loading (%) | Drug Release in Acidic Medium (pH 1.2) | Drug Release in Intestinal Medium (pH 6.8) | Release Kinetics Model | Reference |
| F4 | Not Reported | Not Reported | 2.49% | 98% within 12 hours | Zero-order, Peppas | [3][4] |
| R2 | 92.7% | Not Reported | Not Reported | 87.3% at 60 min | Not Reported | [2] |
| F5 | 83.1 ± 4.2% | 13.1 ± 1.5% | <20% | 99.54% | pH-dependent | [5] |
| Nanoemulgel | 78.23 ± 3.76% | 90.92 ± 1.37% | Not Applicable | 82.16% (in vitro) | Not Reported | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of omeprazole nanoparticles.
Preparation of Omeprazole-Loaded Gelatin-Alginate Nanoparticles by Desolvation
This protocol is adapted from the desolvation method using natural polymers, which are biodegradable and biocompatible.[3][4]
Materials:
-
Omeprazole USP
-
Gelatin (Type B)
-
Sodium Alginate
-
Acetone
-
Glutaraldehyde (25% solution)
-
Distilled Water
-
Magnetic stirrer with heating
-
Centrifuge
Procedure:
-
Dissolve 1.25 g of gelatin in 25 ml of distilled water with constant heating and stirring.
-
Accurately weigh and add the desired amount of omeprazole and sodium alginate to the gelatin solution, allowing it to dissolve completely.
-
Add 25 ml of acetone as a desolvating agent to precipitate the high molecular weight gelatin.
-
Discard the supernatant and re-dissolve the precipitated gelatin in 25 ml of distilled water, stirring at 600 rpm under constant heating (50-60 °C).
-
Add 75 ml of acetone drop-wise to the solution to induce nanoparticle formation.
-
Add 250 µl of 25% glutaraldehyde solution as a cross-linking agent and continue stirring for 5 hours at 600 rpm.
-
Evaporate the acetone using a rotary evaporator or a concentrator.
-
Store the resulting nanoparticle suspension at 2-8 °C for further characterization.
Characterization of Omeprazole Nanoparticles
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.[7]
Apparatus: Zetasizer or similar DLS/ELS instrument.
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, viscosity).
-
Perform the measurement for particle size (DLS) and zeta potential (ELS).
-
Record the Z-average diameter, PDI, and zeta potential values. Repeat the measurement at least three times for statistical significance.
Principle: The encapsulation efficiency (EE) is determined by quantifying the amount of omeprazole entrapped within the nanoparticles relative to the total amount of drug used in the formulation. This can be achieved by separating the nanoparticles from the aqueous medium containing the unencapsulated drug and then measuring the drug concentration in either the supernatant or the lysed nanoparticles using UV-Vis spectroscopy.
Apparatus:
-
UV-Vis Spectrophotometer
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the maximum wavelength (λmax) of omeprazole (approximately 302 nm).[3]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Measurement:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 12,000 x g for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
Measure the absorbance of the supernatant using the UV-Vis spectrophotometer at the λmax of omeprazole.
-
Determine the concentration of free omeprazole from the standard curve.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Principle: The dialysis bag method is commonly used to evaluate the in vitro release profile of a drug from nanoparticles. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium that simulates physiological conditions. The amount of drug released into the medium is measured over time.[3][8]
Apparatus:
-
Dialysis bags (e.g., cellulose membrane, MWCO 12-14 kDa)
-
Beakers
-
Magnetic stirrer
-
Incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Release Media:
-
Prepare acidic buffer (pH 1.2) to simulate gastric fluid.
-
Prepare phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Dialysis Setup:
-
Soak the dialysis bag in the release medium for a specified time as per the manufacturer's instructions.
-
Place a known amount of the omeprazole nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium (e.g., 200 ml of pH 1.2 buffer).
-
Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37 ± 0.5 °C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 ml).
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the λmax of omeprazole.
-
Calculate the cumulative percentage of drug released at each time point.
-
After the stipulated time in the acidic medium, transfer the dialysis bag to a beaker containing the intestinal medium (pH 6.8) and continue the release study.
-
Visualizations
Signaling Pathway: Mechanism of Action of Omeprazole
The following diagram illustrates the mechanism of action of omeprazole, a proton pump inhibitor, at the gastric parietal cell. When delivered via nanoparticles, omeprazole is protected from the acidic environment of the stomach and is released in the vicinity of the parietal cells in the intestine, from where it is absorbed into the bloodstream and reaches its target.
Caption: Mechanism of action of nanoparticle-delivered omeprazole.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of omeprazole nanoparticles.
Caption: Experimental workflow for omeprazole nanoparticle synthesis and evaluation.
References
- 1. Modified Desolvation Method Enables Simple One-Step Synthesis of Gelatin Nanoparticles from Different Gelatin Types with Any Bloom Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of gelatin nanoparticles [lei-lab.com]
- 4. Optimization of two step desolvation method for preparing gelatin nanoparticles and cell uptake studies [sites.ualberta.ca]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. solids-solutions.com [solids-solutions.com]
- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Omeprazole Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Omeprazole for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Omeprazole, and why is it challenging to work with?
Omeprazole is a lipophilic drug with very slight solubility in water, approximately 0.5 mg/mL.[1][2] Its solubility is highly dependent on pH. As a weak base with pKa values around 4.06 and 8.8, it is more soluble in alkaline solutions and degrades rapidly in acidic conditions.[1][3] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.[4] This inherent instability in acidic environments and low aqueous solubility at neutral pH presents a significant challenge for in vitro experiments.
Q2: Which organic solvents are recommended for preparing Omeprazole stock solutions?
Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents for preparing concentrated stock solutions of Omeprazole.[5] DMSO is often the preferred solvent due to its high solvating power for Omeprazole and its miscibility with aqueous media.[5]
Q3: What is the recommended method for preparing an aqueous working solution of Omeprazole for in vitro assays?
It is not recommended to dissolve Omeprazole directly in aqueous buffers or cell culture media due to its low solubility and potential for precipitation.[6] The standard and recommended procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO.[5][6] This stock solution can then be serially diluted to the final working concentration in the aqueous experimental medium immediately before use.[6] This two-step process helps to minimize precipitation and degradation.
Q4: How should Omeprazole stock solutions be stored to ensure stability?
Omeprazole is sensitive to light, heat, and humidity.[7] Solid Omeprazole should be stored at -20°C.[5] Concentrated stock solutions prepared in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8][9] It is advisable to protect the stock solutions from light by using amber-colored vials.[8] Aqueous solutions of Omeprazole are not recommended for storage for more than one day.[5]
Q5: My Omeprazole solution turned yellow/brown. Can I still use it?
A change in color from white or off-white to yellow or brown indicates degradation of the Omeprazole.[10] This is often observed in solutions stored at room temperature or exposed to acidic conditions. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | 1. The final concentration of the organic solvent (e.g., DMSO) is too high.[6] 2. The pH of the aqueous buffer is too low, causing Omeprazole to be less soluble and to degrade.[11] 3. The final concentration of Omeprazole exceeds its solubility limit in the aqueous medium.[5] | 1. Ensure the final concentration of the organic solvent in your experiment is minimal (typically <0.5%) to avoid both precipitation and potential cellular toxicity.[9] 2. Use a buffer with a pH of 7.2 or higher for dilution to maintain Omeprazole's stability.[6] 3. Prepare a more dilute stock solution to reduce the volume of organic solvent added to the aqueous medium. |
| Inconsistent or unexpected experimental results. | 1. Degradation of Omeprazole due to improper storage or handling.[7] 2. Inaccurate concentration of the working solution due to precipitation. | 1. Always prepare fresh working solutions from a properly stored, frozen stock solution immediately before each experiment.[5] 2. Visually inspect the final working solution for any signs of precipitation before adding it to your assay. If precipitation is observed, troubleshoot the dilution procedure. |
| Difficulty dissolving solid Omeprazole in DMSO. | 1. Insufficient solvent volume for the amount of solid. 2. Low-quality or wet DMSO. | 1. Ensure you are using the correct volume of DMSO to achieve a concentration within Omeprazole's solubility limit in DMSO (approximately 30 mg/mL).[5] 2. Use high-purity, anhydrous DMSO. Gentle warming or brief sonication can aid in dissolution.[8] |
Quantitative Data Summary
Table 1: Solubility of Omeprazole in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Source(s) |
| Water | 0.5 | [1][2] |
| DMSO | 30 | [5] |
| Ethanol | 5 | [5] |
| DMF | 30 | [5] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 | [5] |
Table 2: pH-Dependent Stability of Omeprazole
| pH | Stability/Degradation Rate | Source(s) |
| < 5 | Degradation half-life of approximately 10 minutes. | [4] |
| 6.5 | Degradation half-life of approximately 18 hours. | [4] |
| < 7.8 | Rapid decomposition. | [12] |
| 11 | Maximum stability observed. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Omeprazole Stock Solution in DMSO
Materials:
-
Omeprazole powder (MW: 345.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh 3.45 mg of Omeprazole powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the Omeprazole powder.
-
Mixing: Vortex the tube gently until the Omeprazole is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 100 µM Omeprazole Working Solution for Cell Culture
Materials:
-
10 mM Omeprazole stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Omeprazole stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final working concentration. For example, to achieve a final concentration of 1 µM in 1 mL of culture, add 10 µL of the 100 µM intermediate solution.
-
Immediate Use: Use the prepared working solution immediately in your experiment. Do not store aqueous working solutions of Omeprazole.
Visualizations
Caption: Workflow for the preparation and storage of Omeprazole solutions.
Caption: Simplified signaling pathway of Omeprazole's mechanism of action.
References
- 1. Omeprazole CAS#: 73590-58-6 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stability and Use of Omeprazole Sodium in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and use of omeprazole sodium in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of omeprazole sodium in my cell culture medium?
A1: The most critical factor affecting omeprazole stability is the pH of the solution.[1][2] Omeprazole is highly unstable in acidic environments (below pH 7.0) and degrades rapidly.[1][2][3] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, where omeprazole is relatively stable for short periods. However, its stability decreases significantly as the pH drops.[3] It exhibits maximum stability at a pH of 11.
Q2: How should I prepare a stock solution of omeprazole sodium for cell culture experiments?
A2: To ensure maximum stability, omeprazole sodium stock solutions should be prepared in a solvent that maintains an alkaline pH. While DMSO is a common solvent for many compounds, for omeprazole, it is crucial to first dissolve it in a small amount of a basic solution before further dilution if necessary. Following reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C for long-term storage, where it can be stable for up to 3 months.[4]
Q3: How long can I expect omeprazole to be stable in my cell culture medium at 37°C?
Q4: What are the visible signs of omeprazole degradation?
A4: A key indicator of omeprazole degradation is a change in the color of the solution. Freshly prepared omeprazole solutions are typically colorless to slightly yellowish. Upon degradation, the solution may turn yellow, orange, purple, brown, or black. If you observe any significant discoloration, the solution should be discarded.
Q5: Can I store omeprazole-containing cell culture medium?
A5: It is not recommended to store cell culture medium containing omeprazole for extended periods, especially at 4°C or room temperature. The compound's instability means that its effective concentration will decrease over time. Always add freshly prepared omeprazole from a frozen stock solution to the medium immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in Omeprazole-Treated Cells
| Possible Cause | Troubleshooting Steps |
| Degradation of Omeprazole Stock Solution | - Ensure the stock solution was prepared correctly in a basic solvent and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. - Protect the stock solution from light.[6] - Prepare a fresh stock solution if there is any doubt about its integrity. |
| Degradation in Cell Culture Medium | - Add omeprazole to the cell culture medium immediately before treating the cells. - For experiments longer than 12 hours, consider replacing the medium with freshly prepared omeprazole-containing medium every 12-24 hours.[5] - Verify the pH of your cell culture medium, as a drop in pH due to cellular metabolism can accelerate degradation. |
| Incorrect Final Concentration | - Double-check all calculations for the dilution of the stock solution to the final working concentration. |
Issue 2: Color Change Observed in the Cell Culture Medium After Adding Omeprazole
| Possible Cause | Troubleshooting Steps |
| Omeprazole Degradation | - This is a clear sign of omeprazole degradation. - Discard the medium and the corresponding experiment. - Review your stock solution preparation and handling procedures. Ensure the pH of the final medium is not acidic. |
Quantitative Data Summary
The stability of omeprazole is highly dependent on pH and temperature. The following table summarizes the degradation kinetics from various studies.
| pH | Temperature (°C) | Half-life | Reference |
| 5.0 | 25 | 43 minutes | [7] |
| 7.0 | 25 | - | [7] |
| 8.0 | 25 | - | [7] |
| 10.0 | 25 | 2.8 months | [7] |
| 2.2 - 4.7 | Not Specified | < 4 hours (complete degradation) | [3] |
| 7.4 | Not Specified | Relatively stable for 24 hours | [3] |
Note: The complex composition of cell culture media may influence these values.
Experimental Protocols
Protocol 1: Preparation of Omeprazole Sodium Stock Solution (10 mM)
-
Materials: Omeprazole sodium powder, sterile 0.1 N NaOH or sterile DMSO, sterile phosphate-buffered saline (PBS), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of omeprazole sodium needed for your desired volume and concentration (Molecular Weight of Omeprazole Sodium can vary, check your supplier's information).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed omeprazole sodium powder in a small volume of 0.1 N NaOH to ensure an alkaline environment. Alternatively, dissolve in DMSO.[8][9][10]
-
Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile PBS (ensure the final pH remains above 7.8).
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes. Store immediately at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Cell Treatment
Caption: Recommended workflow for treating cultured cells with omeprazole.
Signaling Pathways and Factors Affecting Stability
Omeprazole has been shown to influence several signaling pathways in cancer cells, including the mTORC1 pathway and the Snail-driven epithelial-mesenchymal transition (EMT).[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Omeprazole [sigmaaldrich.com]
- 5. A STABILITY STUDY OF OMEPRAZOLE DILUTED IN SODIUM CHLORIDE FOR INTRAVENOUS INFUSION AND DISCUSSION REGARDING CURRENT PRACTICE IN UK PAEDIATRIC INTENSIVE CARE UNITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Omeprazole Dose-Response Curve Inconsistencies
This technical support center is designed for researchers, scientists, and drug development professionals encountering inconsistencies in omeprazole dose-response curve experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a flat or shifted dose-response curve for omeprazole in my in vitro assay?
A1: A flat or right-shifted dose-response curve, indicating lower than expected potency, is a common issue with omeprazole. The primary culprit is often the instability of the drug in acidic environments. Omeprazole is a prodrug that requires an acidic environment to convert to its active form, a sulfenamide.[1] However, it is also highly susceptible to acid-catalyzed degradation into inactive products.[2]
Troubleshooting Steps:
-
pH of Culture Medium: Standard cell culture media can become acidic due to cellular metabolism, which can rapidly degrade omeprazole.[2] Ensure the pH of your culture medium is maintained in a neutral to slightly alkaline range (pH 7.2-7.4) throughout the experiment.
-
Activation vs. Degradation: Omeprazole's activation and degradation are both pH-dependent. At a physiological pH of around 7.4, omeprazole is relatively stable. As the pH decreases, its conversion to the active inhibitor increases, but so does its degradation.[2] For cell-free assays targeting the H+/K+-ATPase, pre-incubation of omeprazole at an acidic pH (e.g., pH 5.2) can generate the active inhibitor before adding it to the neutral pH assay system.[2]
-
Stock Solution Preparation and Storage: Prepare omeprazole stock solutions in a suitable solvent like DMSO and store them at -20°C or lower, protected from light.[3] Avoid repeated freeze-thaw cycles. The stability of omeprazole in DMSO at -20°C is generally good for long-term storage, with studies showing minimal degradation over several years for many compounds stored under these conditions.[4]
Q2: My IC50 values for omeprazole are highly variable between experiments. What could be the cause?
A2: High variability in IC50 values is a frequent challenge. Besides the pH-dependent stability issues mentioned above, several other factors can contribute to this inconsistency.
Troubleshooting Steps:
-
Cell Line Specifics: Different cell lines will exhibit varying sensitivity to omeprazole. This can be due to differences in the expression of the target H+/K+-ATPase, metabolic enzymes like CYP2C19 and CYP3A4 which metabolize omeprazole, or other cellular factors.[1] It is crucial to be consistent with the cell line and passage number used in your experiments.
-
Cell Density: The density at which cells are seeded can impact their metabolic rate and, consequently, the pH of the microenvironment in the culture plate. Ensure consistent cell seeding density across all experiments.
-
Incubation Time: Given omeprazole's instability in acidic conditions, the duration of the assay can significantly impact the results. Shorter incubation times may not allow for sufficient drug effect, while longer incubation times can lead to significant degradation of the compound. Optimize and standardize the incubation time for your specific assay.
-
Assay Type: The choice of assay to measure omeprazole's effect is critical. For its primary mechanism of inhibiting acid secretion, assays that directly or indirectly measure proton pump activity in relevant cells (e.g., gastric parietal cells) are most appropriate.[5] When studying off-target effects, such as in cancer cell lines, proliferation assays (e.g., MTT, CCK-8) are common, but their outcomes can be influenced by factors other than the specific drug target.
Q3: I am not observing the expected inhibitory effect of omeprazole on my cells. What should I check?
A3: If omeprazole is not showing its expected effect, a systematic review of your experimental setup is necessary.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and integrity of your omeprazole compound. If possible, test a fresh batch or a sample from a different supplier.
-
Activation in Target Cells: Omeprazole's mechanism of action requires it to reach the acidic compartments of parietal cells to become activated.[1] If you are using cell lines that do not have these acidic compartments, you may not observe the canonical proton pump inhibitory effect.
-
Experimental Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO) is essential to ensure the solvent is not affecting the cells. A positive control (a compound known to produce the expected effect) can help validate that the assay is working correctly.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors in the final drug concentrations. Ensure your pipettes are properly calibrated.
Data Presentation
Table 1: Omeprazole Stability at Different pH Values
| pH | Temperature (°C) | Half-life |
| 5.0 | 25 | 43 minutes |
| 7.0 | 25 | 55 hours |
| 8.0 | 25 | 13 days |
| 10.0 | 25 | 2.8 months |
Source: Data compiled from Sarisuta et al. (1998).[2]
Table 2: Reported IC50 Values of Omeprazole in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Pancreatic Cancer (MiaPaCa-2) | Proliferation | ~150 | |
| Human Pancreatic Cancer (ASPC-1) | Proliferation | ~175 | |
| Human Pancreatic Cancer (Panc-1) | Proliferation | ~200 | |
| Histamine-induced acid formation | Functional | 0.16 | [6] |
| H+,K+-ATPase inhibition | Enzymatic | 5.8 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Determining Omeprazole IC50 in a Cell-Based Proliferation Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of omeprazole in DMSO (e.g., 100 mM). Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of omeprazole. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add CCK-8 solution to each well and incubate for an additional 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the omeprazole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Omeprazole Sodium in Cancer Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Omeprazole sodium in cancer cell studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal concentration range for Omeprazole sodium in cancer cell studies?
The effective concentration of Omeprazole sodium can vary significantly depending on the cancer cell line and the biological endpoint being measured.[1] Generally, concentrations ranging from 20 µM to 200 µM have been reported to inhibit proliferation and induce cell cycle arrest in various cancer cell lines.[2] For instance, in Barrett's esophagus cells, concentrations of 80 µM and 160 µM were shown to down-regulate Gli1 expression.[3] In pancreatic cancer cell lines, treatment with 80 µg/ml Omeprazole resulted in autophagy, while 160 µg/ml led to apoptosis.[4] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental goals.
Q2: My cell viability results with Omeprazole sodium are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Omeprazole Stability: Omeprazole is unstable in acidic conditions and can degrade rapidly in standard cell culture media.[5][6] It is most stable at an alkaline pH.[5][7] Ensure your stock solutions are prepared and stored correctly, and consider the pH of your culture medium during the experiment. The half-life of similar proton pump inhibitors can be less than 10 minutes in acidic aqueous solutions.[7]
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Omeprazole.[8] Factors such as the expression levels of its targets (e.g., V-ATPase, Snail) can influence the cellular response.[4][9]
-
Solvent Effects: If using a solvent like DMSO to dissolve Omeprazole, ensure the final concentration in your culture medium is low and consistent across all treatments, including a vehicle control.
Q3: How should I prepare and store Omeprazole sodium stock solutions?
To ensure stability, Omeprazole sodium should be dissolved in a suitable solvent, such as DMSO or a buffer with an alkaline pH.[10] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect the stock solution from light.[10] When preparing working solutions, dilute the stock in pre-warmed, pH-stable cell culture medium immediately before use.
Q4: I am not observing the expected apoptotic effect of Omeprazole. What should I check?
-
Concentration and Treatment Duration: The induction of apoptosis by Omeprazole is often dose- and time-dependent.[9] You may need to increase the concentration or extend the treatment duration. For example, in some pancreatic cancer cells, apoptosis was observed after 24-48 hours of treatment with 160 µg/ml Omeprazole.[4]
-
Cellular Context: The apoptotic response can be cell-type specific. In some cases, Omeprazole may primarily induce other cellular effects like autophagy or cell cycle arrest at the concentrations tested.[4][9]
-
Assay Sensitivity: Ensure your apoptosis assay (e.g., Annexin V staining, caspase activity assay) is sensitive enough to detect the changes.
Q5: Can Omeprazole sodium be used in combination with other chemotherapeutic agents?
Yes, several studies have shown that Omeprazole can enhance the cytotoxic effects of conventional chemotherapeutic drugs like 5-fluorouracil, cisplatin, and paclitaxel in various cancer cell lines.[11][12][13] It is suggested that Omeprazole may help to overcome chemoresistance.[4][14] When designing combination studies, it is important to determine the optimal concentrations and treatment schedules for both Omeprazole and the chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of Omeprazole in different cancer cell lines as reported in the literature. Note that IC50 values can vary based on the assay method, exposure time, and specific laboratory conditions.[15]
Table 1: Effective Concentrations of Omeprazole for Various Biological Effects
| Cell Line(s) | Cancer Type | Concentration | Effect |
| ASPC-1, MiaPaCa-2 | Pancreatic Cancer | 80 µg/ml | Induction of autophagy[4] |
| ASPC-1 | Pancreatic Cancer | 160 µg/ml | Induction of apoptosis[4] |
| HCT116, SUM159, 4T1 | Colorectal, Breast | Dose-dependent | Decreased cell migration[9] |
| Gastric Cancer Cells | Gastric Cancer | 40 µg/ml (pretreatment) | Enhanced chemosensitivity to 5-Fu, DDP, TAX[11] |
| CP-A, CP-B | Barrett's Esophagus | 80 µM, 160 µM | Down-regulation of Gli1 expression[2][3] |
| HeyA8-MDR | Ovarian Cancer | 20 mg/mL (pretreatment) | Decreased cell viability with paclitaxel[16] |
Table 2: Reported IC50 Values for Omeprazole
| Cell Line | Cancer Type | IC50 Value (µM) |
| HCT116 | Colorectal Cancer | ~100-200 (estimated from graphical data)[9] |
| SUM159 | Breast Cancer | ~100-200 (estimated from graphical data)[9] |
| 4T1 | Breast Cancer | >200 (estimated from graphical data)[9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Omeprazole sodium on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of Omeprazole sodium in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Omeprazole. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blot Analysis for Protein Expression
This protocol outlines the steps to analyze changes in protein expression following Omeprazole treatment.
-
Cell Lysis: After treating cells with Omeprazole for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Snail, Cyclin D1, CDK4, LAMP-1) overnight at 4°C.[9][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by Omeprazole and a typical experimental workflow for studying its effects.
Caption: Omeprazole promotes Snail protein degradation.
Caption: Omeprazole's effect on autophagy in cancer cells.
Caption: Workflow for Omeprazole studies in cancer cells.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and D… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. drcalapai.com [drcalapai.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential interference of Omeprazole with fluorescent dyes in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Omeprazole with fluorescent dyes in various assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Can Omeprazole itself fluoresce and interfere with my assay?
A1: Yes, Omeprazole is an intrinsically fluorescent molecule. Its fluorescence properties are highly dependent on the local environment, including solvent polarity and pH.[1][2] In non-polar solvents, Omeprazole can exhibit dual fluorescence emission. More critically for biological assays, Omeprazole becomes a strongly fluorescent molecule upon activation in an acidic medium (pH < 4).[3][4] This acid-activated form is a planar cyclic sulfenamide.[3] Therefore, if your assay is conducted in an acidic environment, you may observe significant background fluorescence from Omeprazole.
Q2: I am observing lower than expected fluorescence signal in the presence of Omeprazole. What could be the cause?
A2: Omeprazole can act as a fluorescence quencher for certain dyes. This means it can decrease the fluorescence intensity of a nearby fluorophore. This has been observed with dyes such as Eosin Y and terbium complexes.[5][6][7] The mechanism can involve the formation of a non-fluorescent complex between Omeprazole and the dye.[5] If your assay relies on a fluorescent dye with which Omeprazole can interact, you may see a reduction in your signal. Additionally, Omeprazole has been shown to cause static quenching of the intrinsic fluorescence of proteins like bovine serum albumin (BSA) by forming a complex.[8]
Q3: Does the pH of my assay buffer affect Omeprazole's potential for interference?
A3: Absolutely. The fluorescent properties of Omeprazole are highly pH-dependent. In acidic conditions (below pH 4), Omeprazole rearranges into a highly fluorescent sulfenamide derivative.[3][4] Conversely, its fluorescence intensity is quenched by protons at very low pH.[1] Therefore, changes in pH during your experiment could lead to variable background fluorescence from Omeprazole itself.
Q4: Can Omeprazole interfere with cell-based assays that use fluorescent reporters?
A4: While direct spectral interference is a primary concern, Omeprazole can also have biological effects that indirectly impact fluorescent readouts. For example, Omeprazole can induce cell cycle arrest and inhibit cell proliferation.[9] In assays that measure cell viability or proliferation using fluorescent dyes (e.g., Calcein AM, resazurin-based dyes), a decrease in signal may be due to a true biological effect of Omeprazole rather than direct dye interference. It is crucial to have appropriate controls to distinguish between these possibilities. Omeprazole has also been shown to activate the aryl hydrocarbon receptor (AhR), which could influence the expression of reporter genes like GFP or luciferase in some systems.[10]
Q5: I am using a UV light source for my experiment. Can this affect Omeprazole?
A5: Yes. Omeprazole is known to be unstable in aqueous solutions and its degradation can be catalyzed by UV radiation.[11][12] This degradation process can lead to the formation of a highly fluorescent product.[11][12] If your experimental setup involves exposing your samples to UV light (e.g., in a plate reader or microscope), you might observe an increase in background fluorescence over time due to Omeprazole degradation.
Troubleshooting Guides
Issue 1: High Background Fluorescence in an Acidic Assay Medium
-
Possible Cause: Acid-activation of Omeprazole is leading to strong intrinsic fluorescence.
-
Troubleshooting Steps:
-
Run a Vehicle Control: Prepare a sample with Omeprazole in the assay buffer but without the fluorescent dye. Measure the fluorescence at the same excitation and emission wavelengths used for your dye. This will quantify the background signal from Omeprazole.
-
pH Adjustment: If experimentally feasible, consider increasing the pH of your assay buffer to above 4.0, as Omeprazole is more stable and less fluorescent at neutral or alkaline pH.[4]
-
Spectral Analysis: If you have access to a spectrophotometer, measure the excitation and emission spectra of Omeprazole in your assay buffer to confirm spectral overlap with your dye.
-
Alternative Dyes: If significant overlap exists and pH cannot be adjusted, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of activated Omeprazole.
-
Issue 2: Reduced Fluorescence Signal in the Presence of Omeprazole
-
Possible Cause: Omeprazole is quenching the fluorescence of your dye.
-
Troubleshooting Steps:
-
In Vitro Quenching Assay: Prepare a solution of your fluorescent dye in the assay buffer. Measure its fluorescence intensity. Then, titrate in increasing concentrations of Omeprazole and monitor the fluorescence. A concentration-dependent decrease in fluorescence will confirm quenching.
-
Protein Interaction: If your assay involves proteins that might bind to Omeprazole (like BSA), be aware that this can also lead to fluorescence quenching.[8]
-
Change Fluorophore: If quenching is significant, you may need to select a different fluorescent probe for your assay.
-
Issue 3: Inconsistent or Drifting Fluorescence Readings Over Time
-
Possible Cause: UV-induced degradation of Omeprazole is generating a fluorescent byproduct.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples from light, especially UV, as much as possible. Use plate readers or microscopes with shutters to minimize exposure time.
-
Time-Course Experiment: Measure the fluorescence of a sample containing only Omeprazole in your assay buffer over the same time course as your actual experiment. An increase in fluorescence over time will indicate degradation-induced signal.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of Omeprazole, as it is unstable in aqueous solutions.[11]
-
Data Summary
Table 1: Spectral Properties of Omeprazole and its Derivatives
| Compound/Condition | Excitation Max (nm) | Emission Max (nm) | Notes | Reference(s) |
| Omeprazole (Neutral) | ~301 | ~335 | In solvents of varying polarity. | [1] |
| Acid-Activated Omeprazole | 370 | 560 | Strongly fluorescent sulfenamide derivative. | [3][13] |
| UV-Degraded Omeprazole | 293 | 317 | Highly fluorescent degradation product. | [11][12] |
Table 2: Documented Interactions of Omeprazole with Fluorescent Systems
| Interacting System | Effect | Mechanism | Concentration Range | Reference(s) |
| Eosin Y | Quenching | Ion-pair complex formation | 0.5–13.0 µg/mL | [5] |
| Tb³⁺-1,10-phenanthroline | Quenching | Not specified | 0.05-10 µg/mL | [6] |
| Mercurochrome | Quenching | Not specified | 0.2-10.0 μg/mL | [7] |
| Bovine Serum Albumin | Quenching | Static quenching via complex formation | Not specified | [8] |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of Omeprazole in Your Assay Buffer
-
Prepare Solutions:
-
Prepare your standard assay buffer.
-
Prepare a stock solution of Omeprazole in a suitable solvent (e.g., DMSO) and then dilute it to the final experimental concentration in your assay buffer.
-
Prepare a "buffer + vehicle" control (assay buffer with the same amount of solvent used for the Omeprazole stock).
-
-
Instrument Setup:
-
Set your fluorometer or plate reader to the excitation and emission wavelengths used for your experimental fluorescent dye.
-
-
Measurement:
-
Measure the fluorescence intensity of the "buffer + vehicle" control to establish a baseline.
-
Measure the fluorescence intensity of the Omeprazole solution.
-
-
Analysis:
-
Subtract the baseline fluorescence from the Omeprazole reading. A significant positive value indicates that Omeprazole contributes to the background fluorescence under your experimental conditions.
-
Protocol 2: Assessing Fluorescence Quenching by Omeprazole
-
Prepare Solutions:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Prepare a high-concentration stock solution of Omeprazole.
-
-
Measurement:
-
Place the fluorescent dye solution in a cuvette or well and measure its initial fluorescence intensity (F₀).
-
Add small aliquots of the Omeprazole stock solution to the dye solution, mixing well after each addition.
-
Measure the fluorescence intensity (F) after each addition of Omeprazole.
-
-
Analysis:
-
Plot F/F₀ versus the concentration of Omeprazole. A downward trend in this plot indicates fluorescence quenching.
-
Visualizations
Caption: Logical relationships of Omeprazole's interference mechanisms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid activation of omeprazole in isolated gastric vesicles, oxyntic cells, and gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of omeprazole via fluorescence-quenching methodology; application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precision improvement for omeprazole determination through stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Omeprazole Stability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with omeprazole. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of omeprazole degradation in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my omeprazole solution turning yellow/brown in an acidic buffer?
A: Omeprazole is notoriously unstable in acidic environments.[1] The color change you are observing is a visual indicator of its rapid degradation. In acidic conditions (pH < 7.4), omeprazole, a prodrug, undergoes a proton-catalyzed transformation into its active form, a reactive sulfenamide intermediate.[2][3] This intermediate is highly unstable and rapidly reacts further, leading to the formation of various degradation products, which often impart a yellowish or brownish hue to the solution.[2][4]
Q2: What is the half-life of omeprazole at different pH values?
A: The stability of omeprazole is highly dependent on the pH of the solution. It degrades very quickly at low pH and becomes progressively more stable as the pH increases.[1][5] Maximum stability is typically observed at a pH of 11.[1][5][6] Below pH 7.8, the decomposition is very rapid.[5][6]
Table 1: pH-Dependent Half-Life of Omeprazole
| pH Value | Approximate Half-Life | Citation(s) |
|---|---|---|
| < 4 | < 10 minutes | [1] |
| < 5 | ~ 10 minutes | [2] |
| 6.5 | ~ 18 hours | [2] |
| 7.0 | ~ 14 hours |[1] |
Note: Half-life can be influenced by temperature, buffer composition, and light exposure.[7]
Q3: How can I prepare a stable stock solution of omeprazole for my experiments?
A: To prepare a stable stock solution, you must dissolve omeprazole in an alkaline solvent.
-
Recommended Solvent: A slightly alkaline buffer (e.g., pH 9-11) or a solvent like DMSO, followed by immediate dilution in an alkaline buffer. For aqueous solutions, adjusting the pH to around 10 with sodium hydroxide can minimize degradation.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C and protect it from light to prevent degradation.[7] Avoid repeated freeze-thaw cycles.
Q4: What are the main degradation products of omeprazole in acidic conditions?
A: Under acidic stress, omeprazole degrades into numerous products.[8][9] The primary transformation involves the formation of a cyclic sulfenamide, which is the active inhibitor of the H+/K+-ATPase.[10][11] However, this active form is transient and can further degrade into other compounds, including omeprazole sulfone and various rearranged monomers and dimers.[4] High-resolution mass spectrometry has identified over 30 distinct degradation products under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[9][12]
Troubleshooting Guide: Experimental Issues
Problem 1: Inconsistent results in cell culture experiments with acidic media.
-
Probable Cause: Rapid degradation of omeprazole in the acidic microenvironment of the cell culture medium or within acidic cellular compartments (like lysosomes) before it can reach its target. The degradation half-life can be as short as 10 minutes at a pH below 5.[2]
-
Solutions:
-
Use an Alkaline Buffer System: If your experimental design permits, use a buffering agent like sodium bicarbonate to maintain a localized pH above 7.4 around the drug before it reaches the cells.[2][13]
-
Immediate-Release Formulation: Prepare an immediate-release formulation by co-administering omeprazole with a neutralizer like sodium bicarbonate. This can protect the drug during initial exposure to acidic conditions.[13]
-
Time-Course Experiments: Add omeprazole to the culture immediately before the measurement window to minimize the time it spends in the acidic medium.
-
Encapsulation (Advanced): For complex in vitro models, consider using an encapsulated form of omeprazole (e.g., in liposomes or nanoparticles) that protects the drug until it reaches the target site.
-
Problem 2: Low or no detectable omeprazole in HPLC analysis after incubation in simulated gastric fluid (SGF).
-
Probable Cause: Complete or near-complete degradation of the unprotected drug in the highly acidic SGF (typically pH 1.2-2.0). Omeprazole degrades almost instantaneously at such low pH values.[1][14]
-
Solutions:
-
Confirm Analytical Method: Ensure your HPLC method is validated for stability-indicating properties, meaning it can distinguish intact omeprazole from its degradation products.[7] The mobile phase pH should be optimized (e.g., pH 7.1) to prevent on-column degradation.[6]
-
Protective Formulation: The experiment should be designed to test a protected form of omeprazole, such as enteric-coated granules or a formulation containing a strong acid neutralizer (e.g., magnesium oxide, sodium bicarbonate).[2] This mimics how the drug is administered clinically.
-
Analyze for Degradants: Shift the focus of your analysis from quantifying the parent drug to identifying and quantifying the expected degradation products to confirm the degradation pathway.[4]
-
Experimental Protocols & Methodologies
Protocol: HPLC Method for Omeprazole Stability Testing
This protocol provides a general framework for a stability-indicating HPLC-UV method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate or phosphate buffer (HPLC grade).
-
Omeprazole reference standard.
-
Deionized water.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02M ammonium acetate) in a ratio of approximately 40:60 (v/v). The aqueous buffer's pH should be adjusted to be neutral or slightly alkaline (e.g., pH 7.1) to prevent degradation during analysis.[6]
-
Flow Rate: 1.0 - 1.7 mL/min.[6]
-
Column Temperature: Ambient or controlled at 30°C.[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of omeprazole in an alkaline buffer (pH > 9).
-
Prepare a series of buffered solutions at the desired experimental pH values (e.g., pH 2, 4, 6, 7.4).
-
Initiate the experiment by diluting an aliquot of the stock solution into each pH buffer to a final concentration (e.g., 1 mg/mL).[2]
-
Incubate the solutions at a controlled temperature (e.g., 40°C).[2]
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes for acidic samples; longer for neutral samples), withdraw an aliquot.
-
Immediately quench the degradation by diluting the aliquot into an alkaline solution (e.g., mobile phase or a pH 11 buffer) to stabilize the remaining omeprazole before injection.
-
Analyze the samples by HPLC. The peak area of omeprazole is used to calculate the remaining concentration over time.
-
Visualizations and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. thepharmajournal.com [thepharmajournal.com]
Accounting for CYP2C19 and CYP3A4 metabolism of Omeprazole in experimental design
This guide provides technical support for researchers, scientists, and drug development professionals to account for the complex metabolism of omeprazole by Cytochrome P450 enzymes CYP2C19 and CYP3A4 in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for omeprazole?
Omeprazole is extensively metabolized in the liver primarily by two cytochrome P450 enzymes: CYP2C19 and CYP3A4.[1] CYP2C19 is the principal enzyme responsible for the formation of the main metabolite, 5-hydroxyomeprazole.[1][2] CYP3A4 is mainly involved in the formation of omeprazole sulfone.[1][3] The affinity of omeprazole is reportedly about 10 times greater for CYP2C19 than for CYP3A4, highlighting CYP2C19's dominant role.[1] These metabolites are considered inactive and do not contribute to gastric acid suppression.[1][4]
Q2: How do CYP2C19 genetic polymorphisms affect omeprazole pharmacokinetics and pharmacodynamics?
Genetic variations in the CYP2C19 gene lead to significant inter-individual differences in enzyme activity, which directly impacts omeprazole's plasma concentration and therapeutic effect. Individuals can be classified into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3). They exhibit significantly reduced omeprazole clearance, leading to much higher plasma concentrations (AUC) and a more potent acid-suppressing effect from a standard dose.[1][5] The prevalence of PMs is higher in Asian populations (13-23%) compared to Europeans and Africans (3-6%).[1]
-
Intermediate Metabolizers (IMs): Have one functional and one loss-of-function allele (e.g., 1/2). Their metabolic capacity is between that of PMs and normal metabolizers.[4]
-
Normal (Extensive) Metabolizers (NMs): Possess two functional alleles (e.g., 1/1). They metabolize omeprazole at a normal rate.[4]
-
Rapid and Ultrarapid Metabolizers (RMs & UMs): Carry alleles associated with increased enzyme activity (e.g., 1/17 or 17/17).[6] These individuals metabolize omeprazole very quickly, which can lead to lower plasma concentrations and potential treatment failure with standard doses.[4][6]
Q3: What are the key CYP2C19 alleles I should screen for in my experiments?
When designing studies, it is crucial to genotype participants for the most common and functionally significant CYP2C19 alleles to stratify the study population. Key alleles include:
-
CYP2C192 and CYP2C19 3 : These are the most common loss-of-function alleles that account for the vast majority of the Poor Metabolizer (PM) phenotype, especially in Asian populations.[1]
-
CYP2C19*17 : This is a gain-of-function allele associated with increased enzyme expression and the Ultrarapid Metabolizer (UM) phenotype.[6][7] Carriers of the *17 allele can have significantly increased omeprazole clearance.[8]
-
CYP2C19*1 : This is the wild-type or normal function allele.[7]
Q4: What is the role of CYP3A4 in omeprazole metabolism?
While CYP2C19 is the primary metabolic enzyme, CYP3A4 also contributes, mainly by forming omeprazole sulfone.[1][3] The role of CYP3A4 becomes more prominent in individuals who are CYP2C19 poor metabolizers. CYP3A4 also preferentially metabolizes the S-enantiomer of omeprazole (esomeprazole).[3] Furthermore, omeprazole and its metabolites can act as inhibitors and in some cases, inducers, of CYP3A4, adding another layer of complexity to drug-drug interaction studies.[9][10][11]
Q5: How can drug-drug interactions (DDIs) with other CYP2C19 or CYP3A4 substrates affect my results?
Co-administration of omeprazole with drugs that are inhibitors or inducers of CYP2C19 and CYP3A4 can alter omeprazole's pharmacokinetics.
-
Inhibitors: Strong inhibitors of CYP2C19 (e.g., fluvoxamine) or CYP3A4 (e.g., ketoconazole) can decrease omeprazole's metabolism, leading to higher plasma concentrations. This effect can be more pronounced depending on the subject's CYP2C19 genotype.
-
Inducers: Strong inducers of CYP3A4 (e.g., rifampicin) or CYP2C19 can increase omeprazole's metabolism, resulting in lower plasma levels and potentially reduced efficacy.[10][12]
Q6: Do omeprazole's own metabolites influence its metabolism or cause DDIs?
Yes. Studies have shown that omeprazole's metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, can also inhibit CYP2C19 and CYP3A4.[9][11] These metabolites can contribute significantly (30-63%) to in vivo drug-drug interactions.[9][11] Therefore, when assessing DDI risk, it is important to consider the contribution of these circulating metabolites and not just the parent drug.[9]
Troubleshooting Guide
Issue 1: I'm observing high inter-individual variability in my omeprazole pharmacokinetic (PK) data. Why?
-
Probable Cause: The most likely reason is the genetic polymorphism of the CYP2C19 gene. Differences in metabolic rates between Poor, Intermediate, Normal, and Ultrarapid Metabolizers lead to a wide range of plasma drug concentrations from the same dose.[1][5]
-
Recommended Action:
-
Genotype all subjects: Screen for key CYP2C19 alleles (*2, *3, and *17) to stratify your population by metabolizer phenotype.[1][6]
-
Analyze data by genotype: Analyze PK parameters (e.g., AUC, Cmax, clearance) separately for each phenotype group. This will help explain the variance and provide a clearer picture of the drug's disposition.[5]
-
Issue 2: Some subjects in my study show a poor response to standard omeprazole doses, exhibiting insufficient gastric acid suppression. What could be the cause?
-
Probable Cause: These individuals are likely Rapid or Ultrarapid Metabolizers (e.g., CYP2C1917/17 genotype).[6] They clear the drug so quickly that therapeutic plasma concentrations are not maintained, leading to treatment failure.[4][6]
-
Recommended Action:
-
Confirm Genotype: Verify the subjects' CYP2C19 genotype.
-
Dose Adjustment: For these individuals, clinical guidelines sometimes recommend increasing the omeprazole dose to achieve the desired therapeutic effect.[4][6] In an experimental setting, this confirms that the poor response is linked to metabolism rather than other factors.
-
Issue 3: My in vitro DDI predictions for CYP3A4 don't match my in vivo observations. What could be wrong?
-
Probable Cause: This discrepancy can arise from complex regulatory mechanisms not captured in simple in vitro systems. For example, omeprazole has been shown to induce CYP3A4 mRNA expression but simultaneously increase the degradation of the CYP3A4 protein, resulting in no net increase in enzyme expression.[12][13][14] Additionally, the inhibitory effects of omeprazole's metabolites, which are present in vivo, may not have been accounted for in the in vitro assay.[9][11]
-
Recommended Action:
-
Evaluate Metabolites: Assess the inhibitory potential of the major metabolites (5-hydroxyomeprazole, omeprazole sulfone) on CYP3A4 in vitro.[9]
-
Consider Complex Regulation: Be aware that omeprazole can have dual effects on CYP3A4 (mRNA induction vs. protein degradation).[12] This may explain why a predicted induction or inhibition in vitro does not translate directly to an in vivo DDI.
-
Use Advanced Models: Employ more complex models like human hepatocytes or physiologically based pharmacokinetic (PBPK) modeling, which can better simulate the interplay of induction, inhibition, and metabolite effects.[10]
-
Data Presentation
Table 1: Impact of CYP2C19 Phenotype on Omeprazole Pharmacokinetics (PK)
| CYP2C19 Phenotype | Genotype Examples | Effect on Omeprazole AUC (Area Under the Curve) | Effect on Omeprazole Clearance | Clinical Implication |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Highest AUC (up to 12-fold higher than NM)[6] | Lowest Clearance[5] | Increased drug exposure and effect.[1] |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Higher AUC than NM | Lower Clearance than NM | Moderate increase in drug exposure. |
| Normal Metabolizer (NM) | 1/1 | Baseline/Normal AUC[6] | Normal Clearance[5] | Standard response to therapy. |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Lowest AUC (approx. half of NM)[6] | Highest Clearance[8] | Reduced drug exposure, risk of treatment failure.[4][6] |
Table 2: Common CYP2C19 Alleles and Associated Phenotypes
| Allele | Allele Name | Functional Effect | Resulting Phenotype (when homozygous) |
| 1 | Wild Type | Normal Function | Normal Metabolizer (NM) |
| 2 | c.681G>A | No Function (Loss-of-function) | Poor Metabolizer (PM) |
| 3 | c.636G>A | No Function (Loss-of-function) | Poor Metabolizer (PM) |
| 17 | c.-806C>T | Increased Function (Gain-of-function) | Ultrarapid Metabolizer (UM) |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Omeprazole in Human Liver Microsomes (HLMs)
This protocol is designed to determine the rate of formation of omeprazole's primary metabolites, 5-hydroxyomeprazole (via CYP2C19) and omeprazole sulfone (via CYP3A4).
-
Materials:
-
Pooled Human Liver Microsomes (HLMs, from a genotyped extensive metabolizer pool)
-
Omeprazole
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Reference standards for 5-hydroxyomeprazole and omeprazole sulfone
-
Acetonitrile (ACN) with internal standard (e.g., a deuterated analog) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Prepare Reagents: Prepare stock solutions of omeprazole and the NADPH system.
-
Incubation Setup: In a 96-well plate, add the potassium phosphate buffer.
-
Pre-incubation: Add HLMs (final concentration e.g., 0.1 mg/mL) and varying concentrations of omeprazole. Pre-incubate the mixture at 37°C for 5-10 minutes.[9]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The total incubation volume is typically 100-200 µL.[9]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard. This will precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amounts of 5-hydroxyomeprazole and omeprazole sulfone formed.[15]
-
Data Analysis: Calculate the rate of metabolite formation (pmol/min/mg protein). Kinetic parameters (Km and Vmax) can be determined by plotting the reaction rate against substrate concentration and fitting to the Michaelis-Menten equation.
-
Protocol 2: CYP2C19 Genotyping by Real-Time PCR (Allelic Discrimination)
This protocol outlines a common method for identifying key CYP2C19 alleles (*2, *3, *17) from genomic DNA.
-
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs
-
TaqMan™ Genotyping Master Mix
-
Allele-specific TaqMan™ probes and primers for CYP2C192, CYP2C193, and CYP2C19*17.[7] Each assay contains two probes, one for the wild-type allele (e.g., VIC-labeled) and one for the variant allele (e.g., FAM-labeled).
-
Genomic DNA controls for known genotypes (e.g., 1/1, 1/2, 2/2)
-
Real-Time PCR instrument with allelic discrimination software (e.g., Applied Biosystems 7500).[7]
-
Optical-grade PCR plates
-
-
Methodology:
-
DNA Preparation: Quantify the extracted genomic DNA and normalize the concentration for all samples (e.g., 10 ng/µL).
-
PCR Reaction Setup: For each sample, prepare a separate reaction for each allele being tested (*2, *3, *17). In each well of a PCR plate, combine the TaqMan™ Master Mix, the specific genotyping assay (primers/probes), and the genomic DNA sample. Include no-template controls (NTCs) and known genotype controls.
-
Real-Time PCR: Place the plate in the Real-Time PCR instrument and run the standard thermal cycling protocol for allelic discrimination. This typically includes an initial denaturation step, followed by ~40 cycles of denaturation and annealing/extension. A final read of the plate's fluorescence is performed.
-
Data Analysis: The instrument's software will plot the fluorescence signals (e.g., VIC vs. FAM) for each sample on an allelic discrimination plot.
-
Samples homozygous for the wild-type allele will cluster with the Allele 1 group.
-
Samples homozygous for the variant allele will cluster with the Allele 2 group.
-
Heterozygous samples will show fluorescence from both probes and cluster in the middle.
-
-
Genotype Calling: Based on the clustering, assign a genotype for each allele to each sample. Combine the results from all assays to determine the final diplotype (e.g., 1/2, 1/17, etc.) and infer the metabolizer phenotype.
-
Visualizations
References
- 1. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole [journal11.magtechjournal.com]
- 6. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study | MDPI [mdpi.com]
Technical Support Center: Minimizing Inter-Patient Variability in Omeprazole Response
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize inter-patient variability in Omeprazole response during clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of inter-patient variability in Omeprazole response?
A1: The primary driver of inter-patient variability in Omeprazole response is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is the principal enzyme responsible for Omeprazole metabolism.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, which significantly impacts drug exposure and efficacy.[1][2] Other contributing factors include drug-drug interactions, co-infection with Helicobacter pylori, diet, and the specific formulation of Omeprazole used.[4][5][6]
Q2: How does CYP2C19 genotype affect Omeprazole's pharmacokinetics and clinical effectiveness?
A2: The CYP2C19 genotype dictates the rate at which Omeprazole is metabolized and cleared from the body. This leads to distinct phenotypes with significant differences in drug exposure:
-
Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17). They metabolize Omeprazole very quickly, leading to lower plasma concentrations and a higher risk of therapeutic failure.[1][7] The Clinical Pharmacogenetics Implementation Consortium (CPIC) recommends a 100% increase in the daily dose for UMs.[7]
-
Rapid Metabolizers (RMs): Have one normal and one increased-function allele (e.g., 1/17). They also process the drug faster than normal metabolizers, which can lead to reduced efficacy at standard doses.[1]
-
Normal Metabolizers (NMs): Possess two functional alleles (e.g., 1/1). They exhibit the expected response to standard Omeprazole doses.[1]
-
Intermediate Metabolizers (IMs): Have one normal and one loss-of-function allele (e.g., 1/2). They have decreased enzyme activity, leading to higher plasma concentrations of Omeprazole and generally a good therapeutic response.[1]
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3). They have significantly reduced metabolism, resulting in substantially higher and prolonged plasma concentrations of Omeprazole.[1][7] This can lead to a more profound acid-suppressing effect.[2]
Q3: What is the influence of Helicobacter pylori infection on Omeprazole's efficacy?
A3: Helicobacter pylori infection potentiates the acid-suppressing effect of Omeprazole.[4][8] Studies have shown that H. pylori-positive individuals exhibit a greater elevation in intragastric pH compared to H. pylori-negative individuals when treated with Omeprazole.[4] This enhanced effect is not due to the neutralization of stomach acid by bacterial ammonia production.[4] Consequently, the eradication of H. pylori can lead to a decrease in Omeprazole's effectiveness.[8]
Q4: Can drug-drug interactions alter Omeprazole response?
A4: Yes, co-administration of other drugs can significantly impact Omeprazole's effectiveness and safety. Omeprazole itself can affect the metabolism of other medications, and its own metabolism can be altered by other drugs.[5] For instance, substances that induce CYP2C19 activity, such as St. John's wort, can decrease Omeprazole plasma concentrations, potentially leading to treatment failure.[9][10] Conversely, inhibitors of CYP2C19 can increase Omeprazole levels. It is crucial to have a complete medication history for each research participant.[5]
Q5: Does food intake affect Omeprazole's bioavailability?
A5: Yes, food can affect the pharmacokinetics of Omeprazole. Administering Omeprazole with food can delay its absorption and decrease its bioavailability, as evidenced by a delayed time to maximum plasma concentration (Tmax) and lower area under the curve (AUC) and maximum plasma concentration (Cmax).[6][11][12] To ensure consistency, it is recommended to administer Omeprazole on an empty stomach.[6]
Q6: Are all Omeprazole formulations bioequivalent?
Troubleshooting Guides
Issue 1: A subset of participants in our study are not responding to standard doses of Omeprazole.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ultrarapid or Rapid Metabolizer Phenotype | 1. Perform CYP2C19 genotyping to identify UMs and RMs. 2. For known UMs, consider a 100% dose increase as recommended by CPIC guidelines.[7] 3. For RMs, a 50-100% dose increase may be considered.[2] 4. Monitor clinical response and consider therapeutic drug monitoring (TDM). |
| Drug-Drug Interactions | 1. Review all concomitant medications, including over-the-counter drugs and herbal supplements. 2. Identify any known inducers of CYP2C19 (e.g., St. John's wort) that could be accelerating Omeprazole metabolism.[9][10] 3. If possible, discontinue or substitute the interacting medication. |
| Non-adherence to Dosing Regimen | 1. Reinforce the importance of adherence with participants. 2. Implement adherence monitoring strategies (e.g., pill counts, electronic monitoring). |
| Incorrect Dosing in Relation to Meals | 1. Ensure participants are taking Omeprazole on an empty stomach, typically 30-60 minutes before a meal, to maximize absorption.[6] |
Issue 2: We are observing a wide range of plasma Omeprazole concentrations at a fixed dose.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| CYP2C19 Genetic Polymorphism | 1. This is the most likely cause. Stratify participants based on their CYP2C19 metabolizer status (UM, RM, NM, IM, PM). 2. Analyze pharmacokinetic data separately for each subgroup to understand the contribution of genotype to the variability. |
| Variable Bioavailability of Formulation | 1. Confirm that the same formulation and batch of Omeprazole are being used for all participants. 2. Review the certificate of analysis for the drug product to ensure consistency. |
| Underlying Pathophysiological Differences | 1. Assess for conditions that may alter drug absorption or metabolism, such as gastrointestinal motility disorders or liver disease. |
Data Presentation
Table 1: Impact of CYP2C19 Genotype on Omeprazole Pharmacokinetic Parameters
| CYP2C19 Phenotype | Genotype Examples | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | Effect on Drug Exposure |
| Ultrarapid Metabolizer (UM) | 17/17 | Significantly lower than NM[7] | Lower than NM | Substantially reduced |
| Rapid Metabolizer (RM) | 1/17 | Lower than NM | Lower than NM | Reduced |
| Normal Metabolizer (NM) | 1/1 | Baseline | Baseline | Normal |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Higher than NM | Higher than NM | Increased |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly higher than NM (up to 12-fold)[7] | Significantly higher than NM | Substantially increased |
Note: The exact values can vary between studies and populations. This table represents the general trend.
Table 2: Pharmacokinetic Data from a Study in a Chinese Population (40 mg single dose)
| CYP2C19 Genotype Group | AUC (μg·h·L⁻¹) (Mean ± SD) | Cmax (μg·L⁻¹) (Mean ± SD) |
| Wild Type (w/w) (NM) | 1178.44 ± 340.24 | 602.87 ± 118.25 |
| Heterozygous Variant (w/m) (IM) | 2328.10 ± 1011.83 | 926.43 ± 134.48 |
| Homozygous Variant (m/m) (PM) | 5062.02 ± 1097.29 | 1406.29 ± 233.58 |
Data adapted from a study on Chinese volunteers.[17]
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using Real-Time PCR
This protocol provides a general framework for genotyping the common loss-of-function alleles (2 and *3) and the increased-function allele (17).
-
Sample Collection and DNA Extraction:
-
Collect whole blood samples in EDTA tubes.
-
Extract genomic DNA using a commercially available DNA extraction kit following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).
-
-
Real-Time PCR Assay:
-
Use pre-designed and validated TaqMan SNP Genotyping Assays for the specific CYP2C19 alleles (*2: rs4244285, *3: rs4986893, *17: rs12248560).[18]
-
Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific SNP genotyping assay (primers and probes), and the extracted genomic DNA.[19]
-
Run the reaction on a real-time PCR instrument using the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 92°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[18]
-
-
-
-
Data Analysis:
-
The real-time PCR software will generate allelic discrimination plots based on the fluorescence of the allele-specific probes.
-
Assign the genotype for each sample (1/1, 1/2, 2/2, etc.) based on the plot.
-
Include positive and negative controls in each run to ensure the validity of the results.
-
Protocol 2: Therapeutic Drug Monitoring (TDM) of Omeprazole via HPLC
This protocol outlines a method for quantifying Omeprazole concentrations in plasma.
-
Sample Collection:
-
Collect blood samples into heparinized or EDTA tubes at pre-defined time points post-dose (e.g., pre-dose, 1, 2, 4, 6, and 8 hours post-dose) to determine the pharmacokinetic profile.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma (e.g., 1 mL), add an internal standard (e.g., another proton pump inhibitor like lansoprazole).[14]
-
Add an extraction solvent (e.g., diethyl ether or tert-butyl methyl ether).[5][14]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Reversed-phase C8 or C18 column.[14]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic elution.[14][20] The pH of the mobile phase should be optimized for peak separation (e.g., around 7.0-7.3).[14][20]
-
Detection: UV detection at 302 nm.[4]
-
Quantification: Create a calibration curve using known concentrations of Omeprazole. Determine the concentration of Omeprazole in the plasma samples by comparing their peak areas (relative to the internal standard) to the calibration curve.
-
Visualizations
References
- 1. HPLC Determination of Omeprazole in Human Plasma Using a Monolithic Column | Semantic Scholar [semanticscholar.org]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of the relationship between polymorphisms in CYP2C19 and the single‐dose pharmacokinetics of omeprazole in healthy Chinese volunteers: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for determination of omeprazole plasma concentration [journal11.magtechjournal.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Pharmacogenomics Testing in Phase I Oncology Clinical Trials: Constructive Criticism Is Warranted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. academic.oup.com [academic.oup.com]
- 10. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. centogene.com [centogene.com]
- 12. The Proton Pump Inhibitor Non-Responder: A Clinical Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP2C19 genotypes and omeprazole metabolism after single and repeated dosing when combined with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sonraianalytics.com [sonraianalytics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Feasibility and implementation of CYP2C19 genotyping in patients using antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in formulating Omeprazole for pediatric research
This guide provides researchers, scientists, and drug development professionals with technical support for the challenges encountered when formulating omeprazole for pediatric research. It includes troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating omeprazole for pediatric use?
The primary challenges stem from omeprazole's inherent chemical properties and the specific needs of the pediatric population. Omeprazole is a proton pump inhibitor (PPI) that is highly unstable and degrades rapidly in acidic conditions (pH < 7.8).[1][2][3] This chemical instability is the central issue, as the drug must pass through the acidic environment of the stomach to be absorbed in the small intestine.[2][4] Furthermore, pediatric patients, particularly infants and toddlers, often cannot swallow solid dosage forms like tablets or capsules, necessitating the development of stable liquid formulations.[1][5][6] These liquid preparations must also be palatable to ensure patient adherence.[7][8]
Q2: Why is sodium bicarbonate frequently used in extemporaneous omeprazole suspensions?
Sodium bicarbonate is used as an alkaline agent to protect omeprazole from acid-catalyzed degradation.[9] By creating a micro-environment with a high pH (typically above 8.3), sodium bicarbonate neutralizes gastric acid and prevents the premature breakdown of omeprazole in the stomach, allowing it to reach the duodenum for absorption.[4][9][10] Studies have shown that an 8.4% sodium bicarbonate solution is effective in maintaining a stable pH for the suspension.[2][11]
Q3: What is the recommended storage condition for compounded pediatric omeprazole suspensions?
Extemporaneously prepared omeprazole suspensions should be stored in tight, light-resistant containers, typically amber glass bottles, under refrigerated conditions (2-8°C or 3-5°C).[1][10][12] Numerous stability studies have demonstrated that refrigeration significantly extends the shelf-life of the formulation compared to storage at room temperature.[2][11][13][14] At room temperature, significant degradation can occur in as little as 24 hours to a few days.[12][13]
Q4: How long is a typical extemporaneous omeprazole suspension stable?
The beyond-use date (BUD) varies depending on the specific formulation and storage conditions. When refrigerated, stability can range from 14 days to over 45 days.[10][11][12] Some studies have shown stability for up to 90 or even 150 days under specific refrigerated conditions.[2] For instance, a formulation using crushed omeprazole pellets was stable for at least 150 days at 4°C, while one using pure omeprazole powder was stable for 90 days under the same conditions.[2] Conversely, stability at room temperature is much shorter, often limited to 14 days or less.[2][13]
Q5: What analytical methods are used to assess the stability of omeprazole formulations?
The most common method for determining the chemical stability of omeprazole in formulations is a stability-indicating high-performance liquid chromatography (HPLC) method, often with UV detection.[1][2][9] This technique can accurately quantify the concentration of omeprazole and separate it from its degradation products.[15][16] Other parameters monitored during stability studies include appearance, color change, pH, viscosity, and resuspendibility.[2][11]
Q6: How can the taste of pediatric omeprazole formulations be improved?
Taste-masking is critical for pediatric adherence.[8] Common strategies include the use of sweeteners (e.g., xylitol, sucralose) and flavoring agents.[1][17] More advanced techniques involve creating physical barriers between the drug and the taste receptors, such as microencapsulation or polymeric coatings that prevent the drug from dissolving in the mouth.[7][18] For example, strawberry and peppermint are flavors that have been used in commercial PPI formulations for children.[19]
Troubleshooting Guide
Issue 1: Formulation is rapidly changing color (e.g., white to yellow/brown).
| Potential Cause | Troubleshooting Steps |
| Acidic Degradation | A color change is a common visual indicator of omeprazole degradation.[11][14] 1. Verify pH: Immediately check the pH of the suspension. It should be alkaline (ideally > pH 9).[2] 2. Check Vehicle Composition: Ensure the concentration of the alkalizing agent (e.g., sodium bicarbonate) is correct. An insufficient amount will fail to protect the omeprazole. 3. Review Excipients: Confirm that no acidic excipients were used in the formulation.[1] |
| Improper Storage | Exposure to heat and light accelerates degradation.[3] 1. Confirm Storage Temperature: The formulation must be stored under refrigerated conditions (2-8°C).[1][13] 2. Protect from Light: Ensure the suspension is stored in a light-resistant container, such as an amber glass bottle.[12] |
Issue 2: Suspension shows poor physical stability (e.g., rapid sedimentation, caking).
| Potential Cause | Troubleshooting Steps |
| Inadequate Suspending Agent | Lack of a proper suspending agent can lead to poor uniformity and inaccurate dosing.[13][20] 1. Add or Optimize Suspending Agent: Incorporate a suitable suspending agent like xanthan gum (e.g., 0.3% w/v) to increase viscosity and keep particles suspended.[1] 2. Ensure Proper Dispersion: Verify that the suspending agent was properly hydrated and dispersed during the preparation process. |
| Incorrect Particle Size | The particle size of the omeprazole source can affect suspension quality. 1. Ensure Fine Powder: When using capsules, ensure the enteric-coated pellets are crushed to a very fine, uniform powder before suspension.[12][21] This increases the surface area for interaction with the vehicle. |
Issue 3: Inconsistent or low drug concentration in stability samples.
| Potential Cause | Troubleshooting Steps |
| Chemical Instability | The drug is degrading over time. This is the most common cause. 1. Review Troubleshooting Issue 1: Address all points related to pH, excipients, and storage. 2. Evaluate Buffering Capacity: The formulation's buffering capacity may be insufficient to maintain an alkaline pH over the desired shelf-life. Consider adjusting the concentration of the buffering agent. |
| Non-Homogeneous Sampling | If the suspension is not uniform, samples drawn for analysis will be inconsistent. 1. Shake Vigorously: Always shake the suspension thoroughly before drawing a sample for analysis to ensure homogeneity.[11] 2. Improve Suspension Quality: Refer to Troubleshooting Issue 2 to improve the physical stability of the suspension. |
Data Presentation
Table 1: Stability of Extemporaneous Omeprazole Pediatric Formulations
| Formulation Source | Vehicle Composition | Conc. (mg/mL) | Storage Temp. | Stability (Time to ≥90% concentration) | Reference |
| Crushed Pellets (Formulation A) | Complete vehicle with humectant, suspending, sweetening, antioxidant agents; pH adjusted to 9.5 | 2 | 4°C | ≥ 150 days | [2] |
| Crushed Pellets (Formulation A) | Complete vehicle with humectant, suspending, sweetening, antioxidant agents; pH adjusted to 9.5 | 2 | 25°C | 14 days | [2] |
| Pure Omeprazole (Formulation B) | Complete vehicle with humectant, suspending, sweetening, antioxidant agents; pH adjusted to 9.5 | 2 | 4°C | ≥ 90 days | [2] |
| Pure Omeprazole (Formulation B) | Complete vehicle with humectant, suspending, sweetening, antioxidant agents; pH adjusted to 9.5 | 2 | 25°C | < 1 day | [2] |
| Omeprazole Capsules | 0.3% Xanthan Gum, 8% Sodium Bicarbonate, 1% Compound Hydroxybenzoate Solution | 2 | 2-8°C | 30 days | [1] |
| Omeprazole Capsules | 8.4% Sodium Bicarbonate | 2 | 5°C | 30 days | [13] |
| Omeprazole Capsules | 8.4% Sodium Bicarbonate | 2 | 24°C | 14 days | [13] |
| Probitor® Capsules | 8.4% Sodium Bicarbonate (preserved) | 2 | 2-8°C (shaken) | 45 days | [11] |
Experimental Protocols
Protocol 1: Preparation of an Extemporaneous Omeprazole Oral Suspension (2 mg/mL)
This protocol is a generalized method based on common practices for compounding pediatric omeprazole suspensions.[10][12][21]
Materials:
-
Omeprazole source (pure powder or contents of commercially available 20 mg capsules)
-
Sodium Bicarbonate, USP
-
Purified Water
-
Suspending agent (e.g., Xanthan Gum), optional
-
Glass mortar and pestle
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Amber glass bottle for final packaging
Procedure:
-
Prepare Alkaline Vehicle: Dissolve 8.4 g of Sodium Bicarbonate in approximately 80 mL of Purified Water in a beaker. Use a magnetic stirrer until the powder is fully dissolved. This creates an 8.4% w/v solution.[21] If using a suspending agent, it should be incorporated into this vehicle according to its specific requirements.
-
Process Omeprazole: If using capsules, carefully open the required number of capsules (e.g., 10 capsules for a 100 mL batch) and empty the enteric-coated pellets into a glass mortar.[21]
-
Crush Pellets: Cover the mortar opening partially with plastic wrap to prevent loss of material.[12] Carefully and slowly crush the pellets with the pestle for approximately 10 minutes until a very fine, uniform powder is achieved.[21]
-
Create Suspension: Add about 90% of the prepared sodium bicarbonate solution to the omeprazole powder in the mortar.[12]
-
Allow Soaking: Let the mixture soak for 15-20 minutes to ensure the powder is completely wetted and dispersed.[21]
-
Transfer and Rinse: Transfer the contents from the mortar into a graduated cylinder. Rinse the mortar and pestle with a small amount of the remaining vehicle and add the rinsing to the graduated cylinder to ensure a complete transfer of the drug.[12]
-
Final Volume: Add the alkaline vehicle to the graduated cylinder to reach the final desired volume (e.g., 100 mL). Mix thoroughly.
-
Packaging and Labeling: Transfer the final suspension into an amber glass bottle.[12] The label should include "Shake Well Before Use," "Keep Refrigerated," and the appropriate beyond-use date.[10]
Protocol 2: Stability-Indicating HPLC Method for Omeprazole Quantification
This protocol outlines a typical reversed-phase HPLC method for quantifying omeprazole, adapted from literature.[1][9]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Supelcosil™ LC-8-DB (15 cm x 4.6 mm, 5 µm particle size) or equivalent C8/C18 column.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate monobasic). A common ratio is 35:65 (v/v) acetonitrile to buffer.[9] The pH of the mobile phase should be adjusted to a neutral or slightly alkaline value (e.g., 6.5-7.0) with phosphoric acid or triethylamine to ensure omeprazole stability during analysis.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 290 nm or 302 nm.[9]
-
Column Temperature: 22°C (Ambient).[9]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of omeprazole of known concentrations (e.g., 0.025 mg/mL to 0.150 mg/mL) in the mobile phase to generate a calibration curve.[1]
-
Sample Preparation: Dilute a known volume of the omeprazole suspension with the mobile phase to a final concentration within the range of the calibration curve. Centrifuge or filter the sample to remove excipients before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of omeprazole in the chromatograms. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve generated from the standards. The retention time for omeprazole is typically between 4 and 7 minutes under these conditions.[1][2]
Visualizations
Diagram 1: Omeprazole Degradation Pathway
Caption: Simplified pathway of omeprazole degradation in an acidic environment.
Diagram 2: Experimental Workflow for Suspension Preparation
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manuscriptscientific.com [manuscriptscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Instructions for masking the taste of medication for children: Validation of a pictogram tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
- 12. sickkids.ca [sickkids.ca]
- 13. researchgate.net [researchgate.net]
- 14. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 15. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. medscape.com [medscape.com]
- 20. researchgate.net [researchgate.net]
- 21. cheo.on.ca [cheo.on.ca]
Technical Support Center: Investigating Omeprazole's Potential for Kidney Problems in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of omeprazole to cause kidney problems in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary kidney problems associated with long-term omeprazole use?
Long-term use of omeprazole, a proton pump inhibitor (PPI), has been associated with an increased risk of two main types of kidney problems:
-
Acute Interstitial Nephritis (AIN): A rare but serious condition characterized by inflammation of the kidney's interstitium.[1][2][3] It is believed to be an immune-mediated reaction where omeprazole or its metabolites act as haptens, triggering an autoimmune response against the kidney tissue.[1]
-
Chronic Kidney Disease (CKD): A gradual loss of kidney function over time.[4][5] Studies suggest that long-term PPI use is associated with a higher risk of developing CKD, and it may also worsen the progression of pre-existing CKD.[6][7][8]
Q2: What is the proposed mechanism for omeprazole-induced acute interstitial nephritis (AIN)?
The exact mechanism is not fully understood, but the leading hypothesis is a delayed-type hypersensitivity reaction.[1][9] The proposed steps are:
-
Omeprazole or its reactive metabolites bind to proteins in the kidney, forming an antigen.
-
This new antigen is recognized by the immune system, leading to the activation of T-cells.
-
These activated immune cells infiltrate the kidney's interstitium, causing inflammation and injury.[1]
Q3: What are the molecular pathways implicated in omeprazole-induced nephrotoxicity?
In-vitro and in-vivo studies suggest that omeprazole can induce nephrotoxicity through the following pathways:
-
Oxidative Stress: Omeprazole has been shown to promote a strong oxidative stress response in renal tubular cells, affecting mitochondria and lysosomes.[10][11] This can lead to cellular damage and death.
-
Cell Death: Omeprazole can induce dose-dependent cell death in renal tubular cells, exhibiting features of necrosis.[11]
-
Inflammation: Even at therapeutic doses, long-term omeprazole use may induce mild inflammation in the kidneys.[12]
Troubleshooting Guides
Problem: Inconsistent results in animal studies of omeprazole-induced nephrotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Animal Model Variability | Different rodent strains may have varying susceptibility. Ensure you are using a consistent strain and document it in your records. Consider conducting a pilot study with different strains to determine the most responsive one. |
| Dosage and Administration Route | The dose and route of administration (oral gavage vs. intraperitoneal injection) can significantly impact outcomes. Refer to established protocols and justify your chosen dosage based on previous studies. Ensure accurate and consistent administration. |
| Duration of Treatment | The duration of omeprazole exposure is critical. Short-term studies may not reveal chronic effects. Design your study with appropriate short-term and long-term endpoints. |
| Assessment Methods | Relying on a single marker of kidney injury (e.g., serum creatinine) may not be sufficient. Use a panel of markers including BUN, urinary biomarkers (e.g., NGAL), and histopathology for a more comprehensive assessment. |
Problem: Difficulty in translating in-vitro findings of omeprazole toxicity to in-vivo models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Differences | The concentrations of omeprazole used in in-vitro studies may not be physiologically relevant to the concentrations achieved in the kidneys of animal models. Measure omeprazole concentrations in both your in-vitro and in-vivo systems to ensure they are comparable. |
| Metabolism Differences | Omeprazole is metabolized differently in cell culture compared to a whole organism. Consider using primary kidney cells or more complex 3D culture models that better mimic in-vivo metabolism. |
| Lack of Immune Component | In-vitro models using only kidney cells lack the systemic immune response that is crucial in AIN. Consider co-culture systems with immune cells or rely on in-vivo models to study immune-mediated injury. |
Data Presentation
Table 1: Summary of Quantitative Data from Observational Studies on Omeprazole and Kidney Disease
| Study Type | Comparison | Outcome | Key Findings (Hazard Ratio/Odds Ratio) |
| Retrospective Cohort | PPI users vs. H2 blocker users | Incident CKD | HR: 1.28 (95% CI 1.23-1.34)[13] |
| Retrospective Cohort | PPI users vs. H2 blocker users | End-stage renal disease | HR: 1.96 (95% CI 1.21-3.18)[13] |
| Retrospective Cohort | Omeprazole users vs. non-users in CKD patients | CKD Progression | HR: 7.34 (95% CI 3.94-13.71)[7] |
| FDA Post-Marketing Data | PPI users vs. H2 blocker users | Reported CKD | OR: 28.4 (95% CI 12.7-63.5)[6] |
| FDA Post-Marketing Data | PPI users vs. H2 blocker users | Reported End-stage renal disease | OR: 35.5 (95% CI 5.0-250)[6] |
| Meta-analysis | PPI users vs. non-users | Incident CKD | HR: 1.26 (95% CI: 1.16–1.38)[14] |
| Meta-analysis | PPI users vs. H2RA users | Incident CKD | HR: 1.34 (95% CI: 1.13–1.59)[14] |
Experimental Protocols
Note: The following are summaries of methodologies. For detailed step-by-step protocols, please refer to the cited sources.
1. In-Vitro Assessment of Omeprazole-Induced Cytotoxicity in Human Kidney Cells
-
Objective: To determine the dose-dependent cytotoxic effects of omeprazole on human renal tubular cells.
-
Methodology:
-
Cell Culture: Culture human kidney proximal tubular epithelial cells (e.g., HK-2 cell line) in appropriate media and conditions.[1]
-
Omeprazole Treatment: Expose cells to a range of omeprazole concentrations (e.g., 0-100 µM) for various durations (e.g., 24, 48, 72 hours).[7]
-
Cell Viability Assay: Assess cell viability using a standard assay such as MTT or CCK-8.[1]
-
Cell Death Assay: Quantify apoptosis and necrosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.[15]
-
Oxidative Stress Measurement: Evaluate the production of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).[12]
-
-
Source for Detailed Protocol: Fontecha-Barriuso M, et al. (2020). Molecular pathways driving omeprazole nephrotoxicity. EBioMedicine.
2. Animal Model of Omeprazole-Induced Nephrotoxicity
-
Objective: To evaluate the in-vivo nephrotoxic effects of long-term omeprazole administration in a rodent model.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Omeprazole Administration: Administer omeprazole daily via oral gavage or intraperitoneal injection at relevant doses (e.g., 10-40 mg/kg/day) for a specified duration (e.g., 4-8 weeks).[11][13]
-
Monitoring: Monitor animal weight, food and water intake, and overall health throughout the study.
-
Sample Collection: At the end of the study, collect blood for serum creatinine and BUN analysis, and harvest kidneys for histopathology and molecular analysis.
-
Histopathological Analysis: Process kidney tissues for H&E and PAS staining to assess for tubular injury, interstitial inflammation, and fibrosis.
-
Molecular Analysis: Analyze kidney tissue for markers of injury (e.g., NGAL, KIM-1) and oxidative stress (e.g., HO-1) using techniques like qPCR or Western blotting.[11]
-
-
Source for Detailed Protocol: Ghlissi Z, et al. (2013). The effect of omeprazole on the kidney of rat: a histological and biochemical study. Journal of Applied Toxicology.
3. Retrospective Cohort Study Design
-
Objective: To investigate the association between long-term omeprazole use and the risk of developing CKD in a large patient population.
-
Methodology:
-
Data Source: Utilize a large electronic health records database or claims database.
-
Cohort Identification: Identify a cohort of new users of omeprazole and a comparator group (e.g., new users of H2-receptor antagonists).
-
Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion and exclusion (e.g., age, absence of pre-existing kidney disease).
-
Exposure Definition: Define long-term use of omeprazole based on prescription data (e.g., cumulative dose, duration of use).
-
Outcome Ascertainment: Define the primary outcome, such as incident CKD (e.g., sustained decrease in eGFR below 60 mL/min/1.73m²) or end-stage renal disease.
-
Statistical Analysis: Use survival analysis methods (e.g., Cox proportional hazards regression) to calculate hazard ratios, adjusting for potential confounders (e.g., age, comorbidities, concomitant medications).
-
-
Source for Detailed Protocol: Lazarus B, et al. (2016). Proton Pump Inhibitor Use and the Risk of Chronic Kidney Disease. JAMA Internal Medicine.
Mandatory Visualizations
Caption: Proposed immune-mediated signaling pathway for omeprazole-induced Acute Interstitial Nephritis (AIN).
Caption: Proposed oxidative stress pathway for omeprazole-induced renal tubular cell death and CKD.
Caption: General experimental workflow for investigating omeprazole-induced kidney problems.
References
- 1. Potential Kidney Risks Associated With Clinical Doses of Omeprazole: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Kidney Risks Associated With Clinical Doses of Omeprazole: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Omeprazole Prevents Colistin-Induced Nephrotoxicity in Rats: Emphasis on Oxidative Stress, Inflammation, Apoptosis and Colistin Accumulation in Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative network toxicology and experimental validation reveal novel molecular mediators of omeprazole-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. login.medscape.com [login.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular pathways driving omeprazole nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does Omeprazole, the Proton-Pump Inhibitor, Affects the Structure of the Kidney of Male Albino Rats? Histological and Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Diarrhea as a Side Effect of Omeprazole in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the occurrence of diarrhea as a side effect in animal studies involving Omeprazole.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: What is the reported incidence of diarrhea in animal studies with Omeprazole?
A1: The incidence of diarrhea as a side effect of omeprazole administration in animal studies varies depending on the species, dose, and duration of treatment. While it is a recognized side effect, not all animals will develop diarrhea. In a long-term study with healthy dogs, gastrointestinal signs, including diarrhea, were observed in 18.18% of the dogs in the omeprazole group.[1][2] Another study in dogs noted more episodes of diarrhea in the omeprazole-treated group compared to the placebo group, although the difference was not statistically significant.[3] In a pilot study involving six healthy cats, one cat developed diarrhea during omeprazole treatment.[4][5][6]
Q2: What are the potential mechanisms behind Omeprazole-induced diarrhea?
A2: The exact mechanisms are not fully elucidated, but several factors are thought to contribute:
-
Alterations in Gut Microbiome: Omeprazole, a proton pump inhibitor (PPI), suppresses gastric acid production, which can alter the pH of the gastrointestinal tract. This change in pH can disrupt the normal gut microbiota, potentially leading to an overgrowth of certain bacteria and a decrease in others, a condition known as dysbiosis.[1] This imbalance can affect gut motility and fluid secretion, leading to diarrhea. In dogs, omeprazole has been shown to alter the gastrointestinal microbiome.[1]
-
Hypergastrinemia: Prolonged suppression of gastric acid by omeprazole can lead to a compensatory increase in the hormone gastrin, a condition known as hypergastrinemia.[7][8][9] While the primary role of gastrin is to stimulate gastric acid secretion, it may also have other effects on the gastrointestinal tract that could contribute to diarrhea, though this link is less direct.
-
Increased Risk of Enteric Infections: By reducing the acidity of the stomach, omeprazole may compromise the stomach's natural barrier against ingested pathogens. This can increase the susceptibility to enteric infections from bacteria like Clostridium difficile, Salmonella, and Campylobacter, which can cause diarrhea.[10]
Q3: How can I monitor for the onset of diarrhea in my animal study?
A3: Consistent and detailed monitoring is crucial. This should include:
-
Daily Fecal Scoring: Implement a standardized fecal scoring system (e.g., a scale from 1 to 5, where 1 is very dry and hard, and 5 is watery diarrhea) to objectively assess stool consistency.
-
Frequency of Defecation: Record the number of bowel movements per animal each day.
-
Visual Inspection: Note the presence of any blood or mucus in the feces.
-
Body Weight and Hydration Status: Monitor for weight loss and signs of dehydration (e.g., skin tenting, sunken eyes), which can be consequences of severe diarrhea.
-
General Clinical Signs: Observe for any changes in appetite, activity level, or signs of abdominal discomfort.
Q4: What immediate steps should I take if an animal develops diarrhea?
A4: If an animal develops diarrhea, the following steps are recommended:
-
Isolate the Animal (if necessary): If an infectious cause is suspected, isolate the affected animal to prevent transmission.
-
Supportive Care: Ensure the animal has free access to fresh water to prevent dehydration. In cases of severe diarrhea, veterinary consultation for fluid therapy may be necessary.
-
Dietary Modification: Consider providing a bland, easily digestible diet.
-
Record and Report: Document the severity and frequency of the diarrhea and report it to the study director and veterinary staff.
-
Consider Dose Adjustment: Depending on the severity and the study protocol, a temporary reduction in the omeprazole dose may be considered in consultation with the study director.
Q5: Are there any preventative measures I can take to minimize the risk of diarrhea?
A5: While it may not be possible to completely prevent omeprazole-induced diarrhea, the following measures may help mitigate the risk:
-
Dose Titration: If the experimental design allows, start with a lower dose of omeprazole and gradually increase it to the target dose.
-
Probiotics: Co-administration of probiotics may help maintain a healthier gut microbiome, though the efficacy for preventing omeprazole-specific diarrhea needs to be validated for your specific animal model and study design.
-
Acclimatization: Ensure a proper acclimatization period for the animals to the housing and handling procedures to minimize stress, which can be a confounding factor for gastrointestinal upset.
Data Presentation
Table 1: Incidence of Diarrhea in Animal Studies with Omeprazole
| Animal Model | Dosage | Duration of Treatment | Incidence of Diarrhea | Reference(s) |
| Dog (Healthy) | Not specified | Long-term (60 days) | 18.18% (2 out of 11 dogs) | [1][2] |
| Dog (Healthy) | 10 mg capsules | Not specified | More episodes compared to placebo (not statistically significant) | [3] |
| Cat (Healthy) | 0.83–1.6 mg/kg PO q12h | 60 days | 16.7% (1 out of 6 cats) | [4][5][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to investigate and characterize omeprazole-induced diarrhea.
1. Assessment of Intestinal Permeability (Lactulose/Mannitol Assay)
This assay is a non-invasive method to evaluate the integrity of the intestinal barrier.
-
Principle: Lactulose is a large sugar molecule that is minimally absorbed through the intact intestinal epithelium but can pass through if the tight junctions between cells are compromised ("leaky gut"). Mannitol is a smaller sugar molecule that is readily absorbed. The ratio of lactulose to mannitol in the urine reflects intestinal permeability.
-
Procedure (Rodent Model):
-
Fasting: Fast animals overnight (approximately 8-12 hours) with free access to water.
-
Urine Collection (Baseline): Collect a baseline urine sample from each animal.
-
Sugar Administration: Administer a solution containing a known concentration of lactulose and mannitol (e.g., via oral gavage).
-
Urine Collection (Post-Administration): House the animals in metabolic cages and collect all urine for a defined period (e.g., 5-6 hours).
-
Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using methods like high-performance liquid chromatography (HPLC) or enzymatic assays.
-
Calculation: Calculate the percentage of each sugar excreted in the urine relative to the administered dose. The final result is expressed as the lactulose-to-mannitol ratio (L/M ratio). An increased L/M ratio indicates increased intestinal permeability.
-
2. Assessment of Gastrointestinal Motility (Charcoal Meal Transit Assay)
This assay measures the rate at which a non-absorbable marker travels through the small intestine.
-
Principle: A charcoal meal is administered orally, and after a set time, the distance the charcoal has traveled down the small intestine is measured.
-
Procedure (Mouse Model):
-
Fasting: Fast mice for a defined period (e.g., 6 hours) with free access to water.[12][13]
-
Drug Administration: Administer omeprazole or the vehicle control at the designated time before the charcoal meal.
-
Charcoal Administration: Administer a charcoal meal (e.g., a suspension of 5% charcoal in 10% gum acacia) via oral gavage.
-
Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the animals.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal front. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
-
3. Histopathological Evaluation of Intestinal Mucosa
This method allows for the microscopic examination of the intestinal tissue to assess for inflammation, damage, or other morphological changes.
-
Procedure:
-
Tissue Collection: At the end of the study, collect sections of the small and large intestines.
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissues through a series of alcohol grades, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Special stains can be used to identify specific cell types or features.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. The evaluation should follow standardized guidelines, such as those from the World Small Animal Veterinary Association (WSAVA) Gastrointestinal Standardization Group, assessing features like inflammatory cell infiltration, villous atrophy, crypt hyperplasia, and epithelial injury.[14][15]
-
Mandatory Visualization
Diagram 1: Potential Signaling Pathway of Omeprazole-Induced Diarrhea
Caption: Potential mechanisms of Omeprazole-induced diarrhea.
Diagram 2: Experimental Workflow for Investigating Omeprazole-Induced Diarrhea
Caption: Workflow for assessing Omeprazole's GI effects.
Diagram 3: Logical Troubleshooting Flowchart for Diarrhea in Animal Studies
Caption: Troubleshooting flowchart for managing diarrhea.
References
- 1. Prospective Randomized Controlled Clinical Trial of the Long-Term Effects of Omeprazole on Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A prospective, randomized, masked, placebo‐controlled crossover study for the effect of 10 mg omeprazole capsules on gastric pH in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Prospective, Placebo‐Controlled Pilot Evaluation of the Effect of Omeprazole on Serum Calcium, Magnesium, Cobalamin, Gastrin Concentrations, and Bone in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Omeprazole Minimally Alters the Fecal Microbial Community in Six Cats: A Pilot Study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omeprazole-induced hypergastrinemia: role of gastric acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship of omeprazole-induced hypergastrinemia to gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diarrhea Caused by Proton Pump Inhibitor Administration: Comparisons Among Lansoprazole, Rabeprazole, and Omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prospective, Placebo‐Controlled Pilot Evaluation of the Effect of Omeprazole on Serum Calcium, Magnesium, Cobalamin, Gastrin Concentrations, and Bone in Cats | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histopathological standards for the diagnosis of gastrointestinal inflammation in endoscopic biopsy samples from the dog and cat: a report from the World Small Animal Veterinary Association Gastrointestinal Standardization Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endoscopic, Biopsy, and Histopathologic Guidelines for the Evaluation of Gastrointestinal Inflammation in Companion Ani… [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of Omeprazole Sodium on a Novel Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of Omeprazole sodium on a new cell line. It offers a comparative analysis with alternative proton pump inhibitors (PPIs), detailed experimental protocols, and methods for data interpretation, serving as a crucial resource for preclinical research and drug discovery.
Introduction to Omeprazole Sodium
Omeprazole is a widely used proton pump inhibitor that suppresses gastric acid secretion by specifically targeting the H+/K+-ATPase (proton pump) system in gastric parietal cells.[1] It is a prodrug that, in an acidic environment, converts to its active form, which then forms an irreversible covalent bond with the proton pump, inhibiting its function.[2] While its primary use is in treating acid-related gastrointestinal conditions, emerging research has shown its potential anti-proliferative and cytotoxic effects on various cancer cell lines, including those from gastric and colon cancers, as well as glioblastoma.[3][4][5][6] Validating its activity on a new cell line is essential to understand its therapeutic potential beyond acid suppression.
Mechanism of Action: Proton Pump Inhibition
Omeprazole's primary mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme.[2] After absorption, this prodrug is delivered to the acidic compartments of parietal cells, where it is activated. The active form, a sulfenamide derivative, covalently binds to cysteine residues on the H+/K+-ATPase, effectively blocking the final step in acid production.[1][2] This targeted action prevents the pumping of protons (H+) into the gastric lumen. The cell must synthesize new enzyme pumps to restore acid secretion, leading to a prolonged duration of action.[2]
Caption: Mechanism of Omeprazole's irreversible inhibition of the H+/K+-ATPase proton pump.
Experimental Protocols for Validation
A systematic approach is required to validate the inhibitory effects of Omeprazole sodium on a new cell line. This involves assessing general cytotoxicity and specific functional inhibition of proton pump activity.
References
- 1. Omeprazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 3. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omeprazole Inhibits Glioblastoma Cell Invasion and Tumor Growth [vtechworks.lib.vt.edu]
- 6. Omeprazole inhibits growth of cancer cell line of colonic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: Omeprazole Sodium vs. Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of omeprazole sodium and its S-enantiomer, esomeprazole. The focus is on their direct inhibitory effects on the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This analysis is supported by experimental data from various sources to assist researchers in understanding the nuanced differences between these two widely used proton pump inhibitors (PPIs) at the molecular and cellular levels.
Executive Summary
Omeprazole is a racemic mixture of two stereoisomers, R- and S-omeprazole. Esomeprazole is the isolated S-enantiomer of omeprazole. While clinical and pharmacokinetic studies often highlight the advantages of esomeprazole in terms of bioavailability and metabolic profile, in vitro studies focusing on the direct inhibition of the H+,K+-ATPase suggest a comparable potency between the two molecules. The primary difference in their overall therapeutic effect appears to stem from their stereoselective metabolism rather than a significant disparity in their intrinsic inhibitory activity on the proton pump itself.
Data Presentation: In Vitro Inhibition of H+,K+-ATPase
The following table summarizes the half-maximal inhibitory concentration (IC50) values for omeprazole and esomeprazole from various in vitro studies. It is important to note that direct head-to-head comparisons of omeprazole sodium and esomeprazole in the same study are limited in the reviewed literature. The data presented is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.
| Compound | Preparation | Assay | IC50 Value |
| Omeprazole | Isolated Human Gastric Glands | [¹⁴C]-aminopyrine accumulation (acid secretion) | ~50 nM |
| Omeprazole | Isolated Human Gastric Membrane Vesicles | H+,K+-ATPase activity | 4 µM |
| Omeprazole | Hog Gastric Membrane Vesicles | H+,K+-ATPase activity | 2.4 µM[1] |
| Esomeprazole Sodium | Not Specified | H+,K+-ATPase activity | 2.3 µM |
| Omeprazole & Esomeprazole | Isolated Rabbit Gastric Glands | Histamine- and dbcAMP-evoked acid secretion | Similar Potency |
Note: The salt form of omeprazole was not consistently specified in the cited literature.
Signaling Pathway and Mechanism of Action
Both omeprazole and esomeprazole are prodrugs that require activation in an acidic environment. They are weak bases that freely cross cell membranes and accumulate in the acidic secretory canaliculi of gastric parietal cells. Here, they undergo an acid-catalyzed conversion to their active form, a tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+,K+-ATPase, leading to its irreversible inhibition. This action effectively blocks the final step of gastric acid secretion.
References
A Comparative Guide to the Cross-reactivity of Omeprazole Sodium in Non-target Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of omeprazole sodium with other proton pump inhibitors (PPIs), focusing on non-target enzyme assays. The information presented is supported by experimental data to aid in the assessment of off-target effects and guide drug development decisions.
Executive Summary
Omeprazole, a widely prescribed proton pump inhibitor, primarily targets the H+/K+ ATPase in gastric parietal cells. However, in vitro and in vivo studies have revealed its interaction with various non-target enzymes, most notably the cytochrome P450 (CYP) family. This guide details the cross-reactivity of omeprazole and compares its inhibitory potential against other common PPIs, namely lansoprazole and pantoprazole. The data indicates that omeprazole is a potent inhibitor of CYP2C19 and also interacts with CYP3A4. Furthermore, evidence suggests inhibitory effects on carbonic anhydrase and potential interactions with lysosomal enzymes. Understanding these off-target interactions is crucial for predicting drug-drug interactions and other potential side effects.
Comparative Analysis of Non-Target Enzyme Inhibition
The following tables summarize the quantitative data on the inhibitory effects of omeprazole sodium and its alternatives on key non-target enzymes.
Table 1: Inhibition of Cytochrome P450 Enzymes
| Compound | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Omeprazole | CYP2C19 | IC50 | 1.41 | [1] |
| Ki | 1.7 - 9.1 | |||
| CYP3A4 | IC50 | > 50 | ||
| Lansoprazole | CYP2C19 | IC50 | 1.2 | |
| CYP2C9 | EC50 (activation) | 19.9 - 30.2 | [2] | |
| CYP3A4 | IC50 | ~20 | ||
| Pantoprazole | CYP2C19 | IC50 | 93 | |
| Papain (pH 5.0) | IC50 | 37 | [3] |
Table 2: Inhibition of Carbonic Anhydrase
| Compound | Enzyme Isozyme | Inhibition Parameter | Value (µM) | pH | Reference |
| Omeprazole | Carbonic Anhydrase I | % Inhibition at 1µM | 19% | 5.0 | |
| Carbonic Anhydrase II | % Inhibition at 1µM | 24% | 5.0 | ||
| Gastric Mucosa CA IV | % Inhibition at 1µM | 20% | 5.0 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
In Vitro CYP2C19 Inhibition Assay (Fluorometric Method)
This protocol is adapted from a high-throughput fluorometric assay for screening CYP2C19 inhibitors.[4][5]
Materials:
-
Recombinant human CYP2C19 enzyme preparation
-
CYP2C19 fluorogenic substrate (e.g., a coumarin-based substrate)
-
Omeprazole sodium, Lansoprazole, Pantoprazole (and other test compounds)
-
Positive control inhibitor (e.g., Ticlopidine)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well microtiter plates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CYP2C19 enzyme in potassium phosphate buffer on ice.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare serial dilutions of omeprazole sodium and other test compounds in the assay buffer. Also, prepare a dilution series of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds and controls.
-
Add the CYP2C19 enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate. The reaction is typically monitored for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the colorimetric assay that measures the esterase activity of carbonic anhydrase.[6][7][8]
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Omeprazole sodium and other test compounds
-
Positive control inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4)
-
96-well microtiter plates (clear, flat-bottom)
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetone.
-
Prepare serial dilutions of omeprazole sodium and other test compounds in the assay buffer. Also, prepare a dilution series of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme solution, and the test compounds or controls.
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 5-10 minutes) to monitor the formation of the p-nitrophenolate ion.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This guide demonstrates that while omeprazole sodium is a highly effective proton pump inhibitor, it exhibits cross-reactivity with several non-target enzymes, most notably CYP2C19. The provided comparative data with other PPIs, such as lansoprazole and pantoprazole, highlights differences in their inhibitory profiles, which can have significant clinical implications for drug-drug interactions. The detailed experimental protocols and visual workflows offer a practical resource for researchers to assess the off-target effects of omeprazole and other compounds in a preclinical setting. A thorough understanding of a drug's selectivity is paramount for the development of safer and more effective therapeutics.
References
- 1. Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lansoprazole enantiomer activates human liver microsomal CYP2C9 catalytic activity in a stereospecific and substrate-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]
- 6. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Omeprazole Sodium: A Comparative Guide for its Use as a Negative Control in Vacuolar H+-ATPase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of omeprazole sodium's activity with that of established vacuolar H+-ATPase (V-ATPase) inhibitors. It is designed to assist researchers in designing experiments where omeprazole sodium can serve as a robust negative control, ensuring the specificity of findings in V-ATPase inhibitor studies. Experimental data, detailed protocols, and illustrative diagrams are included to support this application.
Introduction to V-ATPase and the Role of Specific Inhibitors
Vacuolar H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor recycling, and neurotransmitter uptake. Given their importance, V-ATPases are significant targets for therapeutic intervention in diseases like cancer and osteoporosis.
Specific inhibitors, such as bafilomycin A1 and concanamycin A, are indispensable tools for studying V-ATPase function. However, to conclusively attribute an observed effect to V-ATPase inhibition, a reliable negative control is paramount. An ideal negative control should be structurally or functionally related to the inhibitor but lack significant activity against the target enzyme at the concentrations used.
Omeprazole: Mechanism of Action and Specificity
Omeprazole is a well-known proton pump inhibitor (PPI) widely used to reduce gastric acid secretion. Its primary target is the gastric H+/K+-ATPase, an enzyme responsible for pumping protons into the stomach lumen. Omeprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculus, converts to a reactive tetracyclic sulfenamide. This active form then covalently binds to cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inhibition.[1][2][3][4][5]
While omeprazole's primary target is the H+/K+-ATPase, studies have shown that it can also inhibit V-ATPase, but with significantly lower potency.[1] This inhibition of V-ATPase by omeprazole is thought to occur through interaction with cytosolic sulfhydryl groups and can be prevented by the membrane-impermeable reducing agent glutathione.[1] This differential potency and mechanism form the basis for its use as a negative control in V-ATPase research.
Comparative Performance: Omeprazole vs. Specific V-ATPase Inhibitors
The key to utilizing omeprazole sodium as a negative control lies in the vast difference in its inhibitory concentration for H+/K+-ATPase versus V-ATPase, especially when compared to potent and specific V-ATPase inhibitors like bafilomycin A1.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of omeprazole and bafilomycin A1 against their respective primary and secondary targets.
| Compound | Primary Target | IC50 (Primary Target) | Secondary Target | IC50 (Secondary Target) | Reference |
| Omeprazole | H+/K+-ATPase (gastric glands) | ~0.25 µM | V-ATPase (osteoclast-mediated 45Ca-release) | ~200 µM | [1] |
| H+/K+-ATPase (gastric vesicles) | ≥ 3 µM | V-ATPase (kidney/bone vesicles) | ≥ 100 µM | [1] | |
| V-ATPase (lysosomal) | ~70% inhibition at 20 µM | [6][7] | |||
| Bafilomycin A1 | V-ATPase (kidney/bone vesicles) | ~2 nM | H+/K+-ATPase (gastric vesicles) | ~50 µM | [1] |
| V-ATPase | 0.44 nM | [8] |
As the data indicates, there is a several-orders-of-magnitude difference in the concentration of omeprazole required to inhibit V-ATPase compared to H+/K+-ATPase. Conversely, bafilomycin A1 is a highly potent V-ATPase inhibitor with significantly less effect on H+/K+-ATPase at nanomolar concentrations. This stark contrast in potency and selectivity underpins the rationale for using omeprazole as a negative control.
Experimental Protocols
When using omeprazole as a negative control in V-ATPase inhibitor studies, it is crucial to employ concentrations that are effective against H+/K+-ATPase (if present and relevant as a control target) but are well below the threshold for significant V-ATPase inhibition.
Protocol 1: V-ATPase Activity Assay in Isolated Vesicles
This protocol is adapted from methodologies described in the literature for measuring proton pumping activity.
Objective: To assess the inhibitory effect of a test compound on V-ATPase-mediated proton transport, using omeprazole as a negative control.
Materials:
-
Isolated membrane vesicles enriched in V-ATPase (e.g., from kidney medulla or osteoclasts)
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Acridine orange (fluorescent pH probe)
-
Test V-ATPase inhibitor (e.g., bafilomycin A1)
-
Omeprazole sodium solution
-
Fluorometer
Procedure:
-
Resuspend isolated vesicles in the assay buffer.
-
Add acridine orange to the vesicle suspension to a final concentration of 1-5 µM.
-
Aliquot the vesicle suspension into cuvettes.
-
Add the test inhibitor, omeprazole (e.g., at a concentration range of 1-10 µM, which is effective against H+/K+-ATPase but has minimal effect on V-ATPase), or vehicle control to the respective cuvettes and incubate for a specified time.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 490 nm, Emission: 530 nm).
-
Initiate the proton pumping reaction by adding ATP (final concentration 1-2 mM).
-
Monitor the quenching of acridine orange fluorescence over time, which is indicative of intravesicular acidification.
-
Calculate the initial rate of fluorescence quenching for each condition. The percentage of inhibition is determined by comparing the rates in the presence of inhibitors to the vehicle control.
Protocol 2: ATPase Activity Assay (Phosphate Release)
This protocol measures the enzymatic activity of V-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Objective: To measure the effect of a test compound on the ATP hydrolysis activity of V-ATPase, with omeprazole as a negative control.
Materials:
-
Purified or enriched V-ATPase preparation
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Test V-ATPase inhibitor
-
Omeprazole sodium solution
-
Phosphate detection reagent (e.g., PiColorLock™ Gold Phosphate Detection System)
-
Microplate reader
Procedure:
-
Pre-incubate the V-ATPase preparation with the test inhibitor, omeprazole, or vehicle control in the assay buffer at 37°C for 10-15 minutes.
-
Initiate the ATPase reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength according to the manufacturer's instructions for the phosphate detection kit.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each sample and determine the percentage of inhibition relative to the vehicle control.
Visualizations
Signaling Pathway of Proton Pump Inhibition
Caption: Differential inhibition of proton pumps.
Experimental Workflow for V-ATPase Inhibitor Screening
Caption: V-ATPase inhibitor screening workflow.
Conclusion
Omeprazole sodium can be a valuable and appropriate negative control in V-ATPase inhibitor studies due to its well-characterized mechanism of action and, most importantly, its significantly lower potency against V-ATPase compared to its primary target, the H+/K+-ATPase. When used at concentrations that are orders of magnitude lower than its IC50 for V-ATPase, omeprazole can help researchers differentiate the specific effects of potent V-ATPase inhibitors from off-target or non-specific effects. The experimental protocols and comparative data provided in this guide offer a framework for the judicious use of omeprazole sodium to enhance the rigor and validity of V-ATPase research.
References
- 1. Omeprazole and bafilomycin, two proton pump inhibitors: differentiation of their effects on gastric, kidney and bone H(+)-translocating ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 7. Suppression of vacuolar-type ATPase and induction of endoplasmic reticulum stress by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Omeprazole's R- and S-Enantiomers in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Omeprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related disorders, is a racemic mixture of two enantiomers: R-omeprazole and S-omeprazole (esomeprazole). While both enantiomers are equipotent at the cellular level in their primary mechanism of action, their distinct metabolic profiles lead to significant differences in their overall pharmacological effects.[1][2] This guide provides an objective comparison of the performance of R- and S-omeprazole in various cellular assays, supported by experimental data and detailed methodologies.
Core Differences in Metabolism Drive Pharmacokinetic Variability
The primary distinction between R- and S-omeprazole lies in their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver, particularly CYP2C19 and CYP3A4.[3][4] S-omeprazole is metabolized more slowly and consistently than R-omeprazole, resulting in higher and more sustained plasma concentrations.[2][4] This difference in metabolic stability is a key factor in the development of esomeprazole as a single-enantiomer drug.[3]
In Vitro Metabolism Data
The following table summarizes the differential metabolism of omeprazole enantiomers by the major contributing CYP enzymes.
| Enantiomer | Primary Metabolizing Enzyme | Major Metabolite(s) | Intrinsic Clearance |
| R-omeprazole | CYP2C19 | 5-hydroxy R-omeprazole | Approximately 3 times higher than S-omeprazole[3] |
| CYP3A4 | R-omeprazole Sulfone (minor) | ||
| S-omeprazole (Esomeprazole) | CYP2C19 | 5-hydroxy S-omeprazole (minor pathway) | Lower and less variable than R-omeprazole[3][4] |
| CYP3A4 | S-omeprazole Sulfone (major pathway) | ||
| CYP2C19 | 5'-O-desmethyl S-omeprazole |
Data synthesized from multiple sources indicating the primary metabolic pathways and relative clearance rates.[3][4][5]
Differential Effects on Cellular Signaling Pathways
Beyond their primary function as proton pump inhibitors, the enantiomers of omeprazole exhibit differential effects on other cellular pathways, such as the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Activation
In human hepatocytes and cell lines, both enantiomers of omeprazole act as activators of the AhR, a key regulator of xenobiotic metabolism. However, their potency varies in a concentration-dependent manner.
| Concentration Range | Effect on AhR Activation and CYP1A Induction |
| Low Concentrations (10-100 µM) | S-enantiomers are stronger activators of AhR and inducers of CYP1A genes compared to R-enantiomers.[6][7] |
| High Concentrations (250 µM) | R-enantiomers are stronger AhR activators and CYP1A inducers than S-enantiomers.[6][7] |
Primary Pharmacodynamic Effect: H+,K+-ATPase Inhibition
At the cellular level, both R- and S-omeprazole are prodrugs that convert to the same active inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[2] This active form covalently binds to cysteine residues on the enzyme.[7] Therefore, the enantiomers are considered equipotent in their direct inhibitory action on the proton pump.[1] Studies on isolated gastric glands and H+,K+-ATPase from human gastric mucosa have shown that omeprazole (as a racemate) effectively inhibits acid production regardless of the stimulant, with a reported IC50 value of approximately 50 nM in stimulated gastric glands.[8]
Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the intrinsic clearance and metabolic pathways of omeprazole enantiomers.
Methodology:
-
Incubation: R-omeprazole and S-omeprazole are incubated separately with human liver microsomes or cDNA-expressed CYP2C19 and CYP3A4 enzymes.[3]
-
Reaction Conditions: The reaction mixture typically contains the substrate (omeprazole enantiomer), the enzyme source, and an NADPH-generating system to initiate the metabolic reaction.[3]
-
Metabolite Identification and Quantification: At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The formation of metabolites is then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is used to calculate kinetic parameters such as Km and Vmax, and ultimately the intrinsic clearance of each enantiomer.[9]
Cellular Assays for AhR Activation
Objective: To assess the enantiospecific effects of omeprazole on the AhR-CYP1A pathway.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions.[6][7]
-
Treatment: Cells are treated with varying concentrations of R- and S-omeprazole.
-
Gene Reporter Assays: To measure the transcriptional activity of AhR, cells are transfected with a reporter plasmid containing AhR response elements upstream of a luciferase gene. Luciferase activity is measured after treatment.[6][7]
-
RT-PCR Analysis: To quantify the induction of CYP1A1/2 mRNAs, total RNA is extracted from the treated cells, reverse transcribed to cDNA, and subjected to quantitative PCR.[6][7]
-
Western Blot Analysis: To determine the levels of CYP1A1/2 proteins, total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[6][7]
-
EROD Assay: The catalytic activity of CYP1A1/2 is measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a substrate to a fluorescent product.[6][7]
Visualizations
References
- 1. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Omeprazole and Lansoprazole on the Aryl Hydrocarbon Receptor
A comprehensive guide for researchers on the differential effects of two common proton pump inhibitors on AhR signaling, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of the effects of omeprazole and lansoprazole on the aryl hydrocarbon receptor (AhR) signaling pathway. Both proton pump inhibitors are known to activate the AhR, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1][2] However, their potencies and the nuances of their interactions with the AhR pathway exhibit notable differences, including stereospecific effects of their enantiomers.[3][4] This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the involved pathways and workflows to support further research in this area.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of omeprazole and lansoprazole and their respective S- and R-enantiomers on AhR activation and subsequent functional readouts. The data is compiled from studies using human hepatoma cell lines (HepG2) and primary human hepatocytes.[4]
| Compound | Parameter | Value | Cell Line/System |
| S-Omeprazole | AhR Activation (EC50) | 22.9 ± 7.9 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 7.5 ± 3.0 µM | AZ-AHR (HepG2 reporter cell line) | |
| R-Omeprazole | AhR Activation (EC50) | > 100 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 54.8 ± 25.9 µM | AZ-AHR (HepG2 reporter cell line) | |
| EROD Activity Induction | ~27% of TCDD induction (at 100 µM) | Primary Human Hepatocytes | |
| rac-Omeprazole | AhR Activation (EC50) | 30.1 ± 2.2 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 73.8 ± 23.4 µM | AZ-AHR (HepG2 reporter cell line) | |
| S-Lansoprazole | AhR Activation (EC50) | 1.9 ± 0.3 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 10.1 ± 3.7 µM | AZ-AHR (HepG2 reporter cell line) | |
| R-Lansoprazole | AhR Activation (EC50) | 5.7 ± 2.9 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 56.2 ± 8.5 µM | AZ-AHR (HepG2 reporter cell line) | |
| rac-Lansoprazole | AhR Activation (EC50) | 2.4 ± 0.1 µM | AZ-AHR (HepG2 reporter cell line) |
| TCDD-induced AhR Activity (IC50) | 17.8 ± 2.1 µM | AZ-AHR (HepG2 reporter cell line) |
Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in AhR activation. IC50 values represent the concentration that causes 50% inhibition of the maximal AhR activation induced by the potent AhR agonist TCDD. EROD (7-ethoxyresorufin-O-deethylase) activity is a measure of CYP1A1/2 enzymatic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the aryl hydrocarbon receptor signaling pathway and a typical experimental workflow for assessing the effects of compounds like omeprazole and lansoprazole.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the comparative studies of omeprazole and lansoprazole on the AhR pathway.[4][5]
AhR-Mediated Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of the AhR in response to compound treatment.
-
Cell Line: A stably transfected human hepatoma cell line (e.g., AZ-AHR, derived from HepG2) containing a luciferase reporter gene under the control of AhR-responsive elements (XREs) is used.[6]
-
Cell Culture and Seeding: Cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compounds (omeprazole, lansoprazole, and their enantiomers) or a vehicle control (e.g., DMSO). For antagonist assessment, cells are co-treated with the test compounds and a known AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4]
-
Incubation: Cells are incubated with the compounds for a defined period, typically 24 hours.[5]
-
Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[7]
-
Data Analysis: Luciferase activity is normalized to a co-reporter (if used) or total protein content. The data is expressed as fold induction over the vehicle control. EC50 and IC50 values are calculated from the dose-response curves.[4]
Quantitative Real-Time PCR (RT-PCR) for CYP1A1 mRNA Expression
This method measures the relative expression levels of the AhR target gene, CYP1A1, at the mRNA level.
-
Cell Culture and Treatment: Human hepatocytes or HepG2 cells are seeded in 6-well plates and treated with the test compounds or vehicle control for 24 hours.[5][8]
-
RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9][10]
-
Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[9] The PCR reaction is typically performed using a SYBR Green or TaqMan-based detection method.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the delta-delta Ct method and expressed as fold change compared to the vehicle-treated control cells.[10]
EROD (7-Ethoxyresorufin-O-deethylase) Assay
This enzymatic assay measures the catalytic activity of CYP1A1 and CYP1A2.
-
Cell Culture and Treatment: Cells (e.g., HepG2 or primary human hepatocytes) are cultured and treated with the test compounds for a specified duration (e.g., 24-72 hours) to allow for enzyme induction.[4]
-
Assay Procedure: After treatment, the cell culture medium is replaced with a reaction mixture containing the substrate 7-ethoxyresorufin. The cells are incubated at 37°C.
-
Detection: The product of the enzymatic reaction, resorufin, is a fluorescent molecule. The fluorescence is measured at specific excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) using a microplate reader.[5]
-
Data Analysis: The rate of resorufin formation is proportional to the CYP1A1/2 enzyme activity. The results are often expressed as fold induction over the vehicle control or as a percentage of the activity induced by a potent inducer like TCDD.[4]
Discussion of Comparative Effects
The experimental data reveals a complex and enantiospecific interaction of omeprazole and lansoprazole with the AhR signaling pathway.
-
Potency: Lansoprazole generally demonstrates a higher potency for AhR activation compared to omeprazole, as indicated by its lower EC50 values.[4]
-
Enantiospecificity: For both drugs, the S-enantiomers (esomeprazole and dexlansoprazole) are more potent activators of AhR at lower concentrations.[2][3] However, at higher concentrations, the R-enantiomers show stronger AhR activation and CYP1A induction.[3]
-
Agonist and Antagonist Behavior: While both compounds act as AhR agonists, they also exhibit antagonistic properties by inhibiting TCDD-induced AhR activity.[4] The S-enantiomers are more potent inhibitors of TCDD-induced activity.[4]
-
Mechanism of Action: It is important to note that omeprazole and lansoprazole are not direct ligands for the AhR.[1] Their mechanism of AhR activation is thought to be indirect, potentially involving signal transduction pathways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The aryl hydrocarbon receptor ligand omeprazole inhibits breast cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Aryl Hydrocarbon Receptor Nuclear Translocator in Hepatocytes Is Required for Aryl Hydrocarbon Receptor–Mediated Adaptive and Toxic Responses in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Omeprazole and pantoprazole in stability studies
A Head-to-Head Comparison of Omeprazole and Pantoprazole Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the chemical stability of two widely used proton pump inhibitors (PPIs), omeprazole and pantoprazole. Both are substituted benzimidazoles that act as prodrugs, requiring an acidic environment to convert to their active form. However, this inherent need for an acidic milieu for activation is contrasted by their instability in low pH environments, a critical factor for formulation and drug delivery. Understanding their respective stability profiles under various stress conditions is paramount for developing robust, effective, and safe pharmaceutical products.
General Stability Overview
Proton pump inhibitors are notoriously acid-labile.[1] Their chemical structure is susceptible to rapid degradation in the acidic environment of the stomach.[1] This necessitates formulation strategies, such as enteric coatings, to protect the active pharmaceutical ingredient (API) until it reaches the more alkaline environment of the small intestine for absorption.[1][2] The primary mechanism of action involves conversion to a tetracyclic sulfenamide in the acidic canaliculus of the parietal cell.[3][4] However, premature degradation can lead to loss of efficacy and the formation of various impurities.
Comparative studies generally indicate that pantoprazole exhibits greater stability than omeprazole, particularly in acidic solutions.[4][5] The order of acid stability among several PPIs has been reported as pantoprazole > omeprazole > lansoprazole > rabeprazole.[4] This difference in stability can influence formulation requirements, shelf-life, and clinical administration practices, especially for intravenous preparations.
Comparative Stability Under Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[6][7] Below is a summary of the degradation behavior of omeprazole and pantoprazole under various stress conditions as mandated by ICH guidelines.
Data Summary of Forced Degradation Studies
| Stress Condition | Omeprazole Degradation | Pantoprazole Degradation | Key Observations |
| Acidic Hydrolysis | Highly susceptible. Degrades rapidly in acidic media (pH < 5).[3][8] Forms multiple degradation products.[9][10] | More stable than omeprazole but still degrades.[6][11][12] Major degradation products include sulfide and sulfone impurities.[6][11] | Pantoprazole's chemical structure imparts greater resistance to acid-catalyzed degradation.[4] |
| Alkaline Hydrolysis | Undergoes degradation.[8][9] | Generally found to be more stable under alkaline conditions.[6][11][12] | Both drugs show greater stability in alkaline vs. acidic conditions, but pantoprazole is comparatively more robust. |
| Oxidative | Susceptible to oxidation, forming multiple degradation products.[8][9] | Degrades under oxidative stress, forming sulfone and sulfide impurities.[6][11][12] | Both molecules have a sulfide group that is a primary target for oxidation. |
| Thermal | Degrades under dry heat conditions.[9] | Reported to be stable under dry heat conditions.[6][11][12] | Pantoprazole shows superior thermal stability in the solid state compared to omeprazole. |
| Photolytic | Degrades upon exposure to light.[9] | Susceptible to degradation upon exposure to light.[6][7] | Both drugs require protection from light to prevent photolytic degradation. |
Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration). The table provides a qualitative comparison based on available literature.
Stability in Intravenous Infusion Solutions
The stability of PPIs in intravenous (IV) solutions is a critical parameter for clinical practice. Studies have directly compared omeprazole and pantoprazole when diluted in common infusion fluids like 0.9% NaCl and 5% Dextrose.
Comparative Stability of IV Solutions at 22°C
| Infusion Fluid | Drug | Drug Concentration Loss over 48 hours | pH Change over 48 hours | Key Findings |
| 0.9% NaCl | Omeprazole | < 6%[13][14][15] | Minimal (< 0.2 units)[13][14] | Both drugs are relatively stable for up to 48 hours, allowing for extended infusion times beyond initial manufacturer recommendations.[13][15] |
| Pantoprazole | < 6%[13][14][15] | Minimal (< 0.2 units)[13][14] | ||
| 5% Dextrose | Omeprazole | Greater decrease than in NaCl[13][14] | Greater decrease than in NaCl[14] | The rate of decay for both drugs was greater in 5% Dextrose, though the loss did not exceed 6% in the first 48 hours.[13][14] |
| Pantoprazole | Greater decrease than in NaCl[13][14] | Greater decrease than in NaCl[14] |
A visual comparison study noted that an injectable formulation of pantoprazole is about three times more stable than that of omeprazole, with omeprazole solutions showing substantial discoloration after just one hour.[5]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical procedure for subjecting a PPI to various stress conditions as per ICH guidelines.[6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the API (Omeprazole or Pantoprazole) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1M HCl.
-
Heat the solution at 80°C for a specified period (e.g., 8 hours).
-
Cool the solution and neutralize with an equivalent amount of 1M NaOH.
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1M NaOH.
-
Heat the solution at 80°C for a specified period (e.g., 8 hours).
-
Cool and neutralize with an equivalent amount of 1M HCl.
-
Dilute to the final concentration.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24-48 hours).
-
Dilute to the final concentration.
-
-
Thermal Degradation (Solid State):
-
Keep the solid drug powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).[6]
-
Dissolve and dilute the stressed sample to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the API (e.g., 1 mg/mL in methanol) to direct sunlight or a photostability chamber for a specified duration.[6]
-
Prepare a control sample stored in the dark.
-
Dilute the exposed sample to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 10-20%) to ensure that the analytical method can resolve the API from its degradation products.[6]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of PPIs and their degradation products.
-
Instrumentation: An HPLC system with a UV or PDA detector (e.g., Alliance HPLC System).[16][17]
-
Column: C18 reverse-phase column (e.g., Hypersil ODS, 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a gradient elution using 0.01 M phosphate buffer (pH 7.0) and acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 290 nm for pantoprazole or 305 nm for omeprazole.[11][18]
-
Column Temperature: Maintained at 30°C.[19]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard, control, and stressed samples.
-
Record the chromatograms and calculate the percentage of the remaining API and the formation of degradation products using peak areas.
-
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: General pathway for PPI activation and degradation.
Conclusion
The stability profiles of omeprazole and pantoprazole show clear distinctions that are critical for pharmaceutical development and clinical application. The available data consistently indicate that pantoprazole is chemically more stable than omeprazole , particularly under acidic and thermal stress conditions.[5][6][11][12] While both drugs degrade under oxidative and photolytic stress, pantoprazole's superior stability in low pH environments makes it a more robust molecule. This enhanced stability may contribute to more consistent bioavailability and facilitates easier handling and preparation, especially for intravenous formulations. For researchers and drug development professionals, these differences underscore the importance of selecting the appropriate PPI based not only on its pharmacological properties but also on its chemical stability, which directly impacts formulation design, manufacturing processes, and the ultimate performance of the drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Visual documentation of the stability of intravenous solutions of omeprazole (Losec) and pantoprazole (Pantoloc)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. actascientific.com [actascientific.com]
- 8. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Omeprazole Sodium and Pantoprazole Sodium Diluted for Intravenous Infusion | Semantic Scholar [semanticscholar.org]
- 16. waters.com [waters.com]
- 17. selectscience.net [selectscience.net]
- 18. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Omeprazole and Esomeprazole in Helicobacter pylori Eradication Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic success of omeprazole versus esomeprazole in the context of Helicobacter pylori (H. pylori) eradication studies. By presenting quantitative data from clinical trials and meta-analyses, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to be an objective resource for the scientific community.
Introduction
Helicobacter pylori is a bacterium that colonizes the gastric mucosa and is a major causative factor in various gastroduodenal diseases, including peptic ulcers and gastric cancer. Standard eradication therapy typically involves a combination of antibiotics and a proton pump inhibitor (PPI). Omeprazole, a racemic mixture of R- and S-isomers, and its S-isomer, esomeprazole, are widely used PPIs that play a crucial role in these regimens by suppressing gastric acid, which enhances antibiotic efficacy and creates a less favorable environment for the bacterium.[1] This guide delves into the comparative efficacy of these two commonly prescribed PPIs.
Mechanism of Action of Proton Pump Inhibitors
Omeprazole and esomeprazole are prodrugs that, once absorbed and circulated to the parietal cells of the stomach, are activated in the acidic environment of the secretory canaliculi.[2] The activated form then covalently binds to and irreversibly inhibits the H+/K+ ATPase (proton pump), the final step in the gastric acid secretion pathway.[1][3] This inhibition leads to a profound and prolonged reduction in gastric acid production.[1] Esomeprazole is reported to have a higher oral bioavailability and more consistent acid suppression compared to omeprazole.[4]
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the mechanism of action of proton pump inhibitors.
Caption: Signaling pathway of gastric acid secretion and PPI inhibition.
Comparative Efficacy: Quantitative Data
Numerous studies have compared the efficacy of omeprazole and esomeprazole in H. pylori eradication regimens. The following tables summarize the eradication rates from key comparative studies. The data is presented for both Intention-To-Treat (ITT) and Per-Protocol (PP) populations. ITT analysis includes all randomized patients, regardless of whether they completed the study, while PP analysis includes only those who fully adhered to the protocol.
Triple Therapy Eradication Rates
Triple therapy typically consists of a PPI, clarithromycin, and amoxicillin or metronidazole for 7-14 days.[5]
| Study/Meta-Analysis | Treatment Arm (PPI + Antibiotics) | Duration | Eradication Rate (ITT) | Eradication Rate (PP) |
| Randomized Controlled Trial[4] | Esomeprazole 40mg once daily + Amoxicillin 1g twice daily + Clarithromycin 500mg twice daily | 7 days | 81% | Not Reported |
| Omeprazole 20mg twice daily + Amoxicillin 1g twice daily + Clarithromycin 500mg twice daily | 7 days | 71% | Not Reported | |
| Esomeprazole 40mg twice daily + Amoxicillin 1g twice daily + Clarithromycin 500mg twice daily | 7 days | 96% | Not Reported | |
| Meta-Analysis[6] | Esomeprazole-based triple therapy | 7 days | 86% | Not Reported |
| Other PPI-based triple therapy (mainly omeprazole) | 7 days | 81% | Not Reported | |
| Meta-Analysis | Esomeprazole 20mg + Antibiotics | 7 days | No significant difference compared to Omeprazole 20mg | Not Reported |
| Esomeprazole 40mg + Antibiotics | 7 days | Statistically significant difference compared to Omeprazole 20mg | Not Reported |
Quadruple Therapy Eradication Rates
Quadruple therapy, often used as a first-line or rescue therapy, typically includes a PPI, bismuth, metronidazole, and tetracycline.
| Study/Meta-Analysis | Treatment Arm (PPI + Other agents) | Duration | Eradication Rate (ITT) | Eradication Rate (PP) |
| Observational Study | Esomeprazole-based quadruple therapy | 10-14 days | 90.0% | Not Reported |
| Omeprazole-based quadruple therapy | 10-14 days | 82.0% | Not Reported |
Experimental Protocols
The following section details the typical methodologies employed in clinical trials comparing omeprazole and esomeprazole for H. pylori eradication.
Patient Selection Criteria
-
Inclusion Criteria:
-
Adult patients (typically ≥18 years of age).[7]
-
Confirmed H. pylori infection, diagnosed by at least two positive tests (e.g., urea breath test, histology, rapid urease test, or stool antigen test).[8][9]
-
Presence of dyspeptic symptoms, peptic ulcer disease, or gastritis confirmed by endoscopy.[7][9]
-
Signed informed consent.[7]
-
-
Exclusion Criteria:
Diagnostic and Eradication Confirmation Methods
-
Initial Diagnosis: H. pylori infection is typically confirmed using a combination of invasive and non-invasive tests to ensure accuracy.
-
Urea Breath Test (UBT): A highly sensitive and specific non-invasive test that detects active infection by measuring labeled carbon dioxide in the breath after ingestion of urea.[8][12]
-
Histology: Microscopic examination of gastric biopsy samples to identify the presence of H. pylori.[13]
-
Rapid Urease Test (RUT): A quick test performed on a gastric biopsy sample that detects the urease enzyme produced by H. pylori.[12]
-
Stool Antigen Test: A non-invasive test that detects H. pylori antigens in a stool sample.[8]
-
-
Confirmation of Eradication: To confirm successful eradication, testing is performed at least 4 weeks after the completion of antibiotic therapy and after PPIs have been withheld for at least 1-2 weeks to avoid false-negative results.[14] The preferred methods for confirming eradication are the Urea Breath Test or a stool antigen test.[15]
The workflow of a typical randomized controlled trial comparing omeprazole and esomeprazole is illustrated below.
Caption: Workflow of a comparative clinical trial.
Conclusion
Both omeprazole and esomeprazole, in combination with appropriate antibiotics, are effective in eradicating H. pylori. Meta-analyses suggest that while esomeprazole may offer a slight advantage in eradication rates, particularly at higher doses, the overall efficacy is often comparable to omeprazole-based therapies.[5][6] The choice between these two PPIs may be influenced by factors such as cost, local formulary guidelines, and physician experience. For researchers and drug development professionals, understanding the nuances in their clinical performance and the methodologies used to evaluate them is crucial for designing future studies and developing novel therapeutic strategies against H. pylori infection.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Esomeprazole versus omeprazole for the eradication of Helicobacter pylori infection: results of a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A meta-analysis: comparison of esomeprazole and other proton pump inhibitors in eradicating Helicobacter pylori - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Helicobacter pylori (H. pylori) infection - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 9. brieflands.com [brieflands.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Diagnosing Helicobacter pylori: The Urea Breath Test and Alternative Methods | Clinical Labs - Australian Clinical Labs [clinicallabs.com.au]
- 12. Diagnostic Methods for Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic performance of urea breath test, rapid urea test, and histology for Helicobacter pylori infection in patients with partial gastrectomy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Clinical Rationale for Confirmation Testing After Treatment of Helicobacter pylori Infection: Implications of Rising Antibiotic Resistance. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacokinetics of Omeprazole and its S-enantiomer, Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the proton pump inhibitors (PPIs) omeprazole and its S-enantiomer, esomeprazole. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these two widely used drugs.
Omeprazole is a racemic mixture of two stereoisomers, R-omeprazole and S-omeprazole (esomeprazole).[1] While both enantiomers possess pharmacological activity, they exhibit significant differences in their pharmacokinetic properties, primarily due to stereoselective metabolism.[1] This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic and signaling pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of omeprazole and esomeprazole have been extensively studied. Esomeprazole consistently demonstrates a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[2] This is attributed to its slower metabolism.[3] A summary of key pharmacokinetic parameters is presented in the table below.
| Parameter | Omeprazole (20 mg) | Esomeprazole (20 mg) | R-omeprazole (20 mg) | Reference |
| Bioavailability | 30-40% | 90% | - | [4] |
| Time to Peak (Tmax) | 0.5-3.5 hours | 1.5 hours | - | [4] |
| Half-life (t½) | 0.5-1 hour | 1.2-1.5 hours | - | [4] |
| Protein Binding | 95% | 97% | - | [4] |
| AUC Day 1 (µmol·h/L) | 1.04 | 1.52 | 0.62 | [2] |
| AUC Day 5 (µmol·h/L) | 1.63 | 2.84 | 0.68 | [2] |
Experimental Protocols
The following section outlines a typical experimental protocol for a pharmacokinetic study comparing single oral doses of omeprazole and esomeprazole in healthy subjects. This protocol is a synthesized representation based on common practices in bioequivalence and pharmacokinetic studies.
Study Design
A randomized, open-label, two-period, two-sequence, single-dose crossover study is a standard design for comparing the pharmacokinetics of two drug formulations.[5][6]
1. Subject Selection:
-
Enroll healthy adult male and non-pregnant female volunteers.[6]
-
Conduct a comprehensive health screening, including medical history, physical examination, and laboratory tests, to ensure subjects meet the inclusion criteria.[5]
-
Obtain written informed consent from all participants.[7]
2. Study Conduct:
-
Subjects are randomly assigned to one of two treatment sequences: receiving the test drug (e.g., generic omeprazole) in the first period and the reference drug (e.g., branded omeprazole or esomeprazole) in the second, or vice versa.[5]
-
A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[7]
-
Subjects fast overnight for at least 10 hours before and 4 hours after drug administration.[7]
-
A single oral dose of the assigned drug is administered with a standardized volume of water.[7]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points before and after drug administration. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.33, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 5, 6, 8, and 10 hours).[5]
4. Bioanalytical Method:
-
Plasma concentrations of the drug and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)
-
Elimination half-life (t½)
-
6. Statistical Analysis:
-
The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the two formulations.
Metabolic Pathways
Omeprazole and esomeprazole are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3] The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[3] The metabolism is stereoselective, meaning the two enantiomers of omeprazole are metabolized differently.[1]
R-omeprazole is primarily metabolized by CYP2C19 to 5-hydroxyomeprazole.[3] In contrast, esomeprazole (S-omeprazole) is metabolized to a lesser extent by CYP2C19, leading to a lower clearance and higher plasma concentrations.[1] Both enantiomers are also metabolized by CYP3A4 to omeprazole sulfone.[3] The genetic polymorphism of CYP2C19 can significantly impact the metabolism of omeprazole, with individuals who are "poor metabolizers" having higher plasma concentrations of the drug.[8]
Signaling Pathway: Proton Pump Inhibition
Omeprazole and esomeprazole are prodrugs that require activation in an acidic environment.[9] They accumulate in the acidic canaliculi of the gastric parietal cells.[9] In this acidic environment, the drug is converted to its active form, a sulfenamide derivative.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function.[3] This blockage of the proton pump is the final step in gastric acid secretion.[10]
References
- 1. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 10. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Omeprazole versus H2-Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the efficacy of omeprazole, a proton pump inhibitor (PPI), and various H2-receptor antagonists (H2RAs) in the inhibition of gastric acid secretion. The data presented is derived from studies on isolated parietal cells and gastric glands, offering a direct comparison of their mechanisms and potency at the cellular level.
Executive Summary
Omeprazole demonstrates significantly higher potency in inhibiting stimulated gastric acid secretion in vitro compared to the H2-receptor antagonists cimetidine, ranitidine, and famotidine. Unlike H2RAs, which competitively block the histamine H2 receptor, omeprazole irreversibly inhibits the final step in the acid secretion pathway, the H+,K+-ATPase (proton pump). This fundamental mechanistic difference accounts for omeprazole's broader and more potent inhibitory activity against various secretagogues.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of omeprazole and various H2-receptor antagonists against stimulated acid production in isolated human parietal cells and rabbit gastric glands. Lower IC50 values indicate higher potency.
| Drug | Preparation | Stimulant | IC50 (M) |
| Omeprazole | Isolated Human Parietal Cells | Histamine (high conc.) | 2 x 10⁻⁷[1] |
| Histamine (low conc.) | 3 x 10⁻⁸[1] | ||
| db-cAMP | 5 x 10⁻⁶[1] | ||
| Cimetidine | Isolated Human Parietal Cells | Histamine (high conc.) | 1 x 10⁻⁵[1] |
| Histamine (low conc.) | 1 x 10⁻⁶[1] | ||
| Ranitidine | Isolated Human Parietal Cells | Histamine (high conc.) | 1 x 10⁻⁵[1] |
| Histamine (low conc.) | 2 x 10⁻⁷[1] | ||
| Famotidine | Isolated Rat Parietal Cells | Histamine | ~1.7 x 10⁻⁸ (estimated)¹ |
¹In vitro studies have shown famotidine to be approximately 6 times more potent than ranitidine on a molar basis.
Signaling Pathways and Mechanisms of Action
The secretion of gastric acid by parietal cells is a complex process involving multiple signaling pathways that converge on the H+,K+-ATPase. H2-receptor antagonists and omeprazole interrupt this process at distinct points, as illustrated below.
Experimental Protocols
Isolation of Rabbit Gastric Glands
This protocol is adapted from established methods for isolating viable gastric glands for in vitro studies.
Materials:
-
New Zealand White rabbit
-
Saline solution
-
Collagenase (1 mg/mL in Eagle's medium)
-
Eagle's medium
-
Washing buffer (e.g., Hank's Balanced Salt Solution)
Procedure:
-
Anesthetize the rabbit and perfuse the stomach with saline through the aorta under high pressure.
-
Excise the stomach, open it along the lesser curvature, and empty the contents.
-
Separate the gastric mucosa from the underlying muscle layer.
-
Mince the mucosa into small pieces (approximately 1-2 mm).
-
Transfer the minced tissue to a solution of collagenase (1 mg/mL).
-
Incubate at 37°C for approximately 90 minutes with gentle agitation.
-
After incubation, isolated gastric glands and cells will be separated.
-
Wash the isolated glands by repeated centrifugation and resuspension in a washing buffer to remove collagenase and single cells.
-
Assess the viability of the isolated glands using a method such as trypan blue exclusion.
Measurement of Acid Secretion ([¹⁴C]Aminopyrine Accumulation Assay)
This assay provides an indirect measure of acid production in isolated gastric glands or parietal cells. The weak base [¹⁴C]aminopyrine accumulates in acidic spaces.
Materials:
-
Isolated gastric glands or parietal cells
-
Incubation medium (e.g., Eagle's medium with 0.1% bovine serum albumin)
-
[¹⁴C]Aminopyrine
-
Secretagogues (e.g., histamine, dibutyryl-cAMP)
-
Inhibitors (omeprazole, H2-receptor antagonists)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the isolated glands in the incubation medium.
-
Add the test inhibitor (omeprazole or H2-receptor antagonist) at various concentrations.
-
Add the secretagogue (e.g., histamine) to stimulate acid secretion.
-
Add [¹⁴C]aminopyrine to the incubation medium.
-
Incubate for a defined period (e.g., 40 minutes) at 37°C.
-
Terminate the incubation by centrifuging the glands and removing the supernatant.
-
Lyse the cells and measure the radioactivity of the trapped [¹⁴C]aminopyrine using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) as an index of acid production.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro H+,K+-ATPase Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of the proton pump by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Isolated gastric H+,K+-ATPase (from microsomal fractions of gastric mucosa)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Adenosine-5'-triphosphate (ATP)
-
Test inhibitors (omeprazole, H2-receptor antagonists)
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Pre-incubate the isolated H+,K+-ATPase enzyme with the test inhibitor at various concentrations for a specified time (e.g., 30 minutes).
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and KCl.
-
Initiate the enzymatic reaction by adding ATP to the reaction mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium molybdate).
-
Measure the absorbance of the resulting color complex at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
The amount of inorganic phosphate released is proportional to the H+,K+-ATPase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Discussion
The in vitro data unequivocally demonstrates the superior inhibitory potency of omeprazole compared to H2-receptor antagonists. This is a direct consequence of their distinct mechanisms of action. H2RAs act as competitive antagonists at the histamine H2 receptor, thereby only blocking one of the pathways that stimulate acid secretion. In contrast, omeprazole, after activation in the acidic environment of the parietal cell, covalently binds to and irreversibly inhibits the H+,K+-ATPase, the final common pathway for acid secretion. This makes omeprazole effective against stimulation by various secretagogues, including histamine and agonists that bypass the H2 receptor, such as dibutyryl-cAMP.[1]
The experimental protocols provided herein are standard methods for the in vitro evaluation of gastric acid secretion inhibitors. The choice between using isolated gastric glands versus purified H+,K+-ATPase depends on the specific research question. Studies with isolated glands provide insights into the cellular regulation of acid secretion, while assays with the purified enzyme allow for a more direct assessment of the inhibitor's effect on the proton pump itself.
Conclusion
For researchers and drug development professionals, the in vitro comparison of omeprazole and H2-receptor antagonists highlights the significant advantage of targeting the H+,K+-ATPase for potent and broad-spectrum inhibition of gastric acid secretion. The provided experimental frameworks serve as a valuable resource for the continued investigation and development of novel anti-secretory agents.
References
The Proton Pump Inhibitor Omeprazole: A Synergistic Partner in Chemotherapy
New research reveals that the commonly prescribed acid reflux medication, Omeprazole, exhibits significant synergistic effects when combined with various chemotherapy drugs, enhancing their efficacy against several types of cancer. These findings, supported by a growing body of experimental data, position Omeprazole as a promising candidate for adjunctive cancer therapy, potentially leading to improved treatment outcomes and reduced chemoresistance.
Omeprazole, a proton pump inhibitor (PPI), is traditionally used to reduce stomach acid. However, recent studies have illuminated its role in cancer treatment, where it appears to potentiate the cytotoxic effects of conventional chemotherapy agents. This guide provides a comprehensive comparison of Omeprazole's synergistic activity with different chemotherapy drugs, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Efficacy of Omeprazole-Chemotherapy Combinations
The synergistic effects of Omeprazole have been observed across a range of chemotherapy drugs and cancer types. Pre-treatment with Omeprazole has been shown to significantly increase the cytotoxicity and apoptotic activity of chemotherapeutic agents, particularly in chemoresistant cancer cells.[1]
| Chemotherapy Drug | Cancer Type | Cell Lines | Key Findings | Reference |
| Paclitaxel | Epithelial Ovarian Cancer (Chemoresistant) | HeyA8-MDR, SKOV3-TR | Pretreatment with Omeprazole significantly decreased cell survival by over 30% and increased apoptosis compared to Paclitaxel alone.[1] In an in vivo model, the combination significantly decreased tumor weight.[1] | [1] |
| Cervical Cancer | HeLa, INT407 | Esomeprazole (another PPI) pretreatment significantly enhanced the cytotoxicity of Paclitaxel.[2] | [2] | |
| Cisplatin | Epithelial Ovarian Cancer (Clear Cell Carcinoma) | ES-2, RMG-1 | Omeprazole pretreatment increased the cytotoxicity of Cisplatin.[1] | [1] |
| Gastric Cancer | AGS, HGC-27 | Omeprazole pretreatment enhanced the inhibitory effect of Cisplatin (DDP) on gastric cancer cells.[3][4] | [3][4] | |
| Melanoma, Adenocarcinoma, Lymphoma | Various | Pretreatment with Omeprazole induced susceptibility of tumor cells to the cytotoxic effect of Cisplatin.[5] | [5] | |
| 5-Fluorouracil (5-FU) | Gastric Cancer | AGS, HGC-27 | Omeprazole pretreatment enhanced the inhibitory effect of 5-FU on gastric cancer cells.[3][4] | [3][4] |
| Pancreatic Cancer | Various | Omeprazole reversed the hormesis phenomena of 5-Fluorouracil.[6] | [6] | |
| Doxorubicin | Breast Cancer | 4T1 | Omeprazole and Lansoprazole (another PPI) increased Doxorubicin delivery into tumor spheroids, especially in acidic conditions.[7][8] | [7][8] |
| Irinotecan | Cancer (General) | In vivo human study | A clinical study found that Omeprazole (40mg) did not significantly alter the pharmacokinetics and toxicities of Irinotecan.[9][10] However, another study suggests a potential for interaction with other PPIs like Rabeprazole.[11] | [9][10][11] |
| Taxol (Paclitaxel) | Gastric Cancer | AGS, HGC-27 | Omeprazole pretreatment enhanced the inhibitory effect of Taxol on gastric cancer cells.[3][4] | [3][4] |
| Chemoradiotherapy | Rectal Cancer | Human Patients | Omeprazole in combination with chemoradiotherapy showed a significantly increased good response rate (50.8% vs 30.6%) and a lower recurrence rate.[12][13] | [12][13] |
Mechanisms of Synergy
The synergistic effects of Omeprazole are attributed to several mechanisms, primarily centered around its ability to inhibit vacuolar-type H+-ATPase (V-ATPase).
-
V-ATPase Inhibition and Reversal of Acidic Tumor Microenvironment: Cancer cells often exhibit an acidic microenvironment, which contributes to chemoresistance. Omeprazole, by inhibiting V-ATPase, can increase the extracellular pH and the pH of acidic organelles like lysosomes.[5] This change in pH can enhance the efficacy of weakly basic chemotherapy drugs by increasing their intracellular concentration and preventing their sequestration in acidic vesicles.[5]
-
Inhibition of Autophagy: In some cancers, such as gastric cancer, Omeprazole pretreatment has been found to inhibit chemotherapy-induced pro-survival autophagy.[3][4][14] This inhibition is mediated through the FTO/mTORC1 signaling pathway, leading to enhanced chemosensitivity.[3][4][14]
-
Modulation of Signaling Pathways: Omeprazole has been shown to influence key signaling pathways involved in cancer progression. For instance, in gastric cancer, it can activate the mTORC1 pathway and up-regulate the apoptosis-related gene DDIT3.[3][4] In aggressive cancers, Omeprazole can suppress the epithelial-mesenchymal transition (EMT) by promoting the degradation of the Snail protein.[15]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., AGS, HGC-27) are seeded in 96-well plates at a density of approximately 5000 cells per well.[3]
-
Omeprazole Pretreatment: Cells are pretreated with Omeprazole (e.g., 40 µg/mL) overnight.[3]
-
Chemotherapy Drug Treatment: The medium is replaced with a fresh medium containing the chemotherapy drug (e.g., 1µM 5-Fu, 10 mg/l DDP, 100 nM TAX) for 24 hours.[3]
-
MTT Incubation: MTT solution is added to each well and incubated for a specified period (e.g., 4 hours).
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the relative cell survival rate.
Apoptosis Assays (e.g., ELISA for Active Caspase-3 or Annexin V-FITC/PI Staining)
-
Treatment: Cells are treated with the chemotherapy drug with or without Omeprazole pretreatment as described above.
-
Cell Lysis (for ELISA): Cells are lysed to release intracellular proteins.
-
ELISA Procedure: The cell lysate is added to a plate pre-coated with an antibody specific for active caspase-3. A detection antibody is then added, followed by a substrate to produce a colorimetric signal, which is proportional to the amount of active caspase-3.
-
Flow Cytometry (for Annexin V/PI): Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are injected with cancer cells (e.g., HeyA8-MDR, ES-2) to establish tumors.[1]
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, Omeprazole alone, chemotherapy drug alone, and the combination of Omeprazole and the chemotherapy drug.
-
Drug Administration: Omeprazole is typically administered prior to the chemotherapy drug. The dosage and schedule vary depending on the study (e.g., Omeprazole pretreatment followed by Paclitaxel).[1]
-
Tumor Measurement: Tumor volume and weight are monitored throughout the experiment.[1]
-
Immunohistochemistry: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).[1]
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Omeprazole-induced chemosensitivity in gastric cancer.
Caption: A generalized workflow for in vitro synergy experiments.
Conclusion
The evidence strongly suggests that Omeprazole can act as a potent chemosensitizer, enhancing the efficacy of various chemotherapy drugs against a range of cancers. Its ability to modulate the tumor microenvironment and interfere with cancer cell survival mechanisms makes it a compelling candidate for further clinical investigation. The repurposing of this well-tolerated and widely available drug could offer a cost-effective strategy to improve cancer treatment, particularly in cases of chemoresistance. Further research is warranted to optimize dosing regimens and to fully elucidate the complex molecular mechanisms underlying its synergistic effects.
References
- 1. Proton pump inhibitors enhance the effects of cytotoxic agents in chemoresistant epithelial ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton Pump Inhibition Enhances the Cytotoxicity of Paclitaxel in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and D… [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Proton Pump Inhibitors Modulate Transport Of Doxorubicin And Its Liposomal Form Into 2D And 3D Breast Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of omeprazole on the pharmacokinetics and toxicities of irinotecan in cancer patients: a prospective cross-over drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton Pump Inhibitors and Cancer: Current State of Play - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of omeprazole in improving concurrent chemoradiotherapy efficacy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Omeprazole (Sodium) in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Omeprazole (Sodium)
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Omeprazole (sodium), a widely used proton pump inhibitor, requires specific disposal procedures to mitigate potential environmental impact. Although not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its aquatic toxicity necessitates handling as a chemical waste. This guide provides comprehensive, step-by-step instructions for the proper disposal of omeprazole (sodium) in a research environment, ensuring the safety of laboratory personnel and the protection of our ecosystems.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, when handling omeprazole (sodium) and its waste.
**Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of omeprazole (sodium) waste is through a licensed and approved waste management vendor for incineration. However, for aqueous solutions, a chemical inactivation step can be performed prior to collection by the waste management service.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with omeprazole (sodium) are to be considered chemical waste. This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
-
Solid Waste: Collect solid waste, such as contaminated gloves and weighing paper, in a dedicated, properly labeled, and sealed waste container. A wide-mouth jar is suitable for this purpose.
-
Liquid Waste: Collect aqueous solutions containing omeprazole (sodium) in a separate, leak-proof container.
-
Do Not Mix: Do not mix omeprazole (sodium) waste with other incompatible waste streams.
2. Containerization and Labeling:
-
Use a compatible, leak-proof container for all omeprazole (sodium) waste.
-
Clearly label the container with the words "Hazardous Waste," the chemical name "Omeprazole (sodium) Waste," and any known hazard warnings. The label should also include the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
4. Disposal:
-
Prohibited Disposal Methods:
-
Do not dispose of omeprazole (sodium) down the drain. This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such compounds.[1]
-
Do not discard omeprazole (sodium) in the regular trash.
-
-
Approved Disposal Method: Arrange for the collection of the chemical waste by your institution's EHS-approved hazardous waste management vendor for incineration.
Experimental Protocol: Chemical Inactivation of Aqueous Omeprazole Waste
Omeprazole is known to degrade rapidly in acidic to neutral aqueous solutions.[2][3][4][5] This property can be utilized for the pre-treatment of aqueous omeprazole waste in the laboratory before collection by a waste disposal service. This procedure should be performed in a chemical fume hood.
Objective: To hydrolyze omeprazole in aqueous waste to less harmful degradation products.
Materials:
-
Aqueous omeprazole waste solution.
-
Hydrochloric acid (HCl), 1 M solution.
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), 1 M solution.
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate waste container.
Procedure:
-
Place the container with the aqueous omeprazole waste on a stir plate in a chemical fume hood and add a stir bar.
-
Begin stirring the solution.
-
Slowly add 1 M HCl to the solution to lower the pH to approximately 4-5. Monitor the pH using pH indicator strips or a pH meter. Omeprazole's degradation half-life is less than 10 minutes at a pH below 4.[5]
-
Allow the solution to stir at room temperature for at least 2 hours to ensure complete degradation.
-
After the degradation period, neutralize the solution by slowly adding 1 M NaHCO₃ or 1 M NaOH until the pH is between 6 and 8.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for collection by the approved waste management vendor.
Quantitative Data on Omeprazole
The following tables summarize key quantitative data regarding the environmental impact and stability of omeprazole.
Table 1: Aquatic Toxicity of Omeprazole
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Danio rerio (Zebra fish) | 96 hours | LC50 | 42 | [6] |
| Daphnia magna (Water flea) | 48 hours | EC50 | >100 | [6] |
| Selenastrum capricornutum (Green algae) | 72 hours | EC50 (biomass) | 30 | [6] |
| Selenastrum capricornutum (Green algae) | 72 hours | EC50 (growth rate) | >76 | [6] |
| Activated sludge | 3 hours | EC50 (respiration inhibition) | >100 | [6] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that produces a specified effect in 50% of the test organisms.
Table 2: Degradation and Stability of Omeprazole
| Condition | pH | Temperature | Half-life | Reference |
| Aqueous Solution | < 4 | Not Specified | < 10 minutes | [5] |
| Aqueous Solution | 5 | Not Specified | ~10 minutes | [2] |
| Aqueous Solution | 6.8 | 25°C | 20 hours | [6] |
| Aqueous Solution | 7 | 25°C | ~14 hours | [5] |
| Aqueous Solution | 11.8 | Not Specified | Maximum Stability | [7] |
Logical Workflow for Omeprazole Disposal
The following diagram illustrates the decision-making process for the proper disposal of omeprazole (sodium) waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of Omeprazole (Sodium).
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of omeprazole (sodium), thereby fostering a secure and environmentally conscious research environment.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. astrazeneca.com [astrazeneca.com]
- 7. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Omeprazole (Sodium)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Omeprazole (sodium), including detailed operational and disposal plans to minimize risk and ensure compliance.
When working with Omeprazole (sodium), a compound that can cause skin and eye irritation and may lead to allergic skin reactions, adherence to strict safety protocols is non-negotiable.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Therefore, the correct use of personal protective equipment (PPE) and standardized handling procedures are critical to mitigate any potential hazards.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective equipment when handling Omeprazole (sodium).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex/nitrile rubber gloves (powder-free recommended). Consider double gloving. | Prevents skin contact and potential absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.[1][3][4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust particles and splashes.[1][3][5] |
| Skin and Body Protection | Impermeable protective clothing, such as a lab coat or long-sleeved gown that closes in the back. Protective shoe covers. | Minimizes skin exposure to the compound.[1][3][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N-95 or N-100 particle mask) is necessary if dust formation is likely, ventilation is inadequate, or exposure limits are exceeded. | Prevents inhalation of airborne particles.[1][3][5][6] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling Omeprazole (sodium) from receipt to disposal is crucial for laboratory safety.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible before handling.[3]
-
Verify that all required PPE is available, in good condition, and properly fitted.
-
Prepare the designated handling area, preferably within a chemical fume hood or a glove box, to ensure adequate ventilation.[3][7]
2. Handling Procedures:
-
Handle Omeprazole (sodium) carefully to avoid the formation of dust and aerosols.[1][5][7] Use appropriate tools for transferring the substance.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
3. Storage:
-
Store Omeprazole (sodium) in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep the container away from incompatible materials such as strong oxidizing agents.[2][8]
-
The recommended storage temperature for the powder is -20°C for up to 3 years.[7]
4. In Case of Accidental Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
If on skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[1][5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan: Managing Omeprazole (Sodium) Waste
Proper disposal of Omeprazole (sodium) and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Identification and Segregation:
-
All materials that have come into contact with Omeprazole (sodium) should be considered chemical waste. This includes unused or expired product, contaminated PPE (gloves, disposable lab coats), and contaminated labware (pipette tips, weighing boats).[8]
-
Do not mix Omeprazole (sodium) waste with other incompatible waste streams.[8]
2. Waste Collection and Storage:
-
Place all solid chemical waste directly into a designated, properly labeled, and sealed hazardous waste container.[8]
-
The waste container label should include the words "Hazardous Waste," the chemical name "Omeprazole (sodium)," any known hazard warnings, and the date of accumulation.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
3. Final Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1][5]
-
For smaller quantities in non-laboratory settings where a take-back program is unavailable, the FDA recommends mixing the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[9][10] Place this mixture in a sealed plastic bag and dispose of it in the household trash.[9][10]
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a triple rinse with water. The solvent rinsate must be collected and disposed of as hazardous waste.[8]
Workflow for Handling Omeprazole (Sodium)
Caption: Workflow for the safe handling of Omeprazole (sodium).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
